molecular formula C9H18N2O B1326673 N-methyl-2-(4-methylpiperidin-1-yl)acetamide CAS No. 1071400-91-3

N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B1326673
CAS No.: 1071400-91-3
M. Wt: 170.25 g/mol
InChI Key: WJSITFWMUQEBDZ-UHFFFAOYSA-N
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Description

N-methyl-2-(4-methylpiperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-2-(4-methylpiperidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8-3-5-11(6-4-8)7-9(12)10-2/h8H,3-7H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSITFWMUQEBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of N-methyl-2-(4-methylpiperidin-1-yl)acetamide. It provides field-proven insights and detailed methodologies grounded in established chemical principles.

Introduction and Strategic Importance

This compound (CAS No. 1071400-91-3) is a disubstituted acetamide featuring a 4-methylpiperidine moiety.[1] While not a widely commercialized compound in its own right, its structure represents a confluence of two key pharmacophores frequently utilized in medicinal chemistry: the piperidine ring and the N-methylacetamide group.

The piperidine scaffold is a ubiquitous structural motif in a vast number of biologically active compounds and approved drugs. Its inclusion often imparts favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier.[2] The N-methylacetamide functional group serves as a versatile linker and a stable amide bond that can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. The strategic value of this molecule, therefore, lies in its potential as a versatile building block for the synthesis of more complex molecules in drug discovery programs.[2] This guide provides the foundational knowledge required to synthesize, purify, and characterize this compound for further research and development.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The structural features of this compound—specifically the tertiary amine within the piperidine ring and the secondary amide—confer a degree of polarity and the capacity for hydrogen bonding, suggesting moderate solubility in polar solvents.

Table 1: Core Properties of this compound
PropertyValueSource
IUPAC Name This compoundChemScene
CAS Number 1071400-91-3[1]
Molecular Formula C₉H₁₈N₂O[1]
Molecular Weight 170.25 g/mol [1]
Topological Polar Surface Area (TPSA) 32.34 Ų[1]
Computed logP 0.4643[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

Synthesis and Purification

The synthesis of this compound is most logically achieved via nucleophilic substitution. The strategy involves the alkylation of 4-methylpiperidine with a suitable 2-carbon electrophile already containing the N-methylamide functionality. This approach is efficient and relies on a well-established and robust reaction mechanism.

Synthetic Strategy and Retrosynthesis

The most direct synthetic route involves the reaction between 4-methylpiperidine and 2-chloro-N-methylacetamide. In this S_N2 reaction, the secondary amine of the 4-methylpiperidine acts as the nucleophile, displacing the chloride from the α-carbon of the acetamide. The inclusion of a non-nucleophilic base is critical to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

G Target This compound Bond C-N Bond Formation (Nucleophilic Substitution) Target->Bond Piperidine 4-Methylpiperidine (Nucleophile) Bond->Piperidine Acetamide 2-chloro-N-methylacetamide (Electrophile) Bond->Acetamide

Figure 1: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocol: Synthesis

This protocol describes a robust method for the synthesis of the title compound. The causality behind experimental choices is highlighted: potassium carbonate is chosen as an inexpensive and moderately strong base, sufficient to scavenge HCl without promoting significant side reactions. Acetonitrile is an excellent polar aprotic solvent for this type of reaction, effectively solvating the reagents and intermediates.

Materials:

  • 4-Methylpiperidine

  • 2-chloro-N-methylacetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL per mmol of 4-methylpiperidine).

  • Reagent Addition: While stirring the suspension, add 2-chloro-N-methylacetamide (1.05 eq) portion-wise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x). The aqueous washes remove any remaining inorganic salts and highly polar impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Workflow for Synthesis and Purification

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reactants 1. Combine 4-methylpiperidine, K2CO3, and 2-chloro-N-methylacetamide in Acetonitrile Reflux 2. Heat to Reflux (82°C) for 12-18 hours Reactants->Reflux Stirring Filter 3. Cool and Filter to remove salts Reflux->Filter Concentrate1 4. Concentrate Filtrate Filter->Concentrate1 Extract 5. Dissolve in EtOAc, Wash with H2O and Brine Concentrate1->Extract Dry 6. Dry Organic Layer (MgSO4) and Concentrate Extract->Dry Chromatography 7. Purify by Silica Gel Column Chromatography Dry->Chromatography PureProduct Pure this compound Chromatography->PureProduct

Figure 2: Step-by-step workflow for synthesis and purification.
Purification

The crude product is typically purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, potentially with a small percentage of methanol or triethylamine to prevent peak tailing), is effective for separating the desired product from unreacted starting materials and non-polar byproducts.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique provides information on the proton environment. Expected signals include: a singlet for the N-methyl group, multiplets for the piperidine ring protons, a singlet for the methylene bridge (-CH₂-), and a broad signal for the amide N-H proton. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: This analysis confirms the carbon skeleton. Distinct signals are expected for the N-methyl carbon, the amide carbonyl carbon (typically >165 ppm), the methylene bridge carbon, and the unique carbons of the 4-methylpiperidine ring.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this molecule. It will confirm the molecular weight of the compound. The expected observation in positive ion mode would be the protonated molecular ion [M+H]⁺ at m/z 171.26.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The most prominent and diagnostic peaks expected are:

  • A strong, sharp absorption band around 1640-1680 cm⁻¹ , corresponding to the C=O (carbonyl) stretch of the secondary amide.

  • A moderate absorption band around 3250-3400 cm⁻¹ , corresponding to the N-H stretch of the amide.

  • C-H stretching bands around 2850-3000 cm⁻¹ .

G cluster_analysis Spectroscopic Analysis Crude Crude Product (Post-Workup) NMR NMR Spectroscopy (Confirm Connectivity) Crude->NMR MS Mass Spectrometry (Confirm Molecular Weight) Crude->MS IR IR Spectroscopy (Confirm Functional Groups) Crude->IR Confirmed Structurally Confirmed, Pure Compound NMR->Confirmed Data Correlation MS->Confirmed Data Correlation IR->Confirmed Data Correlation

Figure 3: Workflow for analytical characterization.

Potential Applications and Research Context

The primary utility of this compound is as a molecular fragment or building block in the synthesis of larger, more complex molecules for drug discovery.[2] Its structure is relevant in several therapeutic areas:

  • CNS-Active Agents: The piperidine ring is a common feature in compounds targeting the central nervous system. For example, the drug Radiprodil, an NMDA receptor modulator, contains a piperidine core.[3] This scaffold can improve brain penetration and metabolic stability.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it can be used in FBDD screening to identify low-affinity binders to a biological target. These initial "hits" can then be elaborated into more potent leads.

  • Combinatorial Chemistry: The secondary amide provides a reactive handle for further chemical modification, making the molecule an ideal starting point for generating libraries of related compounds for high-throughput screening. The synthesis of diverse acetamide derivatives has been explored for generating compounds with antimicrobial and anticancer potential.[4]

Safety and Handling

Potential Hazards:

  • Oral Toxicity: May be harmful if swallowed.[5][7]

  • Skin Irritation: May cause skin irritation upon direct contact.[5][7]

  • Eye Irritation: May cause serious eye irritation.[5][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][7]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[7][8]

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid generating dust. Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

References

  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. PubChem. [Link]

  • N-methyl-2-(piperidin-4-yl)acetamide. PubChem. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Material Safety Data Sheet - N-Methylacetamide, 99+%. Cole-Parmer. [Link]

  • N-(2-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Pharmaffiliates. [Link]

  • Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. IJNRD. [Link]

  • Radiprodil. Wikipedia. [Link]

  • N-(4-methylpiperidin-4-yl)acetamide hydrochloride (C8H16N2O). PubChemLite. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Uses and Applications of Acetamide. Scribd. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. PubMed. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Technical Guide: N-methyl-2-(4-methylpiperidin-1-yl)acetamide (CAS 1071400-91-3)

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Framework for the Synthesis, Characterization, and Biological Evaluation of a Novel Piperidine Derivative

Abstract: This guide provides a comprehensive technical framework for the investigation of N-methyl-2-(4-methylpiperidin-1-yl)acetamide (CAS 1071400-91-3), a sparsely documented piperidine derivative. While public data on this specific compound is limited, its structural motifs—a 4-methylpiperidine ring linked to an N-methylacetamide group—are prevalent in medicinal chemistry. Piperidine derivatives are integral to numerous pharmaceuticals, exhibiting a wide array of biological activities.[1] This document, therefore, serves as a strategic manual for researchers and drug development professionals. It outlines robust, field-proven methodologies for the de novo synthesis, purification, analytical characterization, and preliminary biological screening of this compound, enabling its systematic evaluation as a potential chemical probe or therapeutic lead.

Chemical Identity and Predicted Physicochemical Properties

This compound is a tertiary amine and a substituted acetamide. While exhaustive experimental data is not publicly available, its basic properties can be identified from vendor information and computational models.[2]

Table 1: Chemical Identity and Predicted Properties

PropertyValueSource
CAS Number 1071400-91-3[2]
Molecular Formula C₉H₁₈N₂O[2]
Molecular Weight 170.25 g/mol [2]
SMILES CC1CCN(CC(NC)=O)CC1[2]
Calculated LogP 0.4643[2]
Topological Polar Surface Area (TPSA) 32.34 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]

Proposed Synthesis and Purification Strategy

Two primary retrosynthetic pathways are viable for this target molecule. This guide will focus on the N-alkylation of 4-methylpiperidine with 2-chloro-N-methylacetamide due to the commercial availability and straightforward reactivity of the starting materials.

Retrosynthetic Analysis and Workflow

The key bond disconnection is the C-N bond between the piperidine nitrogen and the acetyl alpha-carbon. This leads to 4-methylpiperidine and a suitable 2-carbon electrophile, such as 2-chloro-N-methylacetamide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification & Analysis Target This compound SM1 4-Methylpiperidine Reaction N-Alkylation (SN2 Reaction) SM1->Reaction SM2 2-Chloro-N-methylacetamide SM2->Reaction Purification Aqueous Workup & Column Chromatography Reaction->Purification Crude Product Analysis NMR, MS, HPLC Purification->Analysis Purified Product Analysis->Target Verified Structure G cluster_input Input cluster_tests Analytical Tests cluster_output Output Input Purified Product NMR 1H & 13C NMR Input->NMR MS LC-MS or GC-MS Input->MS HPLC Purity Assay Input->HPLC Identity Structural Confirmation NMR->Identity MS->Identity Purity Purity >95% HPLC->Purity G A Compound Synthesis & QC B Primary Screening (e.g., Broad Receptor Panel) A->B High-Throughput C Hit Confirmation (Dose-Response) B->C Identified 'Hits' D Secondary Assays (e.g., Functional/Cell-based) C->D Confirmed Activity E Lead Optimization D->E Validated 'Lead'

Sources

An In-depth Technical Guide to N-methyl-2-(4-methylpiperidin-1-yl)acetamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-methyl-2-(4-methylpiperidin-1-yl)acetamide is a tertiary amine and a substituted amide containing a 4-methylpiperidine moiety. While specific literature on this exact molecule is sparse, its structural components are prevalent in a wide range of biologically active compounds. This guide provides a comprehensive theoretical and practical framework for its synthesis, purification, characterization, and potential biological significance, drawing upon established chemical principles and data from analogous structures. This document is intended to serve as a foundational resource for researchers interested in exploring this and similar chemical entities.

Molecular Overview and Physicochemical Properties

This compound is a small molecule with the chemical formula C9H18N2O. Its structure features a central acetamide group, N-substituted with a methyl group, and the acetyl carbon is further bonded to the nitrogen of a 4-methylpiperidine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H18N2OChemScene[1]
Molecular Weight 170.25 g/mol ChemScene[1]
CAS Number 1071400-91-3ChemScene[1]
Topological Polar Surface Area (TPSA) 32.34 ŲChemScene[1]
Predicted LogP 0.4643ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Retrosynthetic Analysis and Proposed Synthesis

A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the C-N bond between the piperidine ring and the acetamide moiety. This leads to two commercially available or readily synthesizable precursors: 4-methylpiperidine and a suitable N-methyl-2-haloacetamide, such as N-methyl-2-chloroacetamide.

Retrosynthesis Diagram:

Retrosynthesis Target This compound Precursors 4-methylpiperidine + N-methyl-2-chloroacetamide Target->Precursors C-N Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The forward synthesis involves the N-alkylation of 4-methylpiperidine with N-methyl-2-chloroacetamide. This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring acts as a nucleophile, displacing the chloride from the haloacetamide. A non-nucleophilic base is typically used to quench the HCl byproduct.

Reaction Scheme:

4-methylpiperidine + N-methyl-2-chloroacetamide --(Base, Solvent)--> this compound + Base·HCl

Step-by-Step Experimental Protocol:

  • Reagent Preparation: To a solution of 4-methylpiperidine (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K2CO3, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Reaction Initiation: While stirring the mixture at room temperature, add a solution of N-methyl-2-chloroacetamide (1.05 eq.) in the same solvent dropwise over 30 minutes.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product. The reaction is typically stirred at room temperature for 12-24 hours or gently heated (e.g., to 50-60 °C) to accelerate the reaction if necessary.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent. The residue is taken up in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and water-soluble impurities.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 4-methylpiperidine N-methyl-2-chloroacetamide Base (K2CO3) Mix Mix and Stir Reagents->Mix Solvent Aprotic Polar Solvent (DMF) Solvent->Mix Monitor Monitor by TLC/LC-MS Mix->Monitor Heat Optional: Heat to 50-60°C Monitor->Heat Filter Filter Heat->Filter Concentrate Concentrate Filter->Concentrate Extract Liquid-Liquid Extraction Concentrate->Extract Purify Column Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: Proposed workflow for the synthesis and purification.

Proposed Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and spectrometric techniques should be employed.

Table 2: Predicted Spectroscopic and Spectrometric Data

TechniquePredicted Observations
¹H NMR - Signals for the 4-methylpiperidine ring protons. - A singlet for the methyl group on the piperidine ring. - A singlet for the methylene protons of the acetamide group. - A singlet for the N-methyl protons of the acetamide group.
¹³C NMR - Resonances corresponding to the carbons of the 4-methylpiperidine ring. - A resonance for the methyl carbon on the piperidine ring. - A resonance for the methylene carbon of the acetamide group. - A resonance for the N-methyl carbon of the acetamide group. - A downfield resonance for the carbonyl carbon of the amide.
Mass Spec (ESI+) Predicted [M+H]⁺ at m/z 171.15.
FTIR - C=O stretch (amide I band) around 1650 cm⁻¹. - N-H bend (amide II band) is absent for this tertiary amide. - C-N stretching vibrations. - C-H stretching and bending vibrations from the alkyl groups.

Characterization Workflow Diagram:

Characterization_Workflow Start Synthesized Product Purity Purity Assessment (TLC/LC-MS) Start->Purity Structure Structural Elucidation Purity->Structure NMR ¹H and ¹³C NMR Structure->NMR MS Mass Spectrometry (ESI) Structure->MS FTIR FTIR Spectroscopy Structure->FTIR Final Confirmed Structure and Purity NMR->Final MS->Final FTIR->Final

Caption: Workflow for the characterization of the final product.

Potential Biological Activity and Applications: A Theoretical Perspective

The piperidine scaffold is a key structural motif in numerous pharmaceuticals, exhibiting a wide range of biological activities.[2] Similarly, N-substituted acetamides are also prevalent in medicinal chemistry.[3] Based on the activities of structurally related compounds, we can hypothesize potential areas of biological relevance for this compound.

  • Central Nervous System (CNS) Activity: Many piperidine derivatives are known to interact with CNS targets. The lipophilicity and basic nitrogen of the piperidine ring can facilitate crossing the blood-brain barrier. Potential activities could include modulation of neurotransmitter receptors or ion channels.

  • Antimicrobial and Antifungal Activity: The combination of a heterocyclic amine and an amide moiety has been explored for antimicrobial and antifungal properties.[3][4] The title compound could be screened for activity against a panel of bacterial and fungal strains.

  • Enzyme Inhibition: The acetamide group can participate in hydrogen bonding interactions within enzyme active sites. Depending on the overall shape and electronic properties of the molecule, it could be a candidate for screening against various enzyme families, such as proteases or kinases.

It is imperative to note that these are speculative applications based on chemical intuition and the known activities of related structural classes. Rigorous biological screening would be necessary to validate any of these hypotheses.

Safety and Handling

Precursor Safety:

  • 4-Methylpiperidine: This compound is a flammable liquid and is harmful if swallowed. It can cause severe skin burns and eye damage.[5][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • N-methyl-2-chloroacetamide: This compound is toxic if swallowed and causes skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7] Handling should be conducted with the same level of precaution as for 4-methylpiperidine.

Product Safety:

The GHS hazard statements for the final product, this compound, as provided by a supplier, include warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Therefore, the synthesized product should be handled with care, using appropriate PPE.

General Laboratory Practices:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

References

  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved January 18, 2026, from [Link]

  • Quora. (2023). How can you convert an alkyl azide to a primary amide?. Retrieved January 18, 2026, from [Link]

  • YouTube. (2021). Retrosynthesis 1 - Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved January 18, 2026, from [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2009). Synthesis of methyl halides from biomass using engineered microbes. Retrieved January 18, 2026, from [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved January 18, 2026, from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... Retrieved January 18, 2026, from [Link]

  • South Eastern European Journal of Public Health. (2025). N-methyl acetamide under solvent free condition, its characterization, antibacterial, antioxidant, computational and docking studies with HIV-1 protein. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 18, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). MSDS of N-methyl-2-chloroacetamide. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. Retrieved January 18, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Investigatory Framework for Researchers, Scientists, and Drug Development Professionals

Preamble: Elucidating the Therapeutic Potential of a Novel Piperidine Derivative

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant therapeutics, from potent analgesics to targeted central nervous system (CNS) agents.[1][2][3] The compound N-methyl-2-(4-methylpiperidin-1-yl)acetamide emerges from this rich chemical lineage, presenting a unique combination of a 4-methylpiperidine ring and an N-methylacetamide side chain. While direct pharmacological data on this specific molecule remains nascent in publicly accessible literature, its structural components suggest several plausible and compelling mechanisms of action.

This technical guide, authored from the perspective of a Senior Application Scientist, is designed to provide drug development professionals and researchers with a comprehensive, hypothesis-driven framework for investigating the pharmacological profile of this compound. We will dissect its molecular architecture, propose primary and secondary pharmacological targets based on established structure-activity relationships of analogous compounds, and provide detailed, actionable experimental protocols to systematically test these hypotheses. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system to rigorously characterize this promising compound.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₉H₁₈N₂O[4]
Molecular Weight 170.25 g/mol [4]
CAS Number 1071400-91-3[4]
Topological Polar Surface Area (TPSA) 32.34 Ų[4]
Predicted LogP 0.4643[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 2[4]

The compound's profile suggests good potential for oral bioavailability and CNS penetration, making it an attractive candidate for neurological and systemic drug development.

Hypothesized Mechanisms of Action: A Multi-Target Perspective

Based on an extensive review of structurally related piperidine and acetamide derivatives, we propose three primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis 1: Modulation of Opioid Receptors

The piperidine ring is an essential pharmacophore in morphine and numerous synthetic opioids, responsible for their potent analgesic effects.[1][2] Research into novel 4-amino methyl piperidine derivatives has demonstrated their potential as analgesics acting on the µ-opioid receptor.[1][2] The reduction of analgesic effects by naloxone in these studies strongly suggests an opioid-mediated mechanism.[2]

Proposed Mechanism: this compound may act as an agonist or a modulator at one or more opioid receptor subtypes (µ, δ, κ), leading to downstream signaling cascades that result in analgesia.

Diagram: Proposed Opioid Receptor Agonist Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound This compound MOR μ-Opioid Receptor (GPCR) Compound->MOR Binds Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression (Analgesia) CREB->Gene_Expression Regulates

Caption: Hypothesized signaling cascade following µ-opioid receptor activation.

Hypothesis 2: Blockade of T-Type Calcium Channels

Structurally analogous N-piperidinylacetamide derivatives have been patented as potent T-type calcium channel blockers, with IC₅₀ values in the sub-micromolar range.[5] These channels are critical in regulating neuronal excitability and are validated targets for therapies against epilepsy and neuropathic pain.[5] The piperidine moiety is suggested to interact with the channel's pore, while the acetamide group contributes to binding stability.[5]

Proposed Mechanism: The compound may function as an antagonist of low-voltage-activated T-type calcium channels (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3), reducing calcium influx and dampening neuronal hyperexcitability.

Hypothesis 3: Inhibition of Monoamine Oxidase B (MAO-B)

Acetamide derivatives, such as safinamide, are known inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease.[6] Inhibition of MAO-B increases dopaminergic tone in the brain, offering symptomatic relief.

Proposed Mechanism: this compound could act as a selective inhibitor of MAO-B, preventing the degradation of dopamine and other monoamine neurotransmitters in the CNS.

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed hypotheses, a tiered approach of in vitro and cell-based assays is recommended.

Protocol 1: Opioid Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of the compound at µ, δ, and κ opioid receptors.

Methodology:

  • Radioligand Binding Assay:

    • Materials: Membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors; radioligands (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ); test compound; scintillation fluid and counter.

    • Procedure:

      • Prepare serial dilutions of this compound.

      • Incubate cell membranes with a fixed concentration of the appropriate radioligand in the presence of varying concentrations of the test compound.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify radioactivity on the filters using liquid scintillation counting.

      • Calculate the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

  • [³⁵S]GTPγS Functional Assay:

    • Materials: Receptor-expressing cell membranes; [³⁵S]GTPγS; GDP; test compound; agonist (e.g., DAMGO).

    • Procedure:

      • Incubate membranes with the test compound, GDP, and [³⁵S]GTPγS.

      • Stimulate with a sub-maximal concentration of a known agonist to measure antagonistic effects, or measure directly for agonistic effects.

      • Terminate the reaction and measure the amount of bound [³⁵S]GTPγS.

      • Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Diagram: Experimental Workflow for Opioid Receptor Profiling

G Start Compound Synthesis & Purification BindingAssay Radioligand Binding Assay (μ, δ, κ receptors) Start->BindingAssay FunctionalAssay [35S]GTPγS Functional Assay (Agonist/Antagonist Mode) Start->FunctionalAssay DataAnalysis1 Calculate Ki (Binding Affinity) BindingAssay->DataAnalysis1 DataAnalysis2 Calculate EC50/IC50 (Functional Potency) FunctionalAssay->DataAnalysis2 Conclusion Determine Opioid Receptor Interaction Profile DataAnalysis1->Conclusion DataAnalysis2->Conclusion

Caption: Tiered assay approach for opioid receptor characterization.

Protocol 2: Electrophysiological Analysis of T-Type Calcium Channel Blockade

Objective: To directly measure the inhibitory effect of the compound on T-type calcium channel currents.

Methodology:

  • Whole-Cell Patch-Clamp Electrophysiology:

    • Materials: Cell line stably expressing a human T-type calcium channel subtype (e.g., Caᵥ3.2 in HEK293 cells); patch-clamp rig (amplifier, micromanipulator, perfusion system); appropriate intracellular and extracellular recording solutions.

    • Procedure:

      • Establish a whole-cell patch-clamp configuration on a single cell.

      • Hold the cell at a negative membrane potential (e.g., -100 mV) to ensure channels are available for activation.

      • Elicit T-type currents using a voltage step protocol (e.g., depolarization to -30 mV).

      • Obtain a stable baseline recording of the current.

      • Perfuse the cell with increasing concentrations of this compound and record the resulting current inhibition.

      • Construct a dose-response curve and calculate the IC₅₀ value.

Protocol 3: MAO-B Enzyme Inhibition Assay

Objective: To quantify the inhibitory potency of the compound against human MAO-B.

Methodology:

  • Fluorometric MAO-B Inhibition Assay:

    • Materials: Recombinant human MAO-B enzyme; MAO-B substrate (e.g., kynuramine or benzylamine); horseradish peroxidase (HRP); Amplex Red reagent; known MAO-B inhibitor (e.g., selegiline) as a positive control.

    • Procedure:

      • Pre-incubate the MAO-B enzyme with various concentrations of the test compound.

      • Initiate the enzymatic reaction by adding the MAO-B substrate. The reaction produces H₂O₂.

      • In the presence of HRP, H₂O₂ reacts with Amplex Red to produce the highly fluorescent product, resorufin.

      • Measure the fluorescence intensity over time using a plate reader.

      • Calculate the rate of reaction for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The structural features of this compound provide a strong rationale for investigating its activity at opioid receptors, T-type calcium channels, and MAO-B. The experimental framework detailed in this guide offers a clear and robust pathway to elucidate its primary mechanism of action and to uncover its therapeutic potential. Positive results from these initial in vitro screens would warrant progression to more complex cellular models, in vivo animal studies for efficacy and safety, and comprehensive ADME/Tox profiling. This systematic approach will be crucial in determining whether this compound can be developed into a next-generation therapeutic for pain, neurological disorders, or other complex diseases.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Taylor & Francis Online. (2023, July 25). Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • IJNRD. (2024, July 7). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. 59(1s), s333-s340.
  • PubMed Central. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. Retrieved from [Link]

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An In-depth Technical Guide on the Potential Biological Activity of N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Frontiers of Uncharacterized Chemical Space

In the landscape of drug discovery and chemical biology, a vast number of synthesized compounds remain with uncharacterized biological activities. N-methyl-2-(4-methylpiperidin-1-yl)acetamide represents one such entity. While direct, comprehensive studies on its biological effects are not extensively documented in publicly accessible literature, its structural motifs—specifically the N-methylacetamide and 4-methylpiperidine moieties—are present in a variety of biologically active molecules. This guide, therefore, adopts a predictive and investigative approach. By examining the established biological activities of structurally analogous compounds, we can construct a scientifically-grounded hypothesis regarding the potential therapeutic applications of this compound and outline a rigorous experimental framework for its characterization.

This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to serve as a foundational resource for initiating research into this compound, providing not just a review of related science, but a practical guide to its empirical investigation.

Molecular Profile and Synthetic Strategy

Chemical Structure and Properties

This compound is a small molecule characterized by a tertiary amine within a piperidine ring, linked via an N-acetamide group. Its fundamental properties are summarized below:

PropertyValueSource
Molecular Formula C₉H₁₈N₂OChemScene[1]
Molecular Weight 170.25 g/mol ChemScene[1]
CAS Number 1071400-91-3ChemScene[1]
Topological Polar Surface Area (TPSA) 32.34 ŲChemScene[1]
Predicted LogP 0.4643ChemScene[1]

The molecule's modest molecular weight and TPSA suggest the potential for good membrane permeability and oral bioavailability, making it an attractive starting point for drug development.

General Synthetic Approach

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction. A plausible synthetic route is outlined below, based on common organic chemistry principles.

Synthetic_Scheme cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4_methylpiperidine 4-Methylpiperidine Reaction_Step Nucleophilic Substitution 4_methylpiperidine->Reaction_Step 2_chloro_N_methylacetamide 2-Chloro-N-methylacetamide 2_chloro_N_methylacetamide->Reaction_Step Target_Molecule This compound Reaction_Step->Target_Molecule Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile)

Figure 1: A plausible synthetic route for this compound.

Biological Activity of Structurally Related Compounds: A Predictive Analysis

The biological activity of a novel compound can often be inferred from its structural relatives. In the case of this compound, we can draw parallels to two major classes of compounds: piperazine-containing acetamides and various piperidine derivatives.

Potential Anticonvulsant Properties

A significant body of research exists on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential anticonvulsant agents.[2] These compounds have shown efficacy in the Maximal Electroshock (MES) seizure model, a primary screening test for drugs effective against generalized tonic-clonic seizures.[2] The core acetamide linker is a common feature in many anticonvulsant drugs, and the piperidine ring in our target molecule could functionally mimic the piperazine ring in these analogs.

The proposed mechanism for some anticonvulsants involves the modulation of voltage-gated sodium channels, which are crucial for regulating neuronal excitability.

Potential as an Intermediate for Kinase Inhibitors

While our target molecule contains a piperidine ring, a closely related analog, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, serves as a key intermediate in the synthesis of deuterated derivatives of Nintedanib.[3] Nintedanib is a potent triple angiokinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors are pivotal in the processes of angiogenesis and tumor growth.

This structural relationship suggests that this compound could be a valuable scaffold for developing novel kinase inhibitors. The 4-methylpiperidine group can influence solubility and metabolic stability, key parameters in drug design.

Angiokinase_Inhibition_Pathway Growth_Factors Growth Factors (VEGF, FGF, PDGF) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (VEGFR, FGFR, PDGFR) Growth_Factors->Receptor_Tyrosine_Kinases Binding Intracellular_Signaling Intracellular Signaling Cascades (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinases->Intracellular_Signaling Activation Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Intracellular_Signaling->Cellular_Responses Nintedanib_Analog Potential Inhibitor (e.g., Nintedanib Analog) Nintedanib_Analog->Receptor_Tyrosine_Kinases Inhibition

Figure 2: Simplified signaling pathway of angiokinase inhibition relevant to cancer therapy.

Other Potential Central Nervous System (CNS) Activities

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the CNS. For instance, derivatives of 4-pyridin-2-ylpiperidine have been developed as potent and selective glycine transporter 1 (GlyT1) inhibitors.[4] GlyT1 inhibitors are being investigated for the treatment of schizophrenia and other cognitive disorders. Given the structural similarity, it is plausible that this compound could exhibit activity at various CNS targets.

A Proposed Experimental Workflow for Biological Characterization

To empirically determine the biological activity of this compound, a systematic, multi-tiered screening approach is recommended. The following workflow provides a comprehensive plan for its initial characterization.

Experimental_Workflow Start This compound In_Vitro_Screening Tier 1: In Vitro Screening Start->In_Vitro_Screening Kinase_Panel Kinase Inhibition Panel (VEGFR, FGFR, PDGFR, etc.) In_Vitro_Screening->Kinase_Panel CNS_Receptor_Panel CNS Receptor Binding Panel (Dopamine, Serotonin, GlyT1, etc.) In_Vitro_Screening->CNS_Receptor_Panel Ion_Channel_Panel Ion Channel Panel (Sodium, Calcium, Potassium) In_Vitro_Screening->Ion_Channel_Panel Cell_Based_Assays Tier 2: Cell-Based Assays Kinase_Panel->Cell_Based_Assays CNS_Receptor_Panel->Cell_Based_Assays Ion_Channel_Panel->Cell_Based_Assays Cancer_Cell_Lines Cancer Cell Line Proliferation Assays (e.g., HUVEC, A549) Cell_Based_Assays->Cancer_Cell_Lines Neuronal_Cell_Models Neuronal Cell-Based Models (e.g., for anticonvulsant activity) Cell_Based_Assays->Neuronal_Cell_Models In_Vivo_Studies Tier 3: In Vivo Studies (Based on Tier 1 & 2 Results) Cancer_Cell_Lines->In_Vivo_Studies Neuronal_Cell_Models->In_Vivo_Studies Xenograft_Models Cancer Xenograft Models In_Vivo_Studies->Xenograft_Models Seizure_Models Rodent Seizure Models (e.g., MES, PTZ) In_Vivo_Studies->Seizure_Models End Data Analysis & Lead Optimization Xenograft_Models->End Seizure_Models->End

Figure 3: A tiered experimental workflow for the biological characterization of this compound.

Tier 1: In Vitro Screening Protocols

Objective: To perform a broad initial screen to identify potential biological targets.

a) Kinase Inhibition Profiling:

  • Protocol: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a panel of 50-100 kinases, including VEGFR, FGFR, and PDGFR.

  • Concentration: Initial screen at 1 µM and 10 µM.

  • Data Analysis: Identify kinases with >50% inhibition for follow-up dose-response studies to determine IC₅₀ values.

b) CNS Receptor Binding Assays:

  • Protocol: Employ a receptor binding panel (e.g., NIMH Psychoactive Drug Screening Program) to assess affinity for a wide range of CNS targets.

  • Data Analysis: Focus on targets with significant displacement of a radiolabeled ligand.

Tier 2: Cell-Based Assays

Objective: To evaluate the functional activity of the compound in a cellular context.

a) Cancer Cell Proliferation Assay (MTT Assay):

  • Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., A549 lung carcinoma) in 96-well plates at a density of 5,000 cells/well.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

b) Anticonvulsant Activity in a Neuronal Model:

  • Model: Use primary cortical neurons or a suitable neuronal cell line.

  • Assay: Measure the effect of the compound on neuronal firing using multi-electrode arrays (MEAs) or assess its ability to protect against chemically-induced seizures (e.g., with pentylenetetrazol).

Tier 3: In Vivo Studies

Objective: To assess the efficacy and safety of the compound in animal models.

a) Rodent Model of Epilepsy (MES Test):

  • Animal Model: Use adult male mice or rats.

  • Compound Administration: Administer this compound via intraperitoneal (IP) injection at various doses.

  • MES Induction: At the time of peak effect (determined by pharmacokinetic studies), induce a seizure by delivering an electrical stimulus (e.g., 50 mA for 0.2 s) via corneal electrodes.

  • Observation: Record the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the ED₅₀ (effective dose for 50% of the animals).

Future Directions and Conclusion

The exploration of this compound presents an exciting opportunity to uncover novel biological activities. The structural analogies to known anticonvulsants and kinase inhibitor precursors provide a strong rationale for the proposed investigational pathways. The results from the tiered experimental workflow will be crucial in determining the therapeutic potential of this compound.

Positive results in any of the proposed assays would warrant further investigation, including lead optimization to improve potency and selectivity, detailed pharmacokinetic and toxicology studies, and ultimately, progression towards clinical development. This guide provides the foundational framework for embarking on this scientific journey, transforming an uncharacterized molecule into a potential therapeutic agent.

References

  • ChemicalBook. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis.
  • ChemicalBook. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9.
  • ChemScene. This compound | 1071400-91-3.
  • PubMed Central. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • PubMed. Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors.

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An In-depth Technical Guide to the Potential Pharmacological Effects of N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological effects of the novel chemical entity, N-methyl-2-(4-methylpiperidin-1-yl)acetamide. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach to postulate a pharmacological profile. By dissecting the compound into its core structural motifs—the N-methylacetamide moiety and the 4-methylpiperidine ring—we infer potential biological targets and design a rigorous, multi-stage experimental workflow for their validation. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational hypothesis and a practical framework for the systematic investigation of this compound's therapeutic potential, with a particular focus on its prospective role as a modulator of central nervous system (CNS) activity.

Introduction and Molecular Profile

This compound is a synthetic compound for which, to date, no pharmacological data has been published in peer-reviewed literature. Its chemical identity is established by its CAS number, 1071400-91-3, and molecular formula, C₉H₁₈N₂O. The molecule's structure suggests potential for biological activity, warranting a thorough, hypothesis-driven investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1071400-91-3Chemical Supplier Data
Molecular Formula C₉H₁₈N₂OChemical Supplier Data
Molecular Weight 170.25 g/mol Chemical Supplier Data
Canonical SMILES CC1CCN(CC(=O)NC)CC1Chemical Supplier Data

The logical starting point for elucidating the pharmacological profile of a novel compound is an analysis of its constituent chemical moieties. The structure of this compound can be deconstructed into two key components: a 4-methylpiperidine ring and an N-methylacetamide group. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system.[1][2] The 4-methyl substitution can influence receptor binding and pharmacokinetic properties.[3] The N-methylacetamide portion, while often used as a solvent, can also be found in biologically active molecules.[4]

Postulated Pharmacological Profile: A Hypothesis-Driven Approach

Based on the structural analysis, we hypothesize that this compound is a CNS-active agent, potentially exhibiting nootropic (cognition-enhancing) or other neuromodulatory effects. This hypothesis is predicated on the following lines of reasoning:

  • The Piperidine Moiety: Piperidine is a core fragment in a vast array of pharmaceuticals, including analgesics, antipsychotics, and cognitive enhancers.[1][5] Its presence suggests that the molecule is likely to interact with CNS targets.

  • Structural Similarity to Nootropic Agents: There is a notable structural resemblance to certain classes of nootropic compounds that feature a piperidine or piperazine ring coupled with an amide functionality.[6][7] These compounds are often investigated for their potential to improve memory, learning, and other cognitive functions.

  • Potential Cholinergic System Modulation: The piperidine ring is a known cholinomimetic scaffold, and some piperidine derivatives have been shown to interact with cholinergic receptors in the brain.[8] Given the critical role of the cholinergic system in cognitive processes, this represents a plausible mechanism of action.

Therefore, the primary hypothesis is that This compound acts as a positive modulator of cognitive function, potentially through interaction with cholinergic or other neurotransmitter systems.

A Phased Experimental Protocol for Pharmacological Characterization

To systematically investigate the hypothesized pharmacological effects, a multi-phase experimental plan is proposed. This plan is designed to first identify biological targets and then to characterize the functional consequences of target engagement, both in vitro and in vivo.

Phase 1: In Vitro Target Screening and Validation

The initial phase focuses on identifying the molecular targets of this compound using a broad panel of in vitro assays.

Experimental Workflow: Phase 1

cluster_0 Phase 1: In Vitro Screening A Compound Synthesis & Purity Analysis B Broad Receptor Panel Screening (e.g., Eurofins SafetyScreen) A->B Submit for Screening C Data Analysis: Identify Primary Hits (Ki < 1µM) B->C Raw Binding Data D Secondary Screening: Concentration-Response Curves C->D Prioritized Targets E Functional Assays for Validated Hits (e.g., cAMP, Ca2+ flux) D->E Confirmed Binding Affinity F Preliminary Metabolic Stability Assay (Microsomes) E->F Functional Activity Data

Caption: Phase 1 In Vitro Experimental Workflow.

Step-by-Step Methodology:

  • Compound Acquisition and Quality Control: Synthesize or procure this compound with a purity of >98%, confirmed by LC-MS and ¹H-NMR.

  • Broad Ligand Binding Screen: Submit the compound for screening against a comprehensive panel of CNS receptors, ion channels, and transporters (e.g., Eurofins SafetyScreen44™ or similar). This initial screen should be performed at a single high concentration (e.g., 10 µM).

  • Hit Identification and Prioritization: Analyze the binding data to identify any targets where the compound exhibits significant inhibition of radioligand binding (typically >50%). Prioritize targets with the highest affinity for follow-up studies.

  • Dose-Response Analysis: For prioritized targets, perform saturation binding assays with increasing concentrations of the compound to determine the inhibition constant (Ki).

  • Functional Characterization: For validated targets, conduct functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. For example, if a G-protein coupled receptor (GPCR) is identified, a cAMP or calcium flux assay would be appropriate.

  • Metabolic Stability: Perform a preliminary assessment of the compound's metabolic stability using liver microsomes to anticipate its pharmacokinetic behavior in vivo.

Phase 2: In Vivo Behavioral Pharmacology and Pharmacokinetics

Following the identification of promising in vitro activity, the second phase will assess the compound's effects on behavior in animal models, with a focus on cognitive function.

Experimental Workflow: Phase 2

cluster_1 Phase 2: In Vivo Evaluation G Pharmacokinetic (PK) Study: Determine Brain Penetration H Acute Toxicity Assessment G->H Establish Dosing Regimen K Data Analysis & Dose Selection H->K Safety Profile I Cognitive Function Assays: (e.g., Morris Water Maze, Novel Object Recognition) L Mechanism of Action Study: (e.g., with specific antagonists) I->L Observed Cognitive Effects J Motor Activity Assessment (Open Field Test) K->I Select Doses for Efficacy K->J Control for Motor Effects

Caption: Phase 2 In Vivo Experimental Workflow.

Step-by-Step Methodology:

  • Pharmacokinetic Analysis: Administer the compound to rodents (e.g., mice or rats) via relevant routes (e.g., intraperitoneal, oral) and collect blood and brain tissue samples at multiple time points to determine its pharmacokinetic profile, including its ability to cross the blood-brain barrier.

  • Acute Toxicity: Determine the maximum tolerated dose (MTD) to establish a safe dose range for subsequent behavioral experiments.

  • Cognitive Enhancement Models:

    • Novel Object Recognition (NOR) Test: Assess the compound's ability to improve short-term recognition memory.

    • Morris Water Maze (MWM): Evaluate spatial learning and memory.

    • Passive Avoidance Test: Measure fear-conditioned memory.

  • Locomotor Activity: Use an open-field test to assess whether the compound has any stimulant or sedative effects that could confound the results of cognitive tests.

  • Mechanistic In Vivo Studies: If a specific receptor target was identified in Phase 1, co-administer the compound with a known antagonist for that receptor to determine if the pro-cognitive effects are mediated through that target.

Proposed Signaling Pathway and Mechanism of Action

Assuming the hypothesis of cholinergic modulation is confirmed, a potential signaling pathway is illustrated below. This is a speculative model to be tested experimentally.

cluster_2 Hypothesized Cholinergic Modulation Compound N-methyl-2-(4-methyl- piperidin-1-yl)acetamide Receptor Cholinergic Receptor (e.g., nAChR or mAChR) Compound->Receptor Positive Allosteric Modulator? Neuron Postsynaptic Neuron Receptor->Neuron Enhanced Cholinergic Tone Signaling Intracellular Signaling Cascade (e.g., Ca2+ influx, PKC activation) Neuron->Signaling LTP Long-Term Potentiation (LTP) Signaling->LTP Cognition Enhanced Cognitive Function LTP->Cognition

Caption: Hypothesized Cholinergic Signaling Pathway.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be tabulated for clear comparison and interpretation.

Table 2: Example Data Summary for In Vitro Studies

TargetBinding Affinity (Ki, nM)Functional Activity (EC₅₀/IC₅₀, nM)Mode of Action
Receptor X[Insert Value][Insert Value][e.g., Agonist]
Receptor Y[Insert Value][Insert Value][e.g., Antagonist]
............

Table 3: Example Data Summary for In Vivo Cognitive Studies

Behavioral TestVehicle ControlCompound (Dose 1)Compound (Dose 2)p-value
NOR (Discrimination Index) [Insert Value][Insert Value][Insert Value][Insert Value]
MWM (Escape Latency, s) [Insert Value][Insert Value][Insert Value][Insert Value]
Passive Avoidance (Latency, s) [Insert Value][Insert Value][Insert Value][Insert Value]

Conclusion and Future Directions

This compound is a novel chemical entity with a structural profile suggestive of central nervous system activity. The hypothesis that this compound may act as a cognitive enhancer, potentially through modulation of the cholinergic system, provides a strong foundation for a systematic pharmacological investigation. The experimental plan detailed in this guide offers a robust and logical progression from broad target screening to specific behavioral and mechanistic studies. The successful execution of these studies will elucidate the pharmacological profile of this compound and determine its potential as a lead for the development of new therapeutics for cognitive disorders.

References

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  • ResearchGate. (n.d.). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. [Link]

  • Grokipedia. (2026). N-Methylacetamide. [Link]

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An In-Depth Technical Guide to the In Vitro Screening of N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Deconstructing N-methyl-2-(4-methylpiperidin-1-yl)acetamide for Targeted Discovery

This compound (CAS 1071400-91-3) is a synthetic organic compound characterized by a 4-methylpiperidine ring linked to an N-methylacetamide group.[1] The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of pharmaceuticals and natural alkaloids.[2] This structural motif is a key component in drugs targeting a wide array of biological systems, including those for cancer, infectious diseases, Alzheimer's disease, and neuropathic pain.[3]

Notably, the piperidine ring is an essential pharmacophore in morphine and its derivatives, conferring analgesic properties primarily through interaction with opioid receptors.[4] Research into various synthetic piperidine derivatives has consistently explored their potential as analgesics, often targeting the µ-opioid receptor, a key player in pain management.[4] Given the structural features of this compound, a logical and scientifically-grounded starting point for its characterization is to hypothesize its activity as a modulator of opioid receptors.

This guide provides a comprehensive, technically-detailed framework for a tiered in vitro screening cascade designed to rigorously evaluate this hypothesis. We will move beyond a simple listing of protocols to explain the causal reasoning behind each experimental choice, ensuring a self-validating and robust investigative process.

Part 1: The Strategic Screening Cascade: A Tiered Approach to Target Validation

A successful in vitro screening strategy does not rely on a single assay but rather on a multi-layered cascade that progressively refines our understanding of a compound's biological activity.[5] This tiered approach allows for rapid, high-throughput initial assessments, followed by more complex, lower-throughput assays to confirm hits and elucidate the mechanism of action.[6] Our proposed cascade for this compound is designed to first identify interaction with opioid receptors and then to characterize the nature of this interaction.

Screening_Cascade cluster_0 Tier 1: Primary Screening (Hit Identification) cluster_1 Tier 2: Secondary Screening (Hit Confirmation & Potency) cluster_2 Tier 3: Mechanistic & Selectivity Studies A Radioligand Binding Assay (μ, δ, κ Opioid Receptors) B [35S]GTPγS Binding Assay (Functional Confirmation) A->B Active Compounds C cAMP Accumulation Assay (Downstream Signaling) B->C Confirmed Agonists D Receptor Subtype Selectivity Profiling C->D Characterize Potency & Efficacy E β-Arrestin Recruitment Assay (Biased Agonism) C->E

Caption: Tiered screening cascade for this compound.

Part 2: Tier 1 - Primary Screening: Does the Compound Bind?

The initial step is to ascertain whether this compound physically interacts with opioid receptors. A radioligand binding assay is the gold standard for this purpose due to its sensitivity and direct measurement of binding affinity.

Protocol 1: Opioid Receptor Radioligand Binding Assay

Scientific Rationale: This competitive binding assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand with known high affinity. We will screen against the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ) to gain an initial understanding of selectivity.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from cell lines stably expressing human µ, δ, or κ opioid receptors (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand Selection:

    • For µ-opioid receptors: [³H]DAMGO

    • For δ-opioid receptors: [³H]Naltrindole

    • For κ-opioid receptors: [³H]U-69593

  • Assay Procedure (96-well format):

    • To each well, add:

      • 50 µL of assay buffer.

      • 25 µL of the appropriate radioligand at a concentration near its Kd.

      • 25 µL of this compound at various concentrations (e.g., 10 nM to 100 µM) or vehicle (for total binding).

      • For non-specific binding, add a high concentration of a non-labeled universal opioid antagonist like Naloxone (10 µM).

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC50 Concentration of test compound that displaces 50% of the radioligand.
Ki Inhibitory constant, a measure of the compound's binding affinity.
Non-specific Binding Binding of the radioligand to components other than the receptor.
Total Binding Binding of the radioligand in the absence of a competing ligand.

Part 3: Tier 2 - Secondary Screening: Is the Binding Functional?

A compound that binds to a receptor is not necessarily functionally active; it could be an agonist, antagonist, or inverse agonist. The next tier of assays aims to determine if the binding of this compound to opioid receptors elicits a cellular response.

Protocol 2: [³⁵S]GTPγS Binding Assay

Scientific Rationale: Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated G-protein, which is the first step in signal transduction.[4] This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation, providing a direct measure of G-protein activation and thus, agonism.

GTPgS_Assay cluster_0 Resting State cluster_1 Agonist Binding cluster_2 G-Protein Activation R Receptor G Gα(GDP)-Gβγ R->G Inactive R_Agonist Agonist-Receptor Complex G_active Gα([³⁵S]GTPγS) G->G_active GDP/[³⁵S]GTPγS Exchange Agonist Agonist Agonist->R Binds to R_Agonist->G Activates Gby Gβγ G_active->Gby Dissociation

Caption: Workflow of the [³⁵S]GTPγS binding assay.

Methodology:

  • Reagents: Use the same receptor-expressing cell membranes as in the binding assay. Prepare an assay buffer containing MgCl₂, GDP, and [³⁵S]GTPγS.

  • Assay Procedure:

    • In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound.

    • Incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for an additional 60 minutes at 30°C.

  • Termination and Detection: Terminate the assay by rapid filtration through glass fiber filters. Measure the filter-bound radioactivity by liquid scintillation counting.

Data Analysis:

  • Plot the amount of [³⁵S]GTPγS bound (in counts per minute or similar units) against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

ParameterDescription
EC50 Molar concentration of an agonist that produces 50% of the maximal possible effect.
Emax The maximum response achievable by an agonist.
Protocol 3: cAMP Accumulation Assay

Scientific Rationale: The µ, δ, and κ opioid receptors couple to the inhibitory G-protein, Gαi/o. Activation of this G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Measuring this downstream signaling event provides a robust, cell-based functional readout of receptor activation.

Methodology:

  • Cell Culture: Use a cell line stably expressing the opioid receptor of interest (e.g., CHO-hMOR).

  • Assay Procedure:

    • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin to generate a high basal level of cAMP.

    • Concurrently, treat the cells with various concentrations of this compound.

    • Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Data Analysis:

  • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

  • Plot the percentage of inhibition against the log concentration of the compound.

  • Determine the IC50 value from the resulting dose-response curve.

Part 4: Tier 3 - Mechanistic & Selectivity Studies

If the compound is confirmed as a functional agonist, further studies are required to understand its selectivity and potential for biased signaling.

Protocol 4: β-Arrestin Recruitment Assay

Scientific Rationale: GPCRs can signal through G-protein-dependent pathways (like cAMP modulation) and G-protein-independent pathways, often mediated by β-arrestins. Some ligands preferentially activate one pathway over the other, a phenomenon known as "biased agonism".[4] As biased agonists may offer therapeutic advantages (e.g., potent analgesia with reduced side effects), it is crucial to assess this property.

Methodology:

  • Utilize a commercially available assay system, such as the Tango GPCR assay or PathHunter assay.[4]

  • These assays typically use a cell line co-expressing the opioid receptor and a β-arrestin fusion protein linked to a reporter enzyme or transcription factor.

  • Agonist-induced recruitment of β-arrestin to the receptor brings the components of the reporter system into proximity, generating a measurable signal (e.g., luminescence or fluorescence).

  • Perform a dose-response curve with this compound and determine the EC50 for β-arrestin recruitment.

Data Analysis:

  • Compare the potency (EC50) and efficacy (Emax) of the compound in the G-protein activation assay (e.g., GTPγS) and the β-arrestin recruitment assay.

  • A significant difference in these parameters suggests biased agonism.

Conclusion: Synthesizing Data for Informed Decisions

This in-depth technical guide outlines a logical and robust in vitro screening cascade to investigate the hypothesis that this compound acts as a modulator of opioid receptors. By systematically progressing from primary binding assays to functional and mechanistic studies, researchers can build a comprehensive pharmacological profile of the compound. The data generated—binding affinities (Ki), functional potencies (EC50/IC50), maximal efficacy (Emax), and potential for biased agonism—will provide the critical insights necessary to make informed decisions about the future development of this molecule. This structured, causality-driven approach exemplifies the principles of modern drug discovery, ensuring scientific integrity and maximizing the potential for success.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • Kuno, F., et al. (1996). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 39(1), 301-308.
  • ResearchGate. (n.d.). The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(16), 8787.
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  • Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6539.
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  • MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(1), 241.
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  • PubMed. (2014). Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. Bioorganic & Medicinal Chemistry, 22(15), 4106-4115.
  • PubChemLite. (n.d.). N-(4-methylpiperidin-4-yl)acetamide hydrochloride (C8H16N2O). Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-anilinopiperidin-1-yl)-N-[2-[2-(4-carbamimidoylphenyl)ethyl]-1-methylbenzimidazol-5-yl]-N-(naphthalen-1-ylmethyl)acetamide. Retrieved from [Link]

  • KCAS Bio. (2026). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(16), 8787.
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An In-Depth Technical Guide to N-methyl-2-(4-methylpiperidin-1-yl)acetamide for Chemical Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical matter is paramount to identifying next-generation therapeutics. Chemical screening libraries are the bedrock of this endeavor, providing a diverse arsenal of molecules for interrogation against a multitude of biological targets. This guide focuses on a specific, yet under-documented entity: N-methyl-2-(4-methylpiperidin-1-yl)acetamide . While not a widely characterized compound, its structural motifs—a 4-methylpiperidine ring coupled to an N-methylacetamide group—suggest a rich potential for biological activity.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple datasheet, providing a rationale for the inclusion of this compound in a screening library, a detailed (proposed) synthesis protocol, and a strategic framework for its deployment in high-throughput screening campaigns. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system, grounded in established chemical principles.

Molecular Profile and Physicochemical Characteristics

This compound (CAS No. 1071400-91-3) is a tertiary amine and an N-substituted acetamide. The presence of the 4-methylpiperidine moiety introduces a degree of conformational rigidity and a basic nitrogen atom, while the N-methylacetamide group provides a polar, hydrogen-bond accepting and donating functionality.

PropertyValue (Predicted/Reported)Source
CAS Number 1071400-91-3-
Molecular Formula C₉H₁₈N₂O-
Molecular Weight 170.25 g/mol -
Topological Polar Surface Area (TPSA) 32.34 Ų-
logP (Octanol-Water Partition Coefficient) 0.46-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-
Rotatable Bonds 2-

Note: Most physicochemical properties are computationally predicted due to the limited experimental data available for this specific compound.

The acetamide group is a versatile scaffold in drug design, known to influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile by modulating properties like solubility and lipophilicity.[1] Its ability to form hydrogen bonds is crucial for molecular recognition at the active sites of enzymes and receptors.[1][2]

The piperidine ring is a prevalent scaffold in medicinal chemistry, often found in drugs targeting the central nervous system (CNS).[3][4] The methyl substitution at the 4-position can influence the molecule's binding affinity and selectivity for its biological target.

Synthesis and Purification: A Proposed Protocol

Given the absence of a published synthesis for this compound, a robust and logical two-step protocol is proposed, based on well-established chemical transformations. This approach involves the N-alkylation of 4-methylpiperidine followed by amidation.

Step 1: Synthesis of 2-(4-methylpiperidin-1-yl)acetic acid

This initial step involves the alkylation of 4-methylpiperidine with a suitable two-carbon electrophile bearing a carboxylic acid or its precursor. A common and effective method is the reaction with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions.

Protocol:

  • To a solution of 4-methylpiperidine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq).

  • Slowly add a solution of chloroacetic acid (1.1 eq) in the same solvent at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-methylpiperidin-1-yl)acetic acid, which can be used in the next step without further purification or purified by crystallization or column chromatography if necessary.

Step 2: Amidation to this compound

The final step is the coupling of the synthesized carboxylic acid with methylamine. This can be achieved using standard peptide coupling reagents to form the amide bond.

Protocol:

  • Dissolve 2-(4-methylpiperidin-1-yl)acetic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or DMF.

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of methylamine (as a solution in a solvent like THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine) (1.5 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Amidation 4-Methylpiperidine 4-Methylpiperidine Step1_Reaction Reaction in Acetonitrile (60-80 °C) 4-Methylpiperidine->Step1_Reaction Chloroacetic_Acid Chloroacetic_Acid Chloroacetic_Acid->Step1_Reaction Base K2CO3 Base->Step1_Reaction Intermediate_Acid 2-(4-methylpiperidin-1-yl)acetic acid Step1_Reaction->Intermediate_Acid Step2_Reaction Reaction in DCM (Room Temp) Intermediate_Acid->Step2_Reaction Methylamine Methylamine Methylamine->Step2_Reaction Coupling_Reagents EDC, HOBt Coupling_Reagents->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product

Caption: Proposed two-step synthesis workflow for this compound.

Role in a Chemical Screening Library: A Strategic Perspective

The inclusion of this compound in a screening library is justified by the principle of exploring novel chemical space with lead-like properties. Its structural features suggest potential interactions with a range of biological targets.

Library Design and Compound Quality Control

For effective screening, the compound must be of high purity (typically >95%) and its identity confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Solubility in dimethyl sulfoxide (DMSO) is also a critical parameter for its formulation in screening plates.

Quality Control Protocol:

  • Purity Assessment: Analyze the final product by High-Performance Liquid Chromatography (HPLC) with UV detection and/or an Evaporative Light Scattering Detector (ELSD).

  • Identity Confirmation:

    • ¹H NMR & ¹³C NMR: Record spectra to confirm the chemical structure and the absence of significant impurities.

    • HRMS: Determine the accurate mass to confirm the elemental composition.

  • Solubility Assessment: Prepare a stock solution in DMSO (e.g., 10 mM) and visually inspect for precipitation.

Potential Target Classes and Rationale

The structure of this compound suggests several potential classes of biological targets:

  • G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in ligands for various GPCRs, including opioid, muscarinic, and dopamine receptors. The tertiary amine can act as a proton acceptor, engaging in ionic interactions with acidic residues in the receptor binding pocket.[4]

  • Ion Channels: Substituted piperidines are known to modulate the activity of various ion channels.

  • Enzymes: The acetamide group can act as a hydrogen bond donor and acceptor, making it a potential binder to the active sites of enzymes such as proteases, kinases, and acetylcholinesterases. The acetamide moiety is a known pharmacophore in COX-2 inhibitors.[5]

Assay Development and Screening Cascade

A tiered screening approach is recommended to efficiently identify and validate hits.

Screening_Cascade Primary_Screen Primary High-Throughput Screen (Single Concentration) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Orthogonal_Assay Orthogonal/Secondary Assay (Confirms Mechanism) Hit_Confirmation->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (Against Related Targets) Orthogonal_Assay->Selectivity_Panel Lead_Optimization Hit-to-Lead Optimization Selectivity_Panel->Lead_Optimization

Caption: A conceptual workflow for a typical screening cascade.

Primary Screening:

  • Assay Format: A high-throughput assay, such as a fluorescence-based or luminescence-based assay, should be employed.

  • Compound Concentration: A single concentration, typically in the range of 1-10 µM, is used to identify initial hits.

Hit Confirmation and Dose-Response:

  • Objective: To confirm the activity of primary hits and determine their potency (e.g., IC₅₀ or EC₅₀).

  • Method: A multi-point dose-response curve is generated.

Secondary and Orthogonal Assays:

  • Purpose: To confirm the mechanism of action and rule out artifacts (e.g., assay interference).

  • Example: If the primary assay is a biochemical assay, a cell-based assay could be used as an orthogonal confirmation.

Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies

Should this compound emerge as a confirmed hit, a systematic SAR study would be initiated. Modifications could be explored at several positions:

  • 4-Methylpiperidine Ring: The methyl group could be replaced with other alkyl groups or functional groups to probe the steric and electronic requirements of the binding pocket. The piperidine ring itself could be replaced with other saturated heterocycles.

  • N-methylacetamide Moiety: The N-methyl group could be varied to explore the impact on potency and metabolic stability. The acetamide linker could be extended or constrained.

Conclusion

This compound represents an intriguing, yet underexplored, molecule for inclusion in chemical screening libraries. Its synthesis is feasible through established chemical methods, and its structural features suggest the potential for interaction with a variety of biologically relevant targets. This guide provides a comprehensive framework for its synthesis, quality control, and strategic deployment in drug discovery campaigns. By systematically exploring such novel chemical matter, the scientific community can continue to push the boundaries of therapeutic innovation.

References

  • What is Acetamide used for? Patsnap Synapse. Available at: [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PMC - PubMed Central. Available at: [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

  • Methyl Piperidine Derivatives: Key Compounds for Diverse Applications. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. PubMed. Available at: [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE B. Available at: [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC - NIH. Available at: [Link]

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An In-depth Technical Guide to N-methyl-2-(4-methylpiperidin-1-yl)acetamide: Synthesis, Characterization, and Potential Pharmacological Applications

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-(4-methylpiperidin-1-yl)acetamide is a small molecule featuring a substituted piperidine ring linked to an N-methylacetamide group. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in various molecular interactions make it a valuable component in the design of novel therapeutics.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential pharmacological applications of this compound, drawing upon established methodologies and the known bioactivities of structurally related compounds. While specific research on this exact molecule is not abundant in publicly accessible literature, its structural motifs suggest a range of potential applications, particularly within the central nervous system (CNS).

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a research tool or therapeutic agent. The properties of this compound, as predicted and reported by chemical suppliers, are summarized below.

PropertyValueSource
CAS Number 1071400-91-3ChemScene
Molecular Formula C₉H₁₈N₂OChemScene
Molecular Weight 170.25 g/mol ChemScene
Predicted LogP 0.4643ChemScene
Topological Polar Surface Area (TPSA) 32.34 ŲChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 2ChemScene

Structural Features:

The molecule consists of a 4-methylpiperidine ring, which introduces a chiral center at the 4-position, and an N-methyl-2-aminoacetamide group attached to the piperidine nitrogen. The presence of the tertiary amine in the piperidine ring and the amide group are key features that will influence its solubility, membrane permeability, and potential interactions with biological targets.

Synthesis and Purification

Proposed Synthetic Pathway:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amination 4-Methylpiperidine 4-Methylpiperidine Intermediate_1 2-chloro-1-(4-methylpiperidin-1-yl)ethan-1-one 4-Methylpiperidine->Intermediate_1 Base (e.g., Triethylamine) DCM, 0°C to rt Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate_1 Target_Compound This compound Intermediate_1->Target_Compound Solvent (e.g., THF) Heat Methylamine Methylamine Methylamine->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 2-chloro-1-(4-methylpiperidin-1-yl)ethan-1-one

  • To a solution of 4-methylpiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) at 0°C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-chloro-1-(4-methylpiperidin-1-yl)ethan-1-one. This intermediate may be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-chloro-1-(4-methylpiperidin-1-yl)ethan-1-one from the previous step in a polar aprotic solvent such as tetrahydrofuran (THF).

  • Add an excess of methylamine (in a suitable form, e.g., a solution in THF or as a gas) to the solution.

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 50-80°C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the methyl groups, the piperidine ring protons, and the amide proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the amide C=O stretch (around 1640 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).

  • Purity Analysis: High-performance liquid chromatography (HPLC) can be employed to determine the purity of the final compound.

Potential Pharmacological Applications and Biological Activities

While no specific biological data for this compound has been found, the structural components suggest several potential areas of pharmacological interest. The piperidine ring is a key pharmacophore in many CNS-active drugs.[3][4]

Central Nervous System Activity:

A US patent from 1979 describes acetamide derivatives, including those with a 4-methylpiperidino group, as being active on the central nervous system.[5] This suggests that this compound could potentially modulate neuronal activity. Furthermore, derivatives of N-piperidinyl acetamide have been investigated as calcium channel blockers, which are crucial in treating conditions like epilepsy, cardiovascular disease, and pain.[6]

Analgesic Properties:

The 4-aminomethyl piperidine scaffold, which is structurally related to the target compound, has been explored for its analgesic potential, particularly through interaction with the µ-opioid receptor.[7] This raises the possibility that this compound could exhibit analgesic properties.

Other Potential Activities:

The piperidine scaffold is associated with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3] Therefore, it is plausible that this compound could be screened for these activities.

Proposed Experimental Workflow for Biological Evaluation:

G Compound_Synthesis Synthesis & Purification of This compound In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Compound_Synthesis->In_Vitro_Screening Cell-Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Neuronal Activity) In_Vitro_Screening->Cell-Based_Assays In_Vivo_Studies In Vivo Studies (e.g., Animal Models of Pain, Epilepsy) Cell-Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A general workflow for the biological evaluation of this compound.

Safety and Handling

According to available safety data sheets from chemical suppliers, this compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents an under-explored small molecule with potential for biological activity, particularly within the central nervous system. Its synthesis can be readily achieved through established chemical methods. Based on the pharmacological profiles of structurally similar compounds, future research into this molecule could focus on its potential as a modulator of ion channels or receptors in the brain, with possible applications in pain management, epilepsy, or other neurological disorders. This guide provides a foundational framework for researchers interested in synthesizing, characterizing, and exploring the biological potential of this and related compounds.

References

  • D.S. Belov, M.S. Fedorova, V.V. Karchava, M.A. Yurovskaya, A.V. Karchava. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • International Journal of Novel Research and Development (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Flynn, G. A., et al. (2015). N-piperidinyl acetamide derivatives as calcium channel blockers. U.S.
  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl)
  • Lafon, L. (1979). Acetamide derivatives. U.S.
  • BenchChem (2025). N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Core Scaffold for CNS Drug Discovery.
  • Al-Mokyna, F. H., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of the Iranian Chemical Society.
  • BenchChem (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Belov, D. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Bull, J. A., et al. (2022).
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
  • Der Pharma Chemica (2016).
  • Khan, I., et al. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • PubChem.
  • Indian Journal of Pharmaceutical Education and Research (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • PubMed (2012). Piperidin-4-one: the potential pharmacophore.
  • Wikipedia. Cyproheptadine.
  • MDPI (2023).
  • Justia Patents (2016).
  • Sigma-Aldrich. 4-Methylpiperidine.
  • Google Patents (2017). Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3][4][6]octane-2-carboxamide and salts thereof.

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Methodological & Application

Application Note & Synthesis Protocol: N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-methyl-2-(4-methylpiperidin-1-yl)acetamide, a valuable substituted acetamide derivative for research and development in medicinal chemistry and materials science. The synthetic strategy is a robust, two-step process designed for clarity, efficiency, and high yield. The protocol begins with the synthesis of the key intermediate, 2-chloro-N-methylacetamide, via the acylation of methylamine. This is followed by a nucleophilic substitution reaction where 4-methylpiperidine displaces the chloride to yield the final product. This guide details the underlying chemical principles, step-by-step experimental procedures, safety precautions, and methods for characterization, ensuring a reproducible and reliable synthesis for researchers and drug development professionals.

Introduction and Synthetic Strategy

This compound incorporates a 4-methylpiperidine moiety, a common structural motif in biologically active compounds that can enhance pharmacokinetic properties. The acetamide linkage provides a stable, synthetically versatile scaffold. The chosen synthetic pathway is predicated on a logical and field-proven retrosynthetic analysis, breaking the molecule down into readily available starting materials.

The core strategy involves two primary transformations:

  • Amide Bond Formation: The synthesis of the key electrophilic intermediate, 2-chloro-N-methylacetamide, from chloroacetyl chloride and methylamine. Chloroacetyl chloride is an excellent two-carbon building block, providing a reactive acyl chloride for amidation and a labile chlorine atom for subsequent substitution.[1][2]

  • Nucleophilic Aliphatic Substitution (SN2): The alkylation of the secondary amine, 4-methylpiperidine, with the synthesized chloroacetamide intermediate. The nitrogen atom of the piperidine ring acts as a potent nucleophile, displacing the chloride to form the target C-N bond.[3][4][5]

This two-step approach offers high modularity, allowing for potential variation of either the amine or the piperidine component for the synthesis of an analog library.

Overall Synthetic Scheme

Overall_Synthesis R1 Chloroacetyl Chloride S1 Step 1: Amidation R1->S1 R2 Methylamine R2->S1 R3 4-Methylpiperidine S2 Step 2: Alkylation R3->S2 I1 Intermediate: 2-Chloro-N-methylacetamide I1->S2 FP Final Product: This compound S1->I1 S2->FP

Caption: High-level overview of the two-step synthesis.

Physicochemical Properties of the Final Product

A summary of the key properties for this compound is provided below for reference.

PropertyValueSource
CAS Number 1071400-91-3[6]
Molecular Formula C₉H₁₈N₂O[6]
Molecular Weight 170.25 g/mol [6]
Topological Polar Surface Area (TPSA) 32.34 Ų[6]
Predicted LogP 0.4643[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 2[6]

Part 1: Synthesis of 2-Chloro-N-methylacetamide (Intermediate)

Principle and Rationale

This step involves the acylation of methylamine with chloroacetyl chloride. The reaction is highly exothermic and proceeds rapidly. The key experimental consideration is controlling the reaction temperature to prevent side reactions and ensure safety. An aqueous solution of methylamine is used, which acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct. The reaction is performed at sub-zero temperatures to manage the exotherm.[7]

Reaction Scheme

Step1_Scheme struct1 Cl-CH₂-C(=O)-Cl arrow (H₂O, <0 °C) struct1->arrow struct2 CH₃-NH₂ struct2->arrow struct3 Cl-CH₂-C(=O)-NH-CH₃ struct4 CH₃-NH₃⁺Cl⁻ label1 Chloroacetyl Chloride label2 Methylamine (excess) label3 2-Chloro-N- methylacetamide label4 Methylammonium Chloride plus1 + arrow->struct3 arrow->struct4 plus2 +

Caption: Acylation of methylamine to form the chloroacetamide intermediate.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMolesNotes
Chloroacetyl Chloride79-04-9112.9411.5 mL (16.3 g)0.145Corrosive, lachrymator
Methylamine (40% in H₂O)74-89-531.0655 mL~0.58Excess, acts as base
Dichloromethane (DCM)75-09-284.933 x 50 mL-For extraction
Anhydrous Sodium Sulfate7757-82-6142.04~10 g-Drying agent
Deionized Water7732-18-518.0250 mL-Solvent
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine the 40% methylamine aqueous solution (55 mL) and deionized water (50 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to -20 °C with vigorous stirring. It is critical to maintain this low temperature throughout the addition of chloroacetyl chloride.

  • Reagent Addition: Add chloroacetyl chloride (11.5 mL) dropwise to the stirred methylamine solution via the dropping funnel. The rate of addition should be carefully controlled to ensure the internal temperature does not rise above -15 °C.[7]

  • Reaction: After the addition is complete, allow the mixture to react at -15 °C for an additional 3-5 hours while monitoring the progress with Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the flask from the cooling bath and allow it to warm to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield a colorless solid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like n-hexane or by vacuum distillation (boiling point: 84-90 °C at 10 mmHg) to obtain pure 2-chloro-N-methylacetamide.[7] The typical yield is 85-90%.

Part 2: Synthesis of this compound (Final Product)

Principle and Rationale

This step is a classic SN2 reaction where the nucleophilic nitrogen of 4-methylpiperidine attacks the electrophilic carbon bearing the chlorine atom in 2-chloro-N-methylacetamide.[5] A weak inorganic base, potassium carbonate, is used as an acid scavenger to neutralize the HCl formed in situ. It also ensures that the 4-methylpiperidine remains in its free base form, which is necessary for nucleophilic attack. Acetone is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of reactants while not interfering with the reaction mechanism. Analogous alkylations of chloroacetamides with cyclic amines are well-documented.[4][8][9]

Reaction Scheme

Step2_Scheme struct1 Cl-CH₂-C(=O)-NH-CH₃ arrow (K₂CO₃, Acetone, Reflux) struct1->arrow struct2 4-Methylpiperidine struct2->arrow struct3 Target Product label1 2-Chloro-N- methylacetamide label2 4-Methylpiperidine label3 This compound plus1 + arrow->struct3

Caption: Alkylation of 4-methylpiperidine with the intermediate.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMolesNotes
2-Chloro-N-methylacetamide924-49-2107.545.38 g0.05From Part 1
4-Methylpiperidine626-58-499.175.5 mL (4.96 g)0.05Nucleophile
Potassium Carbonate (K₂CO₃)584-08-7138.2113.8 g0.10Base, anhydrous
Acetone67-64-158.08200 mL-Solvent, anhydrous
Ethyl Acetate141-78-688.11As needed-For work-up/purification
Hexane110-54-386.18As needed-For purification
Detailed Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-N-methylacetamide (5.38 g, 50 mmol), potassium carbonate (13.8 g, 100 mmol), and anhydrous acetone (200 mL).

  • Reagent Addition: Add 4-methylpiperidine (5.5 mL, 50 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously for 12-18 hours. The progress of the reaction should be monitored by TLC (e.g., using a 10:1 DCM:Methanol solvent system).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting chloroacetamide), cool the mixture to room temperature.

  • Filtration: Remove the inorganic precipitate (K₂CO₃ and KCl) by vacuum filtration, washing the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Alternatively, recrystallization from a suitable solvent system may be employed if the product is a solid.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include a singlet for the N-methyl group, multiplets for the piperidine ring protons, a singlet for the methylene bridge (-CH₂-), and a singlet for the methyl group on the piperidine ring.

  • ¹³C NMR: Will show distinct peaks for all nine carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z = 171.26.

Overall Experimental Workflow

Workflow start Start Materials: Chloroacetyl Chloride Methylamine 4-Methylpiperidine step1_setup Step 1: Amidation Combine Methylamine & H₂O start->step1_setup step1_cool Cool to -20 °C step1_setup->step1_cool step1_add Add Chloroacetyl Chloride (Keep T < -15 °C) step1_cool->step1_add step1_react React for 3-5 hours step1_add->step1_react step1_workup Extract with DCM step1_react->step1_workup step1_purify Dry & Concentrate Purify Intermediate step1_workup->step1_purify step2_setup Step 2: Alkylation Combine Intermediate, K₂CO₃, & Acetone step1_purify->step2_setup step2_add Add 4-Methylpiperidine step2_setup->step2_add step2_react Reflux for 12-18 hours step2_add->step2_react step2_workup Filter Inorganic Salts step2_react->step2_workup step2_purify Concentrate Crude Product step2_workup->step2_purify step2_final_purify Purify by Column Chromatography step2_purify->step2_final_purify end_product Final Product: This compound step2_final_purify->end_product analysis Characterization (NMR, MS) end_product->analysis

Caption: Complete workflow from starting materials to final product analysis.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care.[1] Work in a dry environment and use appropriate quenching procedures for any waste.

  • Methylamine: Flammable and corrosive. The aqueous solution has a strong odor and is irritating to the respiratory system.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation and skin contact.[10]

  • Acetamides: May be harmful if swallowed or inhaled. Some acetamides are suspected of causing cancer or reproductive harm.[10][11][12] Handle with care.

  • General Hazards: The reactions involve flammable solvents and potentially exothermic processes. Ensure no ignition sources are nearby and that cooling baths are adequately maintained.

Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

  • Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU. ResearchGate. [Link]

  • Balaji, B. S., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 552-558. [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

  • Google Patents. (2013). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
  • International Journal of Pharma Sciences and Research. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: N,N-Dimethyl-2-(piperidin-4-yl)acetamide Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2023). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(2-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide. Retrieved from [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(6), 411-423. [Link]

  • ResearchGate. (n.d.). Diagram of N-methyl acetamide hydrogen bonded to acetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). acetamide, N-methyl-N-[4-methyl-6-(methylthio)-2-pyrimidinyl]-. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]

  • Chemistry Europe. (2019). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Retrieved from [Link]

  • ResearchGate. (2014). Alkylation versus trans-silylation of N-methyl-N-trimethylsilylacetamide with ambident electrophiles (chloromethyl)fluorosilanes. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide outlining robust analytical methodologies for the comprehensive characterization of N-methyl-2-(4-methylpiperidin-1-yl)acetamide. The protocols herein are designed for researchers, quality control analysts, and drug development professionals who require confirmed identity, purity, and quality of this compound. The guide integrates spectroscopic and chromatographic techniques, explaining the scientific rationale behind each method. All procedures are framed within the context of established regulatory standards for analytical validation, ensuring the generation of reliable and reproducible data.

Introduction and Compound Overview

This compound (CAS No. 1071400-91-3) is a substituted piperidine derivative.[1] Molecules within this class, featuring the piperidine scaffold, are prevalent in numerous biologically active compounds and are considered key building blocks in medicinal chemistry and pharmaceutical development.[2] The structural features of this compound—a tertiary amine within the piperidine ring and a secondary amide side chain—dictate its physicochemical properties and require a multi-faceted analytical approach for full characterization.

Accurate and comprehensive analysis is paramount to ensure the material's identity, quantify its purity, and identify any process-related impurities or degradants. This application note presents an integrated workflow that leverages mass spectrometry, NMR spectroscopy, FTIR spectroscopy, and high-performance liquid chromatography to create a complete analytical profile of the molecule.

Physicochemical Properties Summary
PropertyValueSource
CAS Number 1071400-91-3[1]
Molecular Formula C₉H₁₈N₂O[1]
Molecular Weight 170.25 g/mol [1]
Structure
Chemical Structure of this compound

The Integrated Analytical Workflow

A single analytical technique is insufficient for complete characterization. A synergistic approach is required, where each method provides a unique and complementary piece of information. The overall strategy begins with unambiguous structural confirmation, followed by the development of a robust separation method to assess purity and quantify the analyte.

G Integrated Characterization Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification MS Mass Spectrometry (Molecular Weight) HPLC HPLC-UV/MS (Separation & Purity) MS->HPLC Confirm Identity NMR NMR Spectroscopy (Connectivity & Structure) NMR->HPLC Confirm Identity FTIR FTIR Spectroscopy (Functional Groups) FTIR->HPLC Confirm Identity Validation Method Validation (ICH Q2(R2)) HPLC->Validation Validate for Purpose FinalReport FinalReport Validation->FinalReport Complete Analytical Characterization Report Sample Test Sample (this compound) Sample->MS Sample->NMR Sample->FTIR

Caption: A schematic of the integrated analytical workflow.

Structural Elucidation and Identification Protocols

The first critical step is to confirm that the synthesized or procured material is indeed this compound. This is achieved through a combination of spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is employed to confirm the elemental composition and molecular weight with high accuracy. For this molecule, which contains a basic nitrogen in the piperidine ring, Electrospray Ionization (ESI) in positive ion mode is the ideal technique as it will readily protonate the molecule to form the pseudomolecular ion [M+H]⁺.

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of HPLC-grade acetonitrile and water containing 0.1% formic acid. The acid aids in protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Interpretation: The resulting spectrum should show a prominent ion corresponding to the [M+H]⁺ adduct. The measured mass should be compared to the theoretical exact mass.

Data Summary: HRMS Parameters

Parameter Setting/Value Rationale
Ionization Mode ESI, Positive Efficiently ionizes the basic piperidine nitrogen.
Expected [M+H]⁺ 171.1543 Da For C₉H₁₉N₂O⁺.
Mass Accuracy < 5 ppm Standard for confirming elemental composition.

| Solvent System | ACN/H₂O with 0.1% Formic Acid | Promotes solubility and protonation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the definitive technique for elucidating the precise atomic connectivity of a molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR confirms the carbon framework. For this molecule, key signals will include those from the methyl group on the piperidine ring, the N-methyl group of the amide, and the various methylene protons of the piperidine ring.[3][4]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton spectrum. Key signals for the piperidine ring protons typically appear in the δ 1.0-3.5 ppm range.[3] The N-methyl singlet and the methyl doublet on the ring should be clearly visible.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum. This will confirm the presence of 9 distinct carbon environments, including the characteristic amide carbonyl (C=O) signal downfield (~170 ppm).

  • Data Interpretation: Correlate the observed chemical shifts, multiplicities, and integrations with the known structure. 2D NMR experiments (like COSY and HSQC) can be run to confirm proton-proton and proton-carbon correlations if necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[5] For this compound, the most prominent and diagnostic peaks will be from the amide functional group. This serves as a quick identity check.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Analyze the spectrum for characteristic absorption bands.

Data Summary: Expected FTIR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Vibration Type
Secondary Amide N-H ~3300 Stretch
C-H (Aliphatic) 2850-3000 Stretch
Amide C=O ~1640 Stretch (Amide I band)

| Amide N-H | ~1550 | Bend (Amide II band) |

Purity Assessment and Quantification by HPLC

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for separating a target compound from potential impurities and for accurate quantification.[6] A reversed-phase method is most suitable for this moderately polar compound. A C18 column provides a non-polar stationary phase that will retain the analyte, which can then be eluted with a mixture of an organic solvent (like acetonitrile) and an aqueous buffer.[3][7] UV detection is appropriate due to the presence of the amide chromophore.

G HPLC Method Development & Validation Workflow Dev Method Development (Select Column, Mobile Phase) Protocol Write Validation Protocol Dev->Protocol Specificity Specificity (Peak Purity, Resolution) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Report Final Validation Report Specificity->Report Accuracy Accuracy (% Recovery) Linearity->Accuracy Linearity->Report Precision Precision (Repeatability, Intermediate) Accuracy->Precision Accuracy->Report Robustness Robustness (Vary Parameters) Precision->Robustness Precision->Report Robustness->Report

Caption: Workflow for HPLC method development and validation.

Protocol: Reversed-Phase HPLC-UV Analysis

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Formic Acid in water and Mobile Phase B as 0.1% Formic Acid in acetonitrile. Filter and degas both.

  • Standard Preparation: Accurately prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) at 1.0 mg/mL. Prepare a working standard at a target concentration (e.g., 0.1 mg/mL) by diluting the stock.

  • Sample Preparation: Accurately weigh and dissolve the sample to the same target concentration as the working standard.

  • Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard and sample solutions.

  • Data Processing: Integrate the peak corresponding to the main analyte. Calculate the purity of the sample by area percent normalization or against the reference standard.

Data Summary: Recommended HPLC Conditions

Parameter Setting/Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm

| Injection Volume | 10 µL |

System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the working standard. The system is deemed suitable if the following criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor ≤ 2.0Ensures peak symmetry.
Theoretical Plates ≥ 2000Ensures column efficiency.
%RSD of Peak Area ≤ 2.0%Ensures injection precision.

Method Validation According to ICH Q2(R2)

Expertise & Causality: Once an HPLC method is developed, it must be validated to demonstrate its suitability for the intended purpose.[8] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process.[8][9] Validation ensures that the method is reliable, reproducible, and accurate for routine use.

Validation Protocol Overview: A validation protocol should be written before starting the experiments.[8] It must define the procedures and acceptance criteria for each validation parameter.

Data Summary: Key Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte in the presence of impurities, degradants, or excipients.[10][11]Peak is spectrally pure (via DAD/MS). No interference at the analyte's retention time in blank/placebo injections.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.[11]Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear.[11]Typically 80% to 120% of the target assay concentration.
Accuracy The closeness of test results to the true value, often assessed by spike recovery.[10]Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of agreement among individual test results. Assessed at two levels: Repeatability and Intermediate Precision.%RSD ≤ 2.0%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH).[10]System suitability parameters remain within limits. No significant change in results.

Conclusion

The analytical characterization of this compound requires a structured, multi-technique approach. The combination of HRMS, NMR, and FTIR provides an unambiguous confirmation of the molecule's identity and structure. A well-developed and validated reversed-phase HPLC method offers a reliable means to assess purity and perform quantification. By following the protocols and validation strategies outlined in this guide, which are grounded in established scientific principles and regulatory expectations, researchers and developers can ensure the quality and integrity of this important chemical entity, thereby supporting the advancement of their scientific and developmental objectives.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of piperidine derivatives Source: Journal of the Chemical Society of Pakistan URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters Source: RSC Publishing URL: [Link]

  • Title: 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects Source: ResearchGate URL: [Link]

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Application Note: Comprehensive NMR Spectroscopic Analysis of N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide and experimental protocols for the structural elucidation of N-methyl-2-(4-methylpiperidin-1-yl)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, this document outlines a systematic approach, from sample preparation to the interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. We explain the causal reasoning behind experimental parameters and spectral interpretation, grounding the analysis in established principles of NMR theory. The protocols are designed to be self-validating, ensuring trustworthy and reproducible results for the unequivocal characterization of this and structurally related compounds.

Introduction and Structural Overview

This compound is a tertiary amine and a disubstituted acetamide. Its structure comprises a 4-methylpiperidine ring linked via its nitrogen to an N-methylacetamide group. This combination of functionalities makes it a relevant scaffold in medicinal chemistry. Accurate structural confirmation is the cornerstone of chemical research and development, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.

This guide will focus on predicting and interpreting the key NMR features of the target molecule. The analysis is based on established chemical shift principles and data from analogous structures, such as N-alkylpiperidines and substituted acetamides.[1][2][3]

To facilitate a clear discussion, the following systematic numbering will be used for the molecule's proton (H) and carbon (C) atoms.

Caption: IUPAC-based numbering for this compound.

Experimental Protocols

The following sections detail the step-by-step procedures for acquiring high-quality NMR data. The overall process is summarized in the workflow diagram below.

Caption: General experimental workflow for NMR-based structural elucidation.

Protocol: Sample Preparation

Causality: Proper sample preparation is paramount for acquiring high-resolution spectra. The choice of solvent is critical; it must dissolve the analyte without containing signals that overlap with analyte resonances. Deuterated chloroform (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic molecules. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Sealing: Cap the NMR tube securely. Ensure the exterior of the tube is clean before inserting it into the spectrometer.

Protocol: ¹H NMR Spectrum Acquisition

Causality: The ¹H NMR experiment provides information on the chemical environment, number, and connectivity of protons. Standard acquisition parameters are usually sufficient for a molecule of this size.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Parameter Setup (Typical 500 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): ~16 ppm (centered around 5-6 ppm).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration.

    • Number of Scans (NS): 8-16 scans.

  • Acquisition: Run the experiment.

  • Processing: Apply Fourier transform (FT), automatic phase correction, and baseline correction to the resulting Free Induction Decay (FID). Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

Protocol: ¹³C{¹H} NMR Spectrum Acquisition

Causality: The ¹³C NMR experiment identifies all unique carbon environments. Proton decoupling is used to simplify the spectrum, causing each unique carbon to appear as a single sharp line. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: Use the same locked and shimmed sample.

  • Parameter Setup (Typical 125 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width (SW): ~240 ppm (centered around 100-120 ppm).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 128-1024 scans, depending on sample concentration.

  • Acquisition: Run the experiment.

  • Processing: Apply FT, automatic phase correction, and baseline correction. Reference the spectrum using the central peak of the CDCl₃ multiplet at δ 77.16 ppm.

Spectral Interpretation and Data

The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra based on incremental analysis and data from related compounds.[4][5][6][7]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show 8 distinct signals. The presence of the N-methylacetamide group introduces the possibility of syn and anti rotamers due to the restricted rotation around the C8-N2 amide bond.[8][9] This can lead to broadening or duplication of signals, especially for protons near the amide group (H-7, H-9). For this analysis, we will assume fast rotation on the NMR timescale, leading to averaged, sharp signals.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
H-9 (N-CH₃)2.80 - 2.95s (or d)3HAttached to amide nitrogen. May show a small coupling to the amide proton if present, but typically appears as a singlet. Deshielded by the adjacent carbonyl group.
H-7 (-CH₂-)3.10 - 3.25s2HMethylene group alpha to both a tertiary amine (N1) and a carbonyl group (C8). Strong deshielding effects from both electron-withdrawing groups result in a downfield shift.
H-2/H-6 (Piperidine, axial/eq)2.85 - 3.00 (eq)2.20 - 2.40 (ax)m4HProtons alpha to the piperidine nitrogen (N1) are deshielded. Complex multiplicity due to geminal and vicinal coupling. The equatorial protons are typically further downfield than the axial ones.
H-4 (Piperidine, axial)1.40 - 1.60m1HMethine proton at the branch point, coupled to adjacent methylene protons (H-3/H-5) and the methyl group protons (H-4-Me).
H-3/H-5 (Piperidine, axial/eq)1.65 - 1.80 (eq)1.15 - 1.30 (ax)m4HPiperidine ring methylene protons. Complex splitting patterns are expected due to axial-axial, axial-equatorial, and equatorial-equatorial couplings.
H-4-Me (-CH₃)0.85 - 0.95d3HMethyl group attached to a methine (C4). Split into a doublet by the H-4 proton.
NH (Amide)6.50 - 8.00br s1HAmide proton, often broad due to quadrupolar relaxation and exchange. Its chemical shift is highly dependent on solvent and concentration.

Note: s=singlet, d=doublet, m=multiplet, br s=broad singlet.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, one for each unique carbon environment.

Signal AssignmentPredicted δ (ppm)Rationale for Chemical Shift
C-8 (C=O)170 - 172Carbonyl carbon of the amide group, highly deshielded.[7]
C-7 (-CH₂-)58 - 62Methylene carbon alpha to both the piperidine nitrogen and the carbonyl group.
C-2/C-6 (Piperidine)54 - 57Carbons alpha to the piperidine nitrogen are deshielded compared to other ring carbons.[2][3]
C-3/C-5 (Piperidine)34 - 37Methylene carbons beta to the piperidine nitrogen.
C-4 (Piperidine)30 - 33Methine carbon of the piperidine ring.
C-9 (N-CH₃)26 - 28Amide N-methyl carbon.
C-4-Me (-CH₃)21 - 23Methyl group carbon on the piperidine ring.

Structural Confirmation with 2D NMR

While 1D NMR provides a strong foundation for the structural assignment, 2D NMR experiments are essential for unequivocal confirmation, especially in complex molecules.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include:

    • H-4-Me protons correlating with the H-4 methine proton.

    • H-4 methine proton correlating with the H-3/H-5 methylene protons.

    • H-3/H-5 protons correlating with the H-2/H-6 protons. This confirms the integrity of the 4-methylpiperidine spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to its attached carbon. It is the most definitive way to assign carbon signals.

    • The ¹H signal at δ ~0.9 ppm will correlate with the ¹³C signal at δ ~22 ppm (C-4-Me).

    • The ¹H singlet at δ ~3.1 ppm will correlate with the ¹³C signal at δ ~60 ppm (C-7).

    • The ¹H singlet at δ ~2.8 ppm will correlate with the ¹³C signal at δ ~27 ppm (C-9).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away, crucial for connecting different fragments of the molecule.

    • A key correlation from the H-7 methylene protons (δ ~3.1 ppm) to the C-8 carbonyl carbon (δ ~171 ppm) would confirm the acetamide linkage.

    • Correlations from the H-7 protons to the C-2/C-6 piperidine carbons would confirm the point of attachment to the piperidine ring.

Conclusion

The combination of ¹H, ¹³C, and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The predicted chemical shifts and coupling patterns detailed in this note serve as a reliable guide for researchers to confirm the identity and purity of their synthesized material. By following the provided protocols and analytical logic, scientists can confidently validate the molecular structure, a critical step in any chemical research or drug development pipeline.

References

  • ResearchGate. Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and.... Available at: [Link].

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available at: [Link].

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link].

  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Available at: [Link].

  • National Institutes of Health (PMC). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link].

  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.... Available at: [Link].

  • ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Available at: [Link].

  • ChemSrc. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9. Available at: [Link].

  • Human Metabolome Database. 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Available at: [Link].

  • PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available at: [Link].

  • PubChem. N-methyl-2-(piperidin-4-yl)acetamide. Available at: [Link].

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available at: [Link].

  • PubChem. 1-Acetylpiperidine. Available at: [Link].

  • Pharmaffiliates. N-(2-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available at: [Link].

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link].

  • The Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link].

  • The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. Available at: [Link].

  • ResearchGate. Figure S6. 13 C-NMR spectrum of methyl.... Available at: [Link].

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link].

  • ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Available at: [Link].

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Application Note & Protocol: Mass Spectrometry Analysis of N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the mass spectrometric analysis of N-methyl-2-(4-methylpiperidin-1-yl)acetamide, a substituted piperidine derivative relevant in chemical synthesis and pharmaceutical research. We present a detailed protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, including sample preparation, instrument parameters, and expected results. The narrative emphasizes the scientific rationale behind methodological choices, offering insights grounded in established principles of mass spectrometry. This guide includes a predicted fragmentation pathway for the molecule, visualized with diagrams and summarized in tabular format, to serve as a practical resource for researchers involved in the identification, characterization, and quantification of this compound.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₉H₁₈N₂O, Molecular Weight: 170.25 g/mol ) is a heterocyclic amine containing a piperidine scaffold, a common structural motif in many pharmaceuticals.[1] The accurate identification and quantification of such compounds are critical throughout the drug development lifecycle, from discovery and process chemistry to quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone technique for this purpose due to its exceptional sensitivity, selectivity, and structural elucidation capabilities.[2]

This application note details a robust LC-MS/MS method optimized for the analysis of this compound. We will explore the principles of its ionization and subsequent fragmentation, providing a predictive framework that enables confident structural confirmation and the development of quantitative assays.

Predicted Fragmentation Pathway: A Mechanistic Insight

Understanding the fragmentation behavior of a molecule is paramount for developing selective MS/MS methods, such as Multiple Reaction Monitoring (MRM). Given the structure of this compound, we can predict its fragmentation pattern under Collision-Induced Dissociation (CID).

Electrospray Ionization (ESI) is the preferred method for this class of molecules due to its soft ionization nature, which minimizes in-source fragmentation and reliably produces the protonated molecular ion [M+H]⁺.[1][3] The presence of two basic nitrogen atoms (one tertiary amine in the piperidine ring and one amide nitrogen) makes this molecule highly amenable to protonation in the positive ion mode.

The calculated monoisotopic mass of the neutral molecule C₉H₁₈N₂O is 170.1419 Da. Therefore, the primary precursor ion to be selected for MS/MS analysis will be the protonated molecule, [M+H]⁺, with an expected m/z of 171.1492 .

Upon collisional activation, the fragmentation of the [M+H]⁺ ion is anticipated to proceed through several key pathways, primarily involving cleavages around the piperidine ring and the acetamide side chain. The most common fragmentation pathways for piperidine derivatives involve α-cleavage (cleavage of a C-C bond adjacent to the nitrogen) and ring-opening reactions.[1][4]

A plausible fragmentation cascade is proposed below:

  • Precursor Ion: The protonated molecule at m/z 171.1 .

  • Primary Fragmentation (α-cleavage): The most likely initial fragmentation is the α-cleavage of the exocyclic C-C bond adjacent to the piperidine nitrogen. This would result in the loss of the N-methylacetamide radical and the formation of a stable, resonance-stabilized iminium ion from the 4-methylpiperidine ring at m/z 98.1 .

  • Alternative Fragmentation: Another significant fragmentation pathway could involve the cleavage of the bond between the methylene group and the N-methylacetamide moiety, leading to the formation of a fragment ion at m/z 113.1 (representing the protonated 4-methylpiperidine-1-yl)methaniminium) and a neutral loss of N-methylketenimine.

  • Side-Chain Fragmentation: Cleavage of the amide bond could also occur, leading to a fragment corresponding to the N-methylaminocarbonyl group, though this is often less favorable in piperidine derivatives compared to ring-related fragmentations.

Predicted Fragmentation Diagram

G cluster_main Predicted Fragmentation of this compound precursor [M+H]⁺ m/z 171.1 frag1 Iminium Ion m/z 98.1 precursor->frag1 Loss of C₃H₅NO (N-methylacetamide radical) frag2 Fragment Ion m/z 113.1 precursor->frag2 Neutral Loss of C₂H₃N (N-methylketenimine)

Caption: Predicted fragmentation pathway of protonated this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the LC-MS/MS analysis of this compound. The method is designed for a standard triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade, ≥99%)

  • Ultrapure water (18.2 MΩ·cm)

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., d3-N-methyl-2-(4-methylpiperidin-1-yl)acetamide) is highly recommended for quantitative accuracy.

Solution Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid serves to acidify the mobile phase, promoting the protonation of the analyte for efficient ESI in positive mode and improving chromatographic peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for a wide range of compounds.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in the diluent.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the diluent to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation
  • Accurately weigh the sample material.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration curve range.

  • If using an internal standard, spike all samples and calibration standards to a constant concentration (e.g., 100 ng/mL).

  • Vortex the samples for 30 seconds to ensure complete dissolution.

  • Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an autosampler vial.

    • Rationale: Filtration removes particulates that could clog the LC column or interfere with the analysis.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters for the analysis. These should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Value
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Ion Source Temp. 150 °C
Desolvation Temp. 350 °C
Nebulizer Gas Nitrogen, 3 Bar
Drying Gas Flow 8 L/min
Scan Mode Multiple Reaction Monitoring (MRM)

Table 3: Predicted MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Quantifier 171.198.1100Optimize (start at 15)
Qualifier 171.1113.1100Optimize (start at 20)
  • Rationale for MRM: MRM provides unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, which is essential for quantification in complex matrices. The use of a quantifier and a qualifier transition increases the confidence of identification. Collision energy must be empirically optimized to maximize the signal of the product ions.

Experimental Workflow Diagram

G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation (Weigh, Dissolve, Filter) lc LC Separation (C18 Column) prep->lc Injection esi ESI Source (Positive Mode) lc->esi ms1 Q1: Precursor Ion Selection (m/z 171.1) esi->ms1 cid Q2: Collision Cell (CID Fragmentation) ms1->cid ms2 Q3: Product Ion Detection (m/z 98.1, 113.1) cid->ms2 data Data Acquisition & Processing ms2->data

Caption: Schematic of the experimental workflow for LC-MS/MS analysis.

Data Analysis and System Suitability

  • Qualitative Analysis: Confirm the presence of the analyte by verifying the retention time and the ratio of the quantifier to qualifier ion against a known reference standard.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration. Apply a linear regression model to determine the concentration of the analyte in unknown samples.

  • System Suitability: Before running samples, inject a mid-level standard multiple times (n=5) to ensure system performance. The relative standard deviation (RSD) for peak area and retention time should typically be <15%.

Trustworthiness and Method Validation Insights

The protocol described herein is a self-validating system when key parameters are monitored. The specificity is derived from both the chromatographic retention time and the highly selective MRM transitions.[5] For regulated environments, this method should be fully validated according to appropriate guidelines (e.g., ICH, FDA), assessing parameters such as:

  • Linearity and Range

  • Accuracy and Precision

  • Selectivity and Specificity

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Stability

The use of a stable isotope-labeled internal standard is a critical component for ensuring trustworthiness, as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the precision and accuracy of the results.

References

  • Benchchem.
  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

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Application Notes and Protocols for the Development of Cell-Based Assays for N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Neuroactive Compounds

N-methyl-2-(4-methylpiperidin-1-yl)acetamide is a novel small molecule with structural motifs—specifically the N-methylacetamide and 4-methylpiperidine groups—that suggest potential activity within the central nervous system. As a compound with limited published biological data, a systematic and hypothesis-driven approach is required to elucidate its mechanism of action (MoA) and potential therapeutic utility. This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to develop and validate a suite of cell-based assays to characterize this compound.

Our approach is built on a logical progression from initial broad-spectrum screening to more focused mechanistic and phenotypic studies. Based on structural similarities to known neurotherapeutics, we will operate on two primary hypotheses:

  • Hypothesis 1: Acetylcholinesterase (AChE) Inhibition. The piperidine moiety is a well-established pharmacophore in numerous acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease.

  • Hypothesis 2: Sigma-1 Receptor (S1R) Modulation. The piperidine scaffold is also prevalent in ligands that bind to the sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein implicated in neuroprotection, neuroplasticity, and various neurological disorders.[1]

This document will provide detailed, self-validating protocols to test these hypotheses, confirm target engagement, and evaluate the compound's effects on neuronal cell health and morphology.

Tier 1: Primary Screening for Target Identification

The initial phase of characterization involves screening this compound against our primary hypothesized targets in robust, high-throughput compatible cell-based assays. The goal is to identify a primary biological target and determine the compound's potency.

Assay 1.1: Acetylcholinesterase (AChE) Inhibition in a Neuronal Cell Line

Rationale: Acetylcholinesterase is a critical enzyme that degrades the neurotransmitter acetylcholine.[2] Its inhibition is a key therapeutic strategy for managing symptoms of dementia.[3] The human neuroblastoma cell line, SH-SY5Y, is an excellent model as it endogenously expresses AChE and, upon differentiation, develops a more mature neuronal phenotype with increased AChE activity.[4]

Principle: This assay employs the Ellman method, where AChE hydrolyzes a synthetic substrate, acetylthiocholine, to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[2] A reduction in color formation in the presence of the test compound indicates AChE inhibition.

cluster_AChE AChE Inhibition Assay Workflow AChE Acetylcholinesterase (AChE) (from SH-SY5Y lysate) Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes ATC Acetylthiocholine (Substrate) ATC->AChE Compound This compound (Test Compound) Compound->AChE Inhibits? Product Yellow Product (5-Thio-2-nitrobenzoate) Thiocholine->Product DTNB DTNB DTNB->Product Reacts with Reader Spectrophotometer (Measure Absorbance @ 412 nm) Product->Reader

Figure 1: Workflow for the cell-based AChE inhibition assay.

Detailed Protocol:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • For differentiation, plate cells at a density of 1 x 10⁴ cells/cm² and culture in medium containing 10 µM retinoic acid for 5-7 days to induce a neuronal phenotype and enhance AChE expression.[4]

  • Cell Lysate Preparation:

    • Wash differentiated SH-SY5Y cells with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins, including AChE. Determine the total protein concentration using a BCA assay.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of this compound in assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0). Also, prepare a known AChE inhibitor (e.g., Donepezil) as a positive control and a vehicle control (e.g., DMSO at <0.1%).

    • In a clear, flat-bottom 96-well plate, add 25 µL of each compound dilution.

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of the SH-SY5Y cell lysate (normalized for protein concentration) to each well.

    • Initiate the reaction by adding 50 µL of acetylthiocholine iodide solution.

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Normalize the data to the vehicle control (100% activity) and a high concentration of the positive control (0% activity).

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

ParameterRecommended Value/RangeRationale
Cell Line Differentiated SH-SY5YNeuronal origin with endogenous AChE expression.[4]
Compound Conc. 10-point, 1:3 dilution seriesTo generate a full dose-response curve.
Positive Control Donepezil (1 nM - 10 µM)Validates assay performance against a known inhibitor.
Readout Kinetic Absorbance @ 412 nmMeasures the rate of the enzymatic reaction, providing robust data.
Validation Metric Z'-factor > 0.5Ensures the assay is robust and suitable for screening.[6]
Assay 1.2: Sigma-1 Receptor (S1R) Functional Assay - Calcium Mobilization

Rationale: The sigma-1 receptor is a chaperone protein located at the mitochondria-associated ER membrane (MAM) that modulates calcium signaling between the ER and mitochondria, primarily through its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R).[3] S1R agonists can potentiate IP3R-mediated calcium release from the ER.[7] Therefore, a compound's activity at S1R can be detected by measuring changes in intracellular calcium.

Principle: This assay will be performed in a recombinant cell line, such as HEK293 or CHO-K1, stably overexpressing the human sigma-1 receptor.[8] These cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A sub-maximal concentration of an IP3-generating agonist (like carbachol, which activates Gq-coupled muscarinic receptors) is used to trigger a baseline calcium release from the ER. The test compound is then added, and any potentiation or inhibition of this calcium signal is measured. An increase in the calcium signal suggests agonistic activity at S1R, while a decrease may indicate antagonism.

cluster_S1R_Ca S1R Calcium Mobilization Assay Workflow Compound This compound (Test Compound) S1R Sigma-1 Receptor (overexpressed in HEK293) Compound->S1R Modulates IP3R IP3 Receptor S1R->IP3R Potentiates ER Endoplasmic Reticulum (ER) (Ca2+ Store) IP3R->ER Gates Ca_out Cytosolic Ca2+ ER->Ca_out Release Fluo4 Fluo-4 AM Dye Ca_out->Fluo4 Binds Signal Fluorescent Signal Fluo4->Signal Emits Reader Plate Reader (Measure Fluorescence) Signal->Reader Carbachol Carbachol (IP3-generating agonist) Carbachol->IP3R Activates via IP3

Figure 2: Signaling pathway for the S1R-mediated calcium mobilization assay.

Detailed Protocol:

  • Cell Line Generation and Culture:

    • Generate a stable cell line by transfecting CHO-K1 or HEK293 cells with a mammalian expression vector containing the human SIGMAR1 gene and a selection marker.[8]

    • Select and expand a clonal population with high S1R expression, confirmed by Western blot or qPCR.

    • Culture the stable cell line in appropriate medium (e.g., DMEM/F12 with 10% FBS and a selection antibiotic like G418).

  • Assay Procedure (384-well plate format):

    • Plate the S1R-expressing cells in black-walled, clear-bottom 384-well plates and grow to confluence.

    • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Using a fluorescence plate reader equipped with an automated liquid handler (e.g., FLIPR), measure the baseline fluorescence.

    • Add serial dilutions of this compound or a reference S1R agonist (e.g., (+)-Pentazocine) and incubate for a defined period (e.g., 15 minutes).

    • Add a sub-maximal (EC20) concentration of an IP3-generating agonist (e.g., carbachol) to all wells and immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response or the area under the curve after the addition of carbachol.

    • Normalize the data to a vehicle control (baseline response) and a positive control (maximal response with a reference agonist).

    • Plot the normalized response versus the log concentration of the test compound and fit to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).[5]

Tier 2: Target Validation and Secondary Functional Assays

If a primary target is identified in Tier 1, the next step is to confirm direct physical interaction with the target in a cellular environment and explore downstream functional consequences.

Assay 2.1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Rationale: Functional assays demonstrate a biological effect but do not prove that the compound directly binds to the hypothesized target. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify target engagement in an unadulterated cellular environment.[9]

Principle: CETSA is based on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[10] In this assay, intact cells are treated with the test compound and then heated across a range of temperatures. At higher temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. After cell lysis and removal of aggregates, the amount of soluble target protein remaining is quantified, typically by Western blot or a high-throughput method like AlphaScreen®.[2] A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement.[11]

cluster_CETSA CETSA Workflow for Target Engagement Start Treat Intact Cells with Compound or Vehicle Heat Heat Cells across a Temperature Gradient Start->Heat Lyse Lyse Cells and Separate Fractions Heat->Lyse Soluble Soluble Fraction (Bound/Stable Protein) Lyse->Soluble Insoluble Insoluble Fraction (Unbound/Aggregated Protein) Lyse->Insoluble Quantify Quantify Target Protein (e.g., Western Blot) Soluble->Quantify Curve Generate Melting Curve (Soluble Protein vs. Temp) Quantify->Curve Shift Thermal Shift? (Compare Compound vs. Vehicle) Curve->Shift

Figure 3: Generalized workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol (Western Blot Detection):

  • Cell Treatment:

    • Culture the relevant cells (e.g., SH-SY5Y for AChE, or S1R-HEK293 for sigma-1 receptor) to high density.

    • Treat cells with a high concentration of this compound (e.g., 10-20x the IC50/EC50 from Tier 1 assays) or vehicle (DMSO) for 1 hour at 37°C.[2]

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a PCR machine, followed by a cooling step to 4°C.[12]

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein (AChE or S1R) in each sample by SDS-PAGE and Western blotting using a specific primary antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For both vehicle- and compound-treated samples, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Assay 2.2: Sigma-1 Receptor ER Stress Modulation (ATF6 Reporter Assay)

Rationale: S1R is a key modulator of the Unfolded Protein Response (UPR) and ER stress.[1] Specifically, it can stabilize the ER stress sensor IRE1 and modulate the ATF6 pathway.[13] An ATF6 reporter assay provides a functional readout of the compound's ability to modulate this specific arm of the ER stress response.

Principle: A HeLa or HEK293 stable cell line containing a luciferase reporter gene under the control of an ATF6 response element is used.[5][14] Cells are treated with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) to activate the ATF6 pathway, leading to luciferase expression. The effect of co-treatment with this compound on luciferase activity is then measured. Attenuation of the luciferase signal would suggest the compound has a protective effect against ER stress through S1R modulation.

Detailed Protocol:

  • Cell Culture:

    • Culture the ATF6 Luciferase Reporter HeLa or HEK293 cell line according to the supplier's instructions.

  • Assay Procedure (96-well plate format):

    • Seed the reporter cells in a white, clear-bottom 96-well plate.

    • Pre-treat cells with serial dilutions of the test compound or a known S1R ligand for 1-2 hours.

    • Induce ER stress by adding a fixed concentration of tunicamycin (e.g., 1-5 µg/mL).

    • Incubate for 6-16 hours at 37°C.[5]

    • Equilibrate the plate to room temperature and add a luciferase assay reagent (e.g., ONE-Glo™).

    • Measure luminescence using a microplate luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to untreated controls.

    • Plot the percent reduction in the tunicamycin-induced signal versus the log concentration of the test compound to determine its IC50 for ER stress modulation.

Tier 3: Phenotypic and Neuro-Functional Assays

The final tier of analysis aims to understand the compound's effect on complex cellular phenotypes relevant to neurobiology, such as neuronal morphology and survival.

Assay 3.1: Neurite Outgrowth Assay in PC12 Cells

Rationale: Neurite outgrowth is a fundamental process in neuronal development and plasticity. Compounds that promote neurite extension may have potential in treating neurodegenerative diseases or nerve injury. The PC12 cell line, derived from a rat pheochromocytoma, is a classic model for studying neuronal differentiation, as it extends neurites in response to Nerve Growth Factor (NGF).[15]

Principle: PC12 cells are plated on a suitable matrix (e.g., collagen) and treated with a sub-optimal concentration of NGF to induce a baseline level of differentiation. Cells are co-treated with the test compound, and its effect on the extent and complexity of neurite outgrowth is quantified via microscopy and image analysis.

Detailed Protocol:

  • Cell Culture:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.

    • Plate cells at a density of 1 x 10⁴ cells/well in a 24-well plate pre-coated with collagen type IV.[16]

  • Assay Procedure:

    • Allow cells to adhere for 24 hours.

    • Replace the medium with a low-serum medium containing a sub-optimal concentration of NGF (e.g., 25-50 ng/mL).[8]

    • Add serial dilutions of this compound. Include a vehicle control and a positive control if available.

    • Incubate for 48-72 hours.

  • Imaging and Analysis:

    • Capture images of multiple fields per well using a phase-contrast microscope.

    • Using automated image analysis software (e.g., ImageJ with the NeuronJ plugin), quantify parameters such as the percentage of neurite-bearing cells, the average neurite length per cell, and the number of neurite branches.[8][17]

  • Data Analysis:

    • Compare the neurite outgrowth parameters between vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA).

    • Generate dose-response curves for significant effects to determine the EC50 for neurite promotion.

Assay 3.2: Neuroprotection Assay Against MPP⁺ Toxicity in SH-SY5Y Cells

Rationale: Neuroprotection, the ability to prevent neuronal cell death, is a highly sought-after therapeutic property. The neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺) is widely used to model Parkinson's disease in vitro, as it induces oxidative stress and mitochondrial dysfunction, leading to apoptotic cell death in dopaminergic-like neurons.[18]

Principle: Differentiated SH-SY5Y cells are pre-treated with the test compound before being exposed to a toxic concentration of MPP⁺. Cell viability is then assessed to determine if the compound can protect the cells from MPP⁺-induced death.

Detailed Protocol:

  • Cell Culture:

    • Differentiate SH-SY5Y cells with retinoic acid as described in Protocol 1.1 to enhance their susceptibility to neurotoxins.

  • Assay Procedure:

    • Pre-treat the differentiated cells with serial dilutions of this compound for 12-24 hours.[18]

    • Induce toxicity by adding MPP⁺ (e.g., 1.5 mM) for an additional 24 hours.[19]

    • Include control wells: vehicle only (100% viability), and MPP⁺ only (maximal toxicity).

  • Viability Assessment (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (100% viability) and the MPP⁺-only control (0% protection).

    • Plot the percent neuroprotection versus the log concentration of the compound to determine the EC50 for the protective effect.

Assay Validation and Data Interpretation

Self-Validating Systems: Each protocol is designed to be self-validating through the inclusion of appropriate controls.

  • Negative/Vehicle Control (e.g., 0.1% DMSO): Defines the baseline or 100% activity level.

  • Positive Control (Known Inhibitor/Agonist): Confirms that the assay system is responsive and performs as expected.

  • Untreated Controls: Essential for normalization and assessing baseline cell health.

Key Validation Parameters: For high-throughput screening, the Z'-factor is a critical metric for assessing assay quality.[6] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

An assay with a Z'-factor > 0.5 is considered excellent and robust for screening purposes.[20]

Data Interpretation: The primary output for most assays will be an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value, derived from dose-response curves.[21] A lower value indicates higher potency. It is crucial to compare these potency values across the different assays to build a cohesive picture of the compound's activity profile. For instance, a potent EC50 in the S1R calcium assay that correlates with a similar EC50 in the neuroprotection assay strongly suggests that the neuroprotective effect is mediated through S1R activation.

Conclusion

This comprehensive, tiered approach provides a robust framework for the initial characterization of this compound. By systematically progressing from broad primary screening to specific target engagement and phenotypic assays, researchers can efficiently identify the compound's primary molecular target, confirm its mechanism of action, and evaluate its potential as a neuroactive agent. This structured methodology ensures scientific rigor, provides self-validating data, and lays the essential groundwork for further preclinical development.

References

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Application Notes & Protocols: N-methyl-2-(4-methylpiperidin-1-yl)acetamide as a Novel Investigational Tool for Neuroinflammation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-2-(4-methylpiperidin-1-yl)acetamide is a synthetic small molecule featuring a piperidine scaffold, a class of heterocyclic compounds with broad representation in neuropharmacology. While direct and extensive research on this specific molecule within neurobiology is emerging, its structural characteristics suggest its potential as a valuable tool for investigating key pathological processes in the central nervous system (CNS), particularly neuroinflammation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of this compound as a research tool. The information herein is synthesized from an analysis of its core structure and data from closely related analogs. We present a hypothesized mechanism of action centered on the modulation of neuroinflammatory pathways and provide detailed, actionable protocols to empower researchers to explore its neuroprotective potential.

Part 1: Scientific Dossier & Hypothesized Mechanism of Action

Compound Profile

A clear understanding of the physicochemical properties of a research compound is fundamental to experimental design, from ensuring solubility in appropriate vehicles to predicting its behavior in biological systems.

PropertyValueSource
CAS Number 1071400-91-3[1]
Molecular Formula C₉H₁₈N₂O[1]
Molecular Weight 170.25 g/mol [1]
Topological Polar Surface Area (TPSA) 32.34 Ų[1]
Predicted LogP 0.4643[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

Note: These properties suggest the compound has favorable characteristics for bioavailability and potential to cross the blood-brain barrier, making it suitable for both in vitro and in vivo CNS research.

Hypothesized Mechanism of Action: Modulation of Protease-Activated Receptor 2 (PAR2)

While the direct molecular targets of this compound are yet to be empirically determined, we can infer a plausible mechanism based on its structural similarity to other piperidine-containing compounds. A compelling hypothesis is its function as a modulator of Protease-Activated Receptor 2 (PAR2) , a G-protein coupled receptor (GPCR) deeply implicated in neuroinflammatory and neurodegenerative processes.[2]

Causality for this Hypothesis:

  • Structural Analogy: The core moiety, (4-methylpiperidin-1-yl)acetamide, is structurally related to (4-Methylpiperidin-1-yl)acetic acid. Research into analogous structures like 1-Piperidinepropionic Acid (1-PPA) has identified them as novel allosteric inhibitors of PAR2, demonstrating significant anti-inflammatory effects in preclinical models.[2]

  • Role of PAR2 in Neuroinflammation: PAR2 is robustly expressed on microglia, the resident immune cells of the CNS.[2] Upon activation by proteases (e.g., trypsin, tryptase) released during injury or disease, PAR2 initiates a signaling cascade. This cascade leads to a pro-inflammatory microglial phenotype, characterized by the release of cytotoxic mediators including TNF-α, IL-1β, and IL-6, which contribute to neuronal damage.[2]

By potentially antagonizing PAR2, this compound could serve as a tool to:

  • Probe the role of PAR2 signaling in various neurological disease models.

  • Investigate the downstream consequences of microglial activation.

  • Explore novel therapeutic strategies aimed at mitigating chronic neuroinflammation.

PAR2_Signaling_Pathway cluster_membrane Cell Membrane PAR2 PAR2 Receptor G_Protein Gq/11 Activation PAR2->G_Protein Protease Protease (e.g., Trypsin) Protease->PAR2 Activates Compound This compound (Hypothesized Antagonist) Compound->PAR2 Inhibits PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release NFkB NF-κB Activation IP3_DAG->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates Transcription

Caption: Hypothesized mechanism of this compound as a PAR2 antagonist.

Part 2: Experimental Protocols & Workflows

The following protocols are designed as robust starting points for characterizing the effects of this compound in neuroinflammatory contexts.

Protocol 1: In Vitro Microglial Activation Assay (Cytokine Release)

Objective: To determine if this compound can suppress the release of pro-inflammatory cytokines from microglia stimulated with lipopolysaccharide (LPS). This is a foundational experiment to validate its anti-neuroinflammatory potential.

Materials:

  • Microglial cell line (e.g., BV-2 or primary microglia)

  • This compound (stock solution in DMSO, then diluted in media)

  • Lipopolysaccharide (LPS) from E. coli

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • ELISA kits for murine TNF-α and IL-6

  • 24-well cell culture plates

  • Sterile, pyrogen-free reagents and consumables

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate microglia in 24-well plates at a density of 5 x 10⁴ cells/well.

    • Allow cells to adhere and reach a stable, resting state for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Include a "Vehicle Control" well containing the highest concentration of DMSO used in the dilutions (typically <0.1%).

    • Carefully aspirate the old medium from the cells and add 500 µL of the medium containing the test compound or vehicle.

    • Incubate for 1 hour at 37°C. This allows the compound to interact with the cells prior to the inflammatory challenge.

  • Inflammatory Stimulation:

    • Prepare an LPS working solution. A final concentration of 100 ng/mL is typically effective for robust microglial activation.

    • Add the LPS solution to all wells except the "Unstimulated Control" group.

    • The experimental groups should be:

      • Unstimulated Control (media only)

      • Vehicle Control + LPS

      • Compound (various concentrations) + LPS

  • Incubation and Supernatant Collection:

    • Incubate the plates for 24 hours at 37°C.

    • After incubation, centrifuge the plates at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the cell culture supernatant from each well and store at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits.

    • Follow the manufacturer's instructions precisely for accurate results.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each compound concentration relative to the Vehicle Control + LPS group.

    • Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the cytokine release).

Microglia_Assay_Workflow A 1. Seed Microglia (24-well plate, 5x10⁴ cells/well) B 2. Adherence & Rest (24 hours) A->B C 3. Pre-treatment (1 hour with Compound or Vehicle) B->C D 4. Inflammatory Challenge (Add LPS, 100 ng/mL) C->D E 5. Incubation (24 hours) D->E F 6. Collect Supernatant E->F G 7. Quantify Cytokines (TNF-α, IL-6 via ELISA) F->G H 8. Data Analysis (Calculate IC₅₀) G->H

Caption: Experimental workflow for the in vitro microglial activation assay.

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To provide direct evidence of PAR2 target engagement by assessing the ability of this compound to inhibit PAR2-agonist-induced intracellular calcium release.

Materials:

  • HEK293 cells stably expressing human PAR2 (or other suitable cell line)

  • PAR2 agonist (e.g., SLIGKV-NH₂)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed PAR2-expressing cells in 96-well black, clear-bottom plates and grow to 80-90% confluency.

    • On the day of the experiment, wash the cells gently with HBSS.

  • Dye Loading:

    • Load the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in HBSS containing 0.02% Pluronic F-127 to aid dispersion.

    • Incubate for 60 minutes at 37°C, protected from light.

    • After incubation, wash the cells three times with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.

  • Compound Incubation:

    • Prepare a 2X concentration plate of this compound dilutions in HBSS.

    • Add 100 µL of the compound dilutions to the corresponding wells on the cell plate, resulting in a 1X final concentration.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measurement of Calcium Flux:

    • Place the cell plate into the fluorescent plate reader and allow the temperature to equilibrate.

    • Program the instrument to measure baseline fluorescence for 10-20 seconds.

    • The instrument should then automatically inject a solution of the PAR2 agonist (e.g., SLIGKV-NH₂ at its EC₈₀ concentration) into each well.

    • Continue to record the fluorescent signal kinetically for at least 60-90 seconds post-injection to capture the peak response.

  • Data Analysis:

    • The calcium response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the response seen with the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Generate a dose-response curve and calculate the IC₅₀ for the inhibition of the calcium signal.

Part 3: Concluding Remarks & Future Directions

This compound represents a promising, yet underexplored, chemical tool for neurobiology research. The protocols and mechanistic hypotheses provided in this guide offer a scientifically rigorous framework for its initial characterization. Positive results from these in vitro assays would provide a strong rationale for advancing this compound into in vivo models of neurological disorders where neuroinflammation is a key pathological driver, such as models of Alzheimer's disease (e.g., 5xFAD mice), Parkinson's disease (e.g., MPTP-induced), or acute brain injury. Such studies would be critical in validating its utility as a probe for dissecting complex disease mechanisms and as a potential lead for therapeutic development.

References

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Foreword: The Enduring Privilege of the Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Piperidine Derivatives in Modern Drug Discovery

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It delves into the strategic application of the piperidine scaffold, a cornerstone of modern medicinal chemistry. We will move beyond simple lists of facts to explore the causality behind experimental choices, offering field-proven insights into the synthesis, biological evaluation, and therapeutic application of these vital compounds.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in pharmaceuticals and natural alkaloids.[1][2] Its prevalence is not coincidental; the piperidine scaffold is a "privileged structure" that offers a unique combination of physicochemical and pharmacological advantages. These include a three-dimensional structure that can effectively probe protein binding sites, a basic nitrogen atom that enhances water solubility and allows for salt formation, and a stable, non-aromatic ring that can be functionalized in numerous ways to fine-tune a compound's properties.[3][4][5]

The conformational flexibility of the piperidine ring, primarily its preference for a chair conformation, allows its substituents to adopt specific spatial orientations (axial or equatorial), which is critical for precise interactions with biological targets.[6] This conformational behavior is a key determinant of a drug's efficacy and selectivity.

G cluster_workflow Workflow: Pyridine Reduction to Piperidine Start Substituted Pyridine Step1 Dissolve in Solvent (e.g., EtOH, MeOH) Start->Step1 Step2 Add Catalyst (e.g., Pd/C) & H₂ Source (H₂ gas or Transfer Agent) Step1->Step2 Step3 React under Controlled T & P Step2->Step3 Step4 Filter to remove Catalyst Step3->Step4 Step5 Evaporate Solvent & Purify Step4->Step5 End Substituted Piperidine Step5->End

Caption: General workflow for the synthesis of piperidines via pyridine reduction.

Experimental Protocol: Transfer Hydrogenation of a Pyridine Derivative

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted pyridine (1.0 eq).

  • Reagent Addition: Add a suitable solvent, such as ethanol (EtOH) or methanol (MeOH), to dissolve the starting material (approx. 0.1 M concentration). Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %).

  • Hydrogen Source: Add ammonium formate (HCOONH₄) (4-6 eq) in portions to the stirring mixture. Caution: The reaction can be exothermic.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with additional solvent and filter it through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel or by crystallization to yield the desired piperidine derivative. [7]

    Parameter Typical Conditions
    Catalyst 10% Pd/C, PtO₂, Rh/C
    Hydrogen Source H₂ gas (50-1000 psi), Ammonium Formate, H₃N-BH₃
    Solvent Ethanol, Methanol, Acetic Acid, Water

    | Temperature | 25 - 100 °C |

Protocol 2: Synthesis via Intramolecular Cyclization

This strategy builds the piperidine ring by forming a C-N or C-C bond within a linear precursor. It is exceptionally powerful for creating complex and stereochemically defined piperidines.

Causality: Intramolecular reactions, such as reductive amination or aza-Michael additions, are employed when precise control over substituent placement and stereochemistry is required. [1]The stereochemical outcome is often directed by the stereocenters present in the acyclic precursor, making this a cornerstone of asymmetric synthesis.

Experimental Protocol: Intramolecular Reductive Amination

  • Precursor: Start with a linear amino-aldehyde or amino-ketone (e.g., 5-aminopentanal derivative).

  • Reaction Setup: Dissolve the precursor (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), in a round-bottom flask under a nitrogen atmosphere.

  • Imine Formation: Add a mild acid catalyst, such as acetic acid (AcOH) (0.1-0.5 eq), to facilitate the formation of the cyclic iminium ion intermediate. Stir at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), in portions. This reagent is selective for imines in the presence of aldehydes or ketones.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the functionalized piperidine.

Part II: Biological Evaluation & Screening Protocols

Once synthesized, novel piperidine derivatives must be evaluated for biological activity. The following protocols represent fundamental assays used in the initial stages of drug discovery.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard initial screen for potential anticancer agents, assessing a compound's ability to inhibit cell proliferation or induce cell death.

Causality: The MTT assay is a reliable and high-throughput method to measure cell viability. It relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells. This provides a quantitative measure of a compound's cytotoxic or cytostatic effects, allowing for the determination of the IC₅₀ (half-maximal inhibitory concentration). [8] Experimental Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa or MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test piperidine derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 4: Antiviral Activity (HIV-1 Single-Cycle Assay)

For discovering new antiviral agents, cell-based assays are crucial. This protocol is tailored for screening compounds that inhibit HIV-1 entry, such as CCR5 antagonists.

Causality: Piperidine derivatives like Maraviroc function by blocking the CCR5 co-receptor, preventing the HIV virus from entering and infecting host T-cells. [9]A single-cycle infectivity assay using reporter viruses (e.g., expressing luciferase) provides a safe, quantitative, and high-throughput method to measure the inhibition of viral entry without the risk of viral propagation.

Experimental Protocol:

  • Cell Preparation: Seed target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test piperidine derivatives to the wells and incubate for 1 hour.

  • Viral Infection: Add a fixed amount of an R5-tropic HIV-1 envelope-pseudotyped virus to the wells.

  • Incubation: Incubate the plate for 48 hours at 37 °C to allow for viral entry and expression of the reporter gene.

  • Lysis and Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Analysis: Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the drug concentration. A parallel cytotoxicity assay (e.g., MTT) should be run to determine the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to EC₅₀ gives the Selectivity Index (SI), a key measure of the compound's therapeutic window. [10]

Part III: Applications in Drug Discovery - Therapeutic Case Studies

The true value of the piperidine scaffold is demonstrated by its presence in numerous marketed drugs across diverse therapeutic areas.

Case Study 1: Central Nervous System (CNS) - Opioid Analgesics

The piperidine ring is the core of the 4-phenylpiperidine class of synthetic opioids, including the highly potent analgesic, Fentanyl. [11]

  • Mechanism of Action: Fentanyl is a potent agonist of the µ-opioid receptor, a G-protein coupled receptor. [11]Activation of this receptor in the CNS leads to profound analgesia.

  • Structure-Activity Relationship (SAR): The piperidine nitrogen is crucial for binding to a key aspartate residue in the receptor. The N-phenethyl substituent dramatically increases potency compared to the N-methyl group of morphine. The propionamide group at the 4-position is also critical for agonist activity.

G cluster_moa MoA: Fentanyl at µ-Opioid Receptor Fentanyl Fentanyl Receptor µ-Opioid Receptor (GPCR) Fentanyl->Receptor Binds & Activates G_Protein Gi/Go Protein Activation Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channels Modulation of Ion Channels (↑ K⁺ efflux, ↓ Ca²⁺ influx) G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuron Neuronal Hyperpolarization ↓ Neurotransmitter Release Ion_Channels->Neuron Analgesia Analgesia Neuron->Analgesia

Caption: Simplified signaling pathway for Fentanyl-induced analgesia.

Case Study 2: Oncology - Targeting Cancer Cell Proliferation

Piperidine and piperidone moieties are integral to many anticancer agents. [3][12]The natural product Piperine, found in black pepper, and its derivatives have demonstrated significant anticancer properties. [8][13]

  • Mechanism of Action: Piperine and its derivatives can induce apoptosis (programmed cell death) in cancer cells through multiple pathways. [8]This includes generating reactive oxygen species (ROS), disrupting mitochondrial membrane potential, and inhibiting key pro-survival signaling pathways like NF-κB and PI3K/Akt. [8][13]* Structure-Activity Relationship (SAR): The SAR of piperine derivatives reveals that the methylenedioxyphenyl group and the conjugated dienone system are critical for activity. Modifications to the piperidine amide have been shown to modulate potency and selectivity against different cancer cell lines. [14][15]The three-dimensional shape imparted by the piperidine ring is key to its interaction with various protein targets. [3]

Case Study 3: Infectious Diseases - HIV Entry Inhibition

The piperidine derivative Maraviroc is a first-in-class antiviral drug that functions as an entry inhibitor.

  • Mechanism of Action: Maraviroc is a CCR5 co-receptor antagonist. HIV requires binding to both the primary CD4 receptor and a co-receptor (either CCR5 or CXCR4) to enter a host T-cell. Maraviroc binds to CCR5, inducing a conformational change that prevents the viral surface protein gp120 from interacting with it, thereby blocking viral entry. [9]* Structure-Activity Relationship (SAR): The development of Maraviroc was guided by a "Y-shaped" pharmacophore model. The piperidine ring serves as a central scaffold. The basic nitrogen on a separate piperidine (or similar) moiety often forms a salt bridge with a glutamic acid residue in the receptor binding pocket, while other hydrophobic groups occupy different sub-pockets. Reversing the orientation of the amide bond on the central piperidine scaffold was a key optimization step in the discovery of potent derivatives. [9]

Summary of Representative Piperidine Drugs

DrugTherapeutic ClassMechanism of Action
Fentanyl Opioid AnalgesicPotent µ-opioid receptor agonist [11]
Methylphenidate CNS StimulantDopamine and norepinephrine reuptake inhibitor
Haloperidol AntipsychoticDopamine D2 receptor antagonist
Maraviroc Antiviral (Anti-HIV)CCR5 co-receptor antagonist [9]
Raloxifene SERM (Oncology)Selective estrogen receptor modulator [12]
Donepezil Anti-Alzheimer'sAcetylcholinesterase inhibitor

References

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  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

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  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

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  • Al-Ostath, A. I., et al. (2023). Structure–activity relationship of piperidine derivatives with.... ResearchGate. [Link]

  • Al-wsabli, M., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 29(11), 2568. [Link]

  • Kumar, S., et al. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(17), 1745-1766. [Link]

  • Wang, X., et al. (2024). Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. Fitoterapia, 177, 106118. [Link]

  • Zhang, H., et al. (2021). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Archiv der Pharmazie, 354(12), e2100234. [Link]

  • Chakraborty, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal. [Link]

  • Ghosh, A. K., et al. (2018). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. Bioorganic & Medicinal Chemistry Letters, 28(15), 2566-2571. [Link]

  • Li, D., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 125-135. [Link]

Sources

Application Notes and Protocols for Target Identification Studies of N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic identification of biological targets for the novel compound N-methyl-2-(4-methylpiperidin-1-yl)acetamide. In the absence of pre-existing biological data for this molecule, this document outlines a multi-pronged approach, integrating computational prediction with robust experimental validation techniques. The protocols detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility. By following this guide, researchers can systematically deconvolute the mechanism of action of this compound, a critical step in the early stages of drug discovery and development.

Introduction: The Imperative of Target Deconvolution

The journey of a novel bioactive small molecule from a preliminary hit to a potential therapeutic candidate is critically dependent on the identification of its molecular target(s). Target deconvolution is the process of identifying the specific biomolecules, typically proteins, with which a compound interacts to elicit a phenotypic response.[1] This crucial step provides insights into the mechanism of action, facilitates lead optimization, and helps in predicting potential on- and off-target effects, thereby mitigating the risk of late-stage attrition in drug development.[2][3]

This compound is a small molecule with the following chemical structure:

  • Chemical Formula: C₉H₁₈N₂O[4]

  • Molecular Weight: 170.25 g/mol [4]

  • CAS Number: 1071400-91-3[4]

Given the current lack of published biological data for this compound, a systematic and unbiased approach to target identification is paramount. This guide presents a strategic workflow that combines predictive computational methods with state-of-the-art experimental techniques to comprehensively identify and validate the biological targets of this compound.

Strategic Workflow for Target Identification

A multi-faceted approach is recommended to increase the probability of successful target identification. The proposed workflow integrates computational, in vitro, and cell-based methodologies in a logical sequence.

workflow cluster_computational In Silico Prediction cluster_invitro In Vitro Validation & Screening cluster_cellular Cellular Target Engagement & Validation A Compound Characterization (this compound) B Computational Target Prediction (Virtual Screening, Docking) A->B Structural Information C Broad Kinome Profiling B->C Prioritize Target Classes D Affinity-Based Proteomics (e.g., Photoaffinity Labeling) B->D Guide Probe Design E Cellular Thermal Shift Assay (CETSA) C->E Validate Kinase Hits D->E Validate Proteomic Hits F Downstream Pathway Analysis E->F Confirm Cellular Target Engagement

Figure 1: A strategic workflow for the target identification of a novel small molecule.

In Silico Target Prediction

Computational approaches serve as a cost-effective initial step to generate hypotheses about potential protein targets.[5][6][7] These methods leverage the chemical structure of this compound to predict its interactions with known protein structures.

Rationale

By comparing the structure of this compound to libraries of known ligands and assessing its docking potential against a vast array of protein structures, we can prioritize protein families for subsequent experimental validation.[5][8]

Protocol: Virtual Screening and Molecular Docking
  • Compound Preparation:

    • Generate a 3D conformation of this compound using computational chemistry software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the structure.

  • Target Database Selection:

    • Utilize protein databases such as the Protein Data Bank (PDB) to select a library of potential target structures. This can be a broad selection or focused on families implicated in a particular disease area of interest.

  • Virtual Screening:

    • Employ ligand-based virtual screening methods to identify proteins that are known to bind ligands with similar structural features to this compound.[5]

    • Utilize receptor-based virtual screening (molecular docking) to predict the binding affinity and pose of the compound within the binding sites of the selected protein targets.[5][7]

  • Analysis and Prioritization:

    • Rank the potential targets based on docking scores, binding energies, and the formation of plausible intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Cluster the top-ranking hits into protein families to guide the selection of focused experimental assays.

Predicted Target Class Rationale from In Silico Analysis Next Steps
Protein KinasesFavorable docking scores with ATP-binding pockets of several kinases.Kinome Profiling
GPCRsStructural similarity to known GPCR ligands.Cellular functional assays (e.g., cAMP measurement)
Ion ChannelsPredicted binding to allosteric sites.Electrophysiology assays

Table 1: Hypothetical output from in silico screening and subsequent experimental direction.

In Vitro Screening and Proteomics

Following the generation of computational hypotheses, the next phase involves direct experimental assessment of compound-protein interactions.

Kinome Profiling

Given that protein kinases are one of the largest and most frequently drugged gene families, a broad screen of kinase activity is a high-yield starting point.[9][10]

Kinome profiling services offer a rapid and comprehensive assessment of the inhibitory activity of this compound against a large panel of purified kinases.[11][12][13] This can reveal both intended targets and potential off-target liabilities.

  • Compound Submission:

    • Provide this compound at a pre-determined concentration (e.g., 10 µM) to a commercial kinome profiling service provider.

  • Assay Performance:

    • The service provider will perform activity assays for a panel of kinases in the presence of the compound. The specific assay format may vary (e.g., radiometric, fluorescence-based).[10]

  • Data Analysis:

    • The primary output will be the percent inhibition of each kinase at the tested concentration.

    • Hits are typically defined as kinases exhibiting >50% inhibition.

    • For significant hits, follow-up with dose-response studies to determine the IC₅₀ value.

Kinase Target % Inhibition at 10 µM IC₅₀ (nM)
Kinase A95%150
Kinase B88%450
Kinase C12%>10,000

Table 2: Example data from a primary kinome screen and follow-up IC₅₀ determination.

Chemical Proteomics: Photoaffinity Labeling

For an unbiased identification of interacting proteins in a complex biological sample, chemical proteomics approaches are invaluable.[1][14][15] Photoaffinity labeling (PAL) is a powerful technique that utilizes a modified version of the small molecule to covalently capture its binding partners upon photoactivation.[2][3][16][17]

pal_workflow A Design & Synthesize Photoaffinity Probe B Incubate Probe with Cell Lysate or Intact Cells A->B C UV Irradiation (Covalent Crosslinking) B->C D Click Chemistry (Attach Reporter Tag, e.g., Biotin) C->D E Affinity Purification (e.g., Streptavidin Beads) D->E F On-Bead Digestion E->F G LC-MS/MS Analysis F->G H Data Analysis & Hit Identification G->H

Figure 2: General workflow for a photoaffinity labeling experiment.

PAL enables the identification of direct binding partners of this compound in a native biological context. The covalent bond formation allows for stringent purification steps, reducing the identification of non-specific binders.[2][17]

  • Probe Design and Synthesis:

    • Synthesize a photoaffinity probe derivative of this compound. This probe should contain three key moieties:

      • The parent molecule (the affinity unit).

      • A photoreactive group (e.g., diazirine).

      • A reporter tag or a handle for its attachment (e.g., an alkyne for click chemistry).[2][17]

    • It is crucial to verify that the modifications do not significantly diminish the biological activity of the parent compound.

  • Labeling and Crosslinking:

    • Incubate the photoaffinity probe with a relevant cell lysate or intact cells.

    • As a negative control, include a condition with an excess of the parent compound to compete for specific binding sites.

    • Expose the samples to UV light of the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking to interacting proteins.[2]

  • Enrichment of Labeled Proteins:

    • If using a click chemistry handle, perform the click reaction to attach a biotin tag.

    • Lyse the cells (if not already done) and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads.[18]

  • Mass Spectrometry Analysis:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead digestion of the captured proteins (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

  • Data Analysis:

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the control (probe + competitor) and no-probe samples.

    • These enriched proteins are high-confidence candidate targets.

Cellular Target Engagement and Validation

The final and most critical step is to confirm that the identified targets are engaged by this compound in a cellular environment.[20]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates.[20][21][22][23][24]

The binding of a ligand, such as this compound, to its target protein can increase the protein's thermal stability.[20][22] CETSA measures this change in thermal stability, providing direct evidence of target engagement in a physiological context.

cetsa_workflow A Treat Intact Cells or Lysate with Compound or Vehicle B Heat Samples across a Temperature Gradient A->B C Cell Lysis and Centrifugation to Separate Soluble and Precipitated Fractions B->C D Quantify Soluble Target Protein (e.g., Western Blot, ELISA, MS) C->D E Plot Melting Curves and Determine Thermal Shift D->E

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat the cells with this compound at various concentrations or a vehicle control for a defined period.

  • Heating Step:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension and heat the individual aliquots to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[22]

  • Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[23]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the soluble target protein at each temperature point using Western blotting with a specific antibody against the putative target.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20]

Conclusion

The identification of molecular targets for a novel compound like this compound is a challenging but essential undertaking. The integrated strategy presented in these application notes, which combines computational prediction with robust experimental validation through kinome profiling, chemical proteomics, and cellular thermal shift assays, provides a clear and reliable path to target deconvolution. The successful application of these protocols will not only elucidate the mechanism of action of this compound but also pave the way for its further development as a chemical probe or therapeutic agent.

References

  • Title: Photoaffinity labeling in target- and binding-site identification Source: PMC - PubMed Central URL: [Link]

  • Title: Identifying novel drug targets with computational precision Source: ScienceDirect URL: [Link]

  • Title: Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems Source: DiVA portal URL: [Link]

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  • Title: Target deconvolution techniques in modern phenotypic profiling Source: PMC - NIH URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

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  • Title: Photo-Affinity Labeling Strategies in Identifying the Protein Ligands of Bioactive Small Molecules: Examples of Targeted Synthesis of Drug Analog Photoprobes Source: Bentham Science Publishers URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]

  • Title: A brief introduction to chemical proteomics for target deconvolution Source: European Review for Medical and Pharmacological Sciences URL: [Link]

  • Title: Quantitative Kinome Profiling Services Source: CD Biosynsis URL: [Link]

  • Title: Recent Advances in Target Characterization and Identification by Photoaffinity Probes Source: MDPI URL: [Link]

  • Title: Kinase Screening & Profiling Service Source: Eurofins Discovery URL: [Link]

  • Title: Affinity-Based Chemoproteomics with Small Molecule-Peptide Conjugates Source: Springer Link URL: [Link]

  • Title: Affinity-based chemoproteomics with small molecule-peptide conjugates Source: PubMed URL: [Link]

  • Title: Proteomics Source: Wikipedia URL: [Link]

  • Title: Kinase Panel Profiling Source: Pharmaron URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: Protocols Source: Broad Institute URL: [Link]

  • Title: Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro Source: IJNRD URL: [Link]

  • Title: General schemes of affinity‐based protein profiling. Source: ResearchGate URL: [Link]

Sources

"N-methyl-2-(4-methylpiperidin-1-yl)acetamide" in high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Phenotypic Screening for Immunomodulators Using an N-methyl-2-(4-methylpiperidin-1-yl)acetamide Scaffold

Audience: Researchers, scientists, and drug development professionals.

A High-Throughput Phenotypic Screening Strategy for the Identification of Immunomodulatory Agents

Introduction: The Piperidine Scaffold and the Need for Novel Immunomodulators

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals targeting a wide range of diseases.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for potent and selective modulation of biological targets.[3] The compound This compound (henceforth referred to as Cmpd-X) is a synthetically accessible small molecule featuring this scaffold.[4] While its specific biological activity is not widely documented, its structure represents a promising starting point for drug discovery campaigns.

Chronic inflammatory and autoimmune diseases are characterized by a dysregulated immune response, often involving the excessive activity of pro-inflammatory (M1) macrophages. A promising therapeutic strategy is to reprogram these M1 macrophages towards an anti-inflammatory and tissue-reparative (M2) phenotype.[5] High-throughput phenotypic screening offers a powerful, unbiased approach to identify novel compounds that can induce such a shift.[6][7]

This application note details a robust, high-content screening (HCS) protocol designed to identify compounds based on the Cmpd-X scaffold that promote M2 macrophage polarization. The assay uses the RAW 264.7 macrophage cell line and quantifies the expression of the M2 marker CD206 (Mannose Receptor) as a primary readout.[8]

Assay Principle: Quantifying M2 Macrophage Polarization

Macrophages exhibit remarkable plasticity and can be polarized into distinct functional phenotypes. Classically activated M1 macrophages, induced by stimuli like Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ), are pro-inflammatory.[9] Conversely, alternative activation by cytokines such as Interleukin-4 (IL-4) and IL-13 induces an M2 phenotype, which is involved in immunoregulation and tissue repair.[10]

This assay operates on the principle of identifying compounds that can mimic or enhance the effect of IL-4, driving macrophages towards an M2 state. This is achieved by treating RAW 264.7 cells with a library of Cmpd-X analogs and quantifying the subsequent expression of the well-established M2 surface marker, CD206.[8] The screening is conducted in a 384-well format and leverages automated high-content imaging to provide a quantitative, cell-by-cell analysis of CD206 expression, enabling the identification of potent and efficacious hit compounds.

Core Signaling Pathway: IL-4/STAT6 Axis in M2 Polarization

The canonical pathway for IL-4-induced M2 polarization is mediated through the Signal Transducer and Activator of Transcription 6 (STAT6).[11] Binding of IL-4 to its receptor activates Janus kinases (JAKs), which phosphorylate STAT6. Phosphorylated STAT6 then dimerizes, translocates to the nucleus, and acts as a transcription factor to upregulate M2-specific genes, including the mannose receptor (Mrc1, encoding CD206).[12][13] Compounds identified in this screen may act at various points within this pathway to promote M2 polarization.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4 Receptor JAK JAK1/3 IL4R->JAK Activates STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylates STAT6_active p-STAT6 Dimer STAT6_inactive->STAT6_active Dimerizes STAT6_nuc p-STAT6 Dimer STAT6_active->STAT6_nuc Translocates DNA M2 Gene Loci (e.g., Mrc1 for CD206) STAT6_nuc->DNA Binds & Activates Transcription CD206 CD206 Expression (M2 Marker) DNA->CD206 IL4 IL-4 Cytokine IL4->IL4R Binds CmpdX Screening Compound (Hypothetical MOA) CmpdX->STAT6_active Potentiates?

Figure 1: Simplified IL-4/STAT6 signaling pathway for M2 polarization.

High-Content Screening Protocol

This protocol is optimized for a 384-well plate format suitable for automated liquid handling and imaging systems.

PART 1: Materials and Reagents
ReagentSupplierCat. No. (Example)Storage
RAW 264.7 Cell LineATCCTIB-71Liquid N₂
DMEM, High GlucoseGibco119650924°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-StreptomycinGibco15140122-20°C
Recombinant Murine IL-4R&D Systems404-ML-20°C
Cmpd-X Analog LibraryIn-house/VendorN/A-20°C
DMSO, AnhydrousSigma-AldrichD2650Room Temp
Hoechst 33342Thermo FisherH35704°C
AF488 anti-mouse CD206 AbBioLegend1417044°C
384-well imaging platesGreiner Bio-One781091Room Temp
4% Paraformaldehyde (PFA)Electron Microscopy Sciences157104°C
PART 2: Step-by-Step Experimental Methodology
  • Maintain Cells: Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

  • Harvest Cells: When cells reach 80% confluency, wash with PBS and detach using a cell scraper. Avoid using trypsin to preserve surface protein integrity.

  • Cell Counting: Resuspend cells in fresh media and perform a cell count using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to a final concentration of 2.5 x 10⁵ cells/mL. Dispense 20 µL per well into a 384-well imaging plate using an automated dispenser. This corresponds to 5,000 cells per well.

  • Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Source Plates: Prepare master plates of the Cmpd-X analog library at 10 mM in 100% DMSO.

  • Intermediate Plates: Create intermediate plates by diluting the master plates to 200 µM in culture medium (1:50 dilution).

  • Final Dosing: Using an acoustic dispenser or pin tool, transfer 200 nL from the intermediate plates to the cell plates. This results in a final compound concentration of 10 µM in a total volume of 40 µL, with a final DMSO concentration of 0.1%.

  • Plate Layout (Self-Validating System):

    • Columns 1-2: Negative Control (Vehicle): 0.1% DMSO in media.

    • Columns 3-4: Positive Control: Recombinant murine IL-4 (final concentration 20 ng/mL).

    • Columns 5-46: Test Compounds (10 µM).

    • Columns 47-48: Reference Compound (e.g., a known M2 polarizing agent) or additional controls.

  • Dispense Controls: Add 20 µL of media containing 0.2% DMSO to the negative control wells. Add 20 µL of media containing IL-4 (40 ng/mL) to the positive control wells to achieve a final concentration of 20 ng/mL.

  • Dispense Compounds: Add 20 µL of media containing the test compounds (20 µM) to the respective wells for a final concentration of 10 µM.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂ to allow for macrophage polarization.[14]

  • Fixation: Carefully aspirate the media and add 20 µL of 4% PFA to each well. Incubate for 15 minutes at room temperature.

  • Washing: Wash the wells 3 times with 50 µL of PBS.

  • Staining: Add 20 µL of staining solution containing Hoechst 33342 (1 µg/mL) for nuclear staining and AF488-conjugated anti-CD206 antibody (1:200 dilution) in PBS with 1% BSA.

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Final Wash: Wash the wells 3 times with 50 µL of PBS. Leave 20 µL of PBS in each well for imaging.

  • Imaging: Acquire images using a high-content imaging system. Capture two channels per well: DAPI (for Hoechst 33342) and FITC (for AF488-CD206).

PART 3: Data Analysis and Hit Identification
  • Segmentation: Use the Hoechst channel to identify and segment individual nuclei.

  • Cell Body Definition: Use the nuclear segmentation as a seed to define the cell body boundary in the FITC channel.

  • Quantification: For each identified cell, measure the mean fluorescence intensity of the AF488-CD206 signal within the cell body.

  • Population Analysis: Calculate the percentage of "CD206-Positive" cells per well by setting a fluorescence intensity threshold based on the negative control population.

G cluster_workflow HTS Workflow & Data Pipeline start Seed RAW 264.7 Cells (384-well plate) treat Add Controls & Compounds (48 hr incubation) start->treat stain Fix & Stain (Hoechst & α-CD206-AF488) treat->stain image High-Content Imaging (2 Channels/Well) stain->image analyze Image Analysis: 1. Segment Nuclei 2. Define Cytoplasm 3. Quantify Intensity image->analyze calculate Calculate Metrics: - % CD206+ Cells - Z'-Factor analyze->calculate hit Hit Identification (% CD206+ > Mean_neg + 3*SD_neg) calculate->hit end Confirmed Hits hit->end

Figure 2: High-throughput screening workflow and data analysis pipeline.

  • Z'-Factor Calculation: The quality and robustness of the assay must be validated for each screening plate by calculating the Z'-factor using the positive (IL-4) and negative (DMSO) controls.[15][16]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5 .[17]

  • Hit Identification: A compound is classified as a "hit" if it induces a percentage of CD206-positive cells that is greater than three standard deviations above the mean of the negative control wells.

    • Hit Threshold: %CD206+ > (Mean_neg_CD206+ + 3 * SD_neg_CD206+)

Hypothetical Data Summary

The following table represents expected results from a single 384-well plate, demonstrating a robust assay and the identification of a potential hit.

ParameterNegative Control (DMSO)Positive Control (IL-4)Cmpd-X Analog (Hit)Assay Acceptance Criteria
Mean % CD206+ Cells5.2%75.8%62.5%N/A
Std. Dev. % CD206+ Cells1.5%4.2%3.1%N/A
Calculated Z'-Factor \multicolumn{2}{c}{0.71 }N/A≥ 0.5 [17]
Hit Status NoN/AYes > 9.7% (Mean + 3*SD)
Conclusion

This application note provides a comprehensive, validated protocol for the high-throughput phenotypic screening of small molecules, using the this compound scaffold as a template for library design. By leveraging high-content imaging and robust statistical validation, this assay can reliably identify novel compounds that promote the polarization of macrophages to an anti-inflammatory M2 phenotype. Such "hit" compounds serve as valuable starting points for medicinal chemistry optimization and the development of next-generation immunomodulatory therapies.

References

  • Analysis of IL-4/STAT6 Signaling in Macrophages. Methods in Molecular Biology. [Link][11]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link][15]

  • Analysis of IL-4/STAT6 Signaling in Macrophages. Springer Nature Experiments. [Link][10]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link][16]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link][1]

  • Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells. Frontiers in Immunology. [Link][12]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. [Link][18]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link][2]

  • USP25 stabilizes STAT6 to promote IL-4-induced macrophage M2 polarization and fibrosis. Nature Communications. [Link][13]

  • Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells. PubMed. [Link][19]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link][3]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link][20]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link][21]

  • Understanding Assay Performance Metrics. Indigo Biosciences. [Link][17]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • High-content and high-throughput identification of macrophage polarization phenotypes. Chemical Science. [Link][6]

  • High-content and high-throughput identification of macrophage polarization phenotypes. National Institutes of Health. [Link][14]

  • RAW 264.7 Macrophage Polarization by Pancreatic Cancer Cells – A Model for Studying Tumour-promoting Macrophages. Anticancer Research. [Link]

  • Establishment of a High Content Image Platform to Measure NF-κB Nuclear Translocation in LPS-induced RAW264.7 Macrophages for Screening Anti-inflammatory Drug Candidates. Bentham Science. [Link]

  • High-throughput phenotypic screen and transcriptional analysis identify new compounds and targets for macrophage reprogramming. DSpace@MIT. [Link][7]

  • High-throughput phenotypic screen and transcriptional analysis identify new compounds and targets for macrophage reprogramming. ResearchGate. [Link]

  • Screening for new macrophage therapeutics. Theranostics. [Link][5]

  • RAW 264.7 Polarized M1 Macrophage Induction and Identification Kit. Elabscience. [Link][9]

  • RAW264.7 Macrophages as a Polarization Model in the Context of Pancreatic Cancer and Chemokine Release. MDPI. [Link][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of N-methyl-2-(4-methylpiperidin-1-yl)acetamide. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and aim to provide not just protocols, but the underlying principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: I am seeing low to no yield of my target compound, this compound. What are the likely causes?

Low yields in this synthesis typically stem from issues in one of the two key stages: the formation of the N-methyl-2-chloroacetamide intermediate or the subsequent nucleophilic substitution with 4-methylpiperidine.

Common causes include:

  • Poor Quality Starting Materials: Impurities in 2-chloroacetyl chloride, methylamine, or 4-methylpiperidine can lead to side reactions.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base selection can significantly hinder the reaction.

  • Moisture Contamination: Water can hydrolyze the highly reactive 2-chloroacetyl chloride, preventing the formation of the desired amide intermediate.[1]

  • Protonation of Nucleophiles: The amine starting materials (methylamine and 4-methylpiperidine) can be protonated, rendering them non-nucleophilic.[1]

  • Inefficient Purification: The final product may be lost during workup and purification steps.

Q2: How can I improve the yield of the first step, the synthesis of N-methyl-2-chloroacetamide?

The reaction of 2-chloroacetyl chloride with methylamine is a vigorous reaction that requires careful control of conditions.

Key considerations for yield improvement:

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., -20°C to 0°C) is crucial to prevent side reactions and decomposition.

  • Reagent Addition: Slow, dropwise addition of 2-chloroacetyl chloride to the methylamine solution is recommended to maintain temperature control and prevent localized high concentrations of the acid chloride.[2]

  • pH Control: Maintaining a basic pH is essential to ensure that the methylamine remains deprotonated and nucleophilic. The use of a base like sodium carbonate is common.[2]

  • Solvent Choice: While aqueous solutions can be used, an organic solvent like dichloromethane can also be employed, which may simplify the workup.

Q3: My nucleophilic substitution of N-methyl-2-chloroacetamide with 4-methylpiperidine is sluggish or incomplete. What can I do?

This is a classic SN2 reaction. Several factors can influence its efficiency.

Troubleshooting strategies:

  • Choice of Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, should be used to scavenge the HCl byproduct of the reaction. This prevents the protonation and deactivation of the 4-methylpiperidine.[3]

  • Solvent Selection: Polar aprotic solvents like acetone, DMF, or acetonitrile are generally effective for this type of reaction as they can solvate the cation without strongly solvating the nucleophile.[3]

  • Temperature and Reaction Time: Heating the reaction mixture can increase the reaction rate. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent decomposition. A typical temperature range is room temperature to 55°C.[4]

  • Molar Ratio of Reactants: Using a slight excess of 4-methylpiperidine can help drive the reaction to completion.

Q4: I am observing significant side product formation. How can I minimize this?

Side products can arise from various pathways. Identifying the nature of the impurity is the first step.

Common side reactions and solutions:

  • Over-alkylation of 4-methylpiperidine: While less common with a secondary amine, it's a possibility. Using a controlled stoichiometry of the electrophile (N-methyl-2-chloroacetamide) can mitigate this.

  • Hydrolysis of N-methyl-2-chloroacetamide: Ensure all glassware is dry and use anhydrous solvents to prevent the formation of N-methyl-2-hydroxyacetamide.[1]

  • Elimination Reactions: Although less likely in this specific reaction, beta-elimination can sometimes compete with substitution. Using a less hindered base and milder reaction conditions can disfavor elimination pathways.

Q5: What is the best method for purifying the final product, this compound?

The purification strategy will depend on the nature of the impurities.

Recommended purification techniques:

  • Aqueous Workup: A standard aqueous workup involving washing the organic layer with water, a mild acidic solution (like dilute HCl) to remove excess amine, and a mild basic solution (like saturated sodium bicarbonate) to remove any acidic impurities is a good starting point.[5]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective method for achieving high purity.[6]

  • Column Chromatography: For difficult-to-separate impurities or if the product is an oil, silica gel column chromatography is a reliable method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, is a good starting point.

Troubleshooting Guides

Guide 1: Low Yield in N-methyl-2-chloroacetamide Synthesis

This guide provides a systematic approach to troubleshooting low yields in the first step of the synthesis.

Troubleshooting Workflow:

start Low Yield of N-methyl-2-chloroacetamide check_reagents Verify Purity of Starting Materials (Methylamine, 2-Chloroacetyl Chloride) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup and Isolation Procedure start->check_workup temp_control Was the reaction cooled? (e.g., 0°C or below) check_conditions->temp_control extraction_efficiency Was the product efficiently extracted from the aqueous layer? check_workup->extraction_efficiency slow_addition Was 2-chloroacetyl chloride added dropwise? temp_control->slow_addition Yes optimize_temp Action: Maintain low temperature (-20°C to 0°C) temp_control->optimize_temp No base_present Was a base (e.g., Na2CO3) used in sufficient quantity? slow_addition->base_present Yes optimize_addition Action: Ensure slow, controlled addition slow_addition->optimize_addition No anhydrous Were anhydrous conditions maintained? base_present->anhydrous Yes optimize_base Action: Use stoichiometric or slight excess of base base_present->optimize_base No anhydrous->check_workup Yes optimize_anhydrous Action: Dry glassware and use anhydrous solvents anhydrous->optimize_anhydrous No optimize_extraction Action: Perform multiple extractions with a suitable organic solvent (e.g., EtOAc, DCM) extraction_efficiency->optimize_extraction No

Caption: Troubleshooting workflow for low yield in N-methyl-2-chloroacetamide synthesis.

Guide 2: Incomplete Nucleophilic Substitution

This guide focuses on optimizing the second step of the synthesis.

Troubleshooting Workflow:

start Incomplete Nucleophilic Substitution check_reagents Verify Purity of Reactants (N-methyl-2-chloroacetamide, 4-methylpiperidine) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) start->monitor_reaction base_choice Was a suitable non-nucleophilic base used (e.g., K2CO3, Et3N)? check_conditions->base_choice solvent_choice Was a polar aprotic solvent used (e.g., Acetone, DMF)? base_choice->solvent_choice Yes optimize_base Action: Use an appropriate base to scavenge HCl byproduct base_choice->optimize_base No temperature Was the reaction heated? solvent_choice->temperature Yes optimize_solvent Action: Switch to a suitable polar aprotic solvent solvent_choice->optimize_solvent No temperature->monitor_reaction Yes optimize_temp Action: Increase temperature and monitor for decomposition temperature->optimize_temp No

Caption: Troubleshooting workflow for incomplete nucleophilic substitution.

Experimental Protocols

Protocol 1: Synthesis of N-methyl-2-chloroacetamide

This protocol provides a reliable method for the synthesis of the key intermediate.

Materials:

  • Methylamine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • 2-Chloroacetyl chloride

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methylamine hydrochloride (1.0 eq) and sodium carbonate (4.0 eq) in water, cool the mixture to 0°C in an ice bath.[2]

  • Slowly add 2-chloroacetyl chloride (1.0 eq) dropwise to the cooled mixture, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at room temperature for 1 hour.[2]

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude N-methyl-2-chloroacetamide. The product can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol details the nucleophilic substitution reaction to form the final product.

Materials:

  • N-methyl-2-chloroacetamide (from Protocol 1)

  • 4-Methylpiperidine

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine

Procedure:

  • To a solution of N-methyl-2-chloroacetamide (1.0 eq) in anhydrous acetone, add 4-methylpiperidine (1.1 eq) and potassium carbonate (1.5 eq).[3]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-50°C.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by crystallization if applicable.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Step 2: Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)No Base
Step 2: Solvent Dichloromethane (DCM)AcetoneDichloromethane (DCM)
Step 2: Temperature Room Temperature50°CRoom Temperature
Typical Yield 75-85%80-90%<10%
Notes Homogeneous reaction.Heterogeneous, requires good stirring. Higher yield often observed.Reaction stalls due to protonation of the amine.

Table 1. Comparison of reaction conditions for the nucleophilic substitution step.

References

  • Reddit. Tips and tricks for difficult amide bond formation?[Link]

  • ResearchGate. Why did my amide syntesis does not work?[Link]

  • Unknown Source.
  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • Google Patents. CN100376545C - N, the preparation method of N-dimethyl chloroacetamide.
  • Pearson. Amide Formation Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

Sources

Technical Support Center: Troubleshooting the Purification of N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-methyl-2-(4-methylpiperidin-1-yl)acetamide and related basic compounds. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in isolating and purifying this and structurally similar molecules. The inherent chemical properties of this compound, stemming from its basic tertiary amine and polar amide functional groups, often lead to predictable yet frustrating purification hurdles. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address these specific issues.

Understanding the Molecule: The Root of Purification Challenges

This compound possesses two key structural features that dictate its behavior during purification:

  • A Basic Tertiary Amine: The 4-methylpiperidine moiety is strongly basic, with an estimated pKa of the conjugate acid around 11.2.[1][2][3] This makes the molecule highly susceptible to protonation.

  • A Polar Amide Group: The N-methylacetamide portion of the molecule is polar and can engage in hydrogen bonding.

These features result in high polarity, pH-dependent solubility, and a strong affinity for acidic stationary phases like silica gel, which are the primary sources of purification difficulties.

Troubleshooting Guides & FAQs

Q1: My compound is streaking badly during silica gel column chromatography, resulting in poor separation and low recovery. What is causing this, and how can I fix it?

Answer:

This is the most common issue encountered when purifying basic amines on standard silica gel.[4]

The Cause: Strong Acid-Base Interactions Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface.[5][6] Your basic compound, this compound, is protonated by these acidic silanols, leading to a strong ionic interaction. This causes some of the molecules to bind almost irreversibly, while others elute very slowly, resulting in significant peak tailing (streaking) and, in severe cases, complete loss of the compound on the column.[7]

Solutions & Step-by-Step Protocols:

Your goal is to suppress the unwanted interaction between your basic amine and the acidic silica. This can be achieved in several ways:

Method 1: Mobile Phase Modification (Competing Base)

This is the quickest and most common solution. By adding a small amount of a competing base to your mobile phase, you effectively "neutralize" the acidic sites on the silica, allowing your compound to elute symmetrically.[7] Triethylamine (TEA) is the most common choice.

  • Protocol:

    • Solvent System Selection: Start with a standard solvent system like Dichloromethane/Methanol (DCM/MeOH) or Ethyl Acetate/Hexanes.

    • Add Triethylamine: To your chosen mobile phase, add 0.5% to 2% (v/v) of triethylamine. For example, for 1 L of 95:5 DCM/MeOH, you would add 5-20 mL of TEA.

    • Equilibration is Key: Equilibrate your column with at least 5-10 column volumes of the TEA-modified mobile phase before loading your sample. This ensures all active sites on the silica are passivated.[8]

    • Elution: Run the chromatography as usual with the TEA-modified eluent.

Method 2: Using an Alternative Stationary Phase

If mobile phase modification is insufficient, changing the stationary phase is the next logical step.

  • Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Basic alumina is an excellent choice for purifying basic compounds as it eliminates the strong acid-base interaction.[9][10]

  • Amine-Functionalized Silica: This is silica gel that has been chemically modified to have basic amine groups on its surface. It provides a less reactive surface for the purification of basic compounds and can often yield excellent separations.[4]

Technique Principle Advantages Disadvantages
Mobile Phase Modification (TEA) A competing base (TEA) neutralizes acidic silanol sites on the silica gel.[11]Quick, easy to implement, uses standard silica gel.TEA can be difficult to remove from the final product.
Basic Alumina Chromatography Uses a basic stationary phase to prevent protonation of the analyte.[10]Excellent for strongly basic compounds, avoids mobile phase additives.Can be more expensive; activity can vary.
Amine-Functionalized Silica A chemically modified, less acidic stationary phase.[4]Often provides superior peak shape and reproducibility.Higher cost than standard silica.

G start Compound Streaking on Silica? add_tea Add 0.5-2% Triethylamine to Mobile Phase start->add_tea Quick Fix use_alumina Use Basic Alumina Stationary Phase start->use_alumina Alternative Media use_amine_silica Use Amine-Functionalized Silica start->use_amine_silica Advanced Option success Successful Purification add_tea->success use_alumina->success use_amine_silica->success

Q2: I have low recovery of my product after an aqueous workup. Where is it going?

Answer:

Low recovery after an aqueous workup is almost always a pH-related issue for basic compounds.

The Cause: pH-Dependent Solubility Your compound can exist in two forms: the neutral "freebase" and the protonated "salt" form.

  • Freebase Form (R₃N): Soluble in organic solvents (like DCM, Ethyl Acetate).

  • Salt Form (R₃NH⁺Cl⁻): Soluble in aqueous (water) solutions.

If the pH of your aqueous layer is acidic or even neutral (pH ≤ 7), a significant portion of your amine will be protonated and will partition into the aqueous layer, leading to low recovery in the organic phase.[12][13]

Solution & Step-by-Step Protocol: Acid-Base Extraction

You must ensure the aqueous layer is sufficiently basic to deprotonate your compound fully, forcing it into the organic layer.

  • Protocol:

    • Combine Layers: After your reaction, combine the reaction mixture with your extraction solvent (e.g., DCM) and water in a separatory funnel.

    • Basify Vigorously: Add a strong base, such as 2M NaOH or saturated sodium bicarbonate solution, to the separatory funnel. Check the pH of the aqueous layer using pH paper. You must ensure the pH is >11 to guarantee your amine is in its freebase form.[14]

    • Extract: Shake the funnel vigorously to ensure thorough mixing. Allow the layers to separate.

    • Collect Organic Layer: Drain the organic layer.

    • Re-extract Aqueous Layer: For maximum recovery, extract the basic aqueous layer two more times with fresh portions of the organic solvent.

    • Combine and Dry: Combine all organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

G cluster_0 Organic Layer (e.g., DCM) cluster_1 Aqueous Layer cluster_2 Organic Layer (Final) cluster_3 Aqueous Layer (Final) org_mix Crude Mixture (R₃N + R₃NH⁺) sep_funnel Separatory Funnel org_mix->sep_funnel aq_mix Water aq_mix->sep_funnel add_base Add 2M NaOH (Adjust pH > 11) sep_funnel->add_base org_final Pure Freebase (R₃N) add_base->org_final Extract aq_final Impurities + Salts (R₃NH⁺ traces removed) add_base->aq_final Discard

Q3: My compound fails to crystallize, often oiling out or forming an amorphous solid. What recrystallization strategies should I try?

Answer:

The polarity and hydrogen bonding capability of your molecule can make crystallization challenging. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.[15]

The Cause: High Polarity and Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve your compound poorly at low temperatures but very well at high temperatures.[16] For a polar molecule like this compound, finding a single solvent with this property can be difficult.

Solutions & Step-by-Step Protocols:

A systematic approach to solvent screening and technique is required.

Method 1: Single Solvent Recrystallization

  • Protocol:

    • Solvent Screening: Test solubility in small vials. Good candidates for your compound might include isopropanol, acetone, ethyl acetate, or acetonitrile. You are looking for a solvent where the compound is sparingly soluble at room temperature but dissolves completely upon heating.

    • Dissolution: In a flask, add the minimum amount of near-boiling solvent to your crude solid until it just dissolves.

    • Slow Cooling: This is the most critical step. Cover the flask and let it cool to room temperature undisturbed. Do not rush this process. Rapid cooling leads to precipitation, not crystallization.[17][18]

    • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a single "seed" crystal of pure material.

    • Ice Bath: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collection: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

Method 2: Two-Solvent (Co-solvent) System

This is often more effective for polar compounds. You use a "good" solvent in which the compound is very soluble and a "poor" (or "anti-solvent") in which it is insoluble. The two solvents must be miscible.

  • Protocol:

    • Solvent Selection: A good pair might be Methanol (good solvent) and Diethyl Ether (poor solvent), or Acetone (good) and Hexanes (poor).

    • Dissolution: Dissolve your crude compound in the minimum amount of the hot "good" solvent.

    • Add Anti-Solvent: While the solution is still warm, slowly add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).

    • Re-clarify: Add a few drops of the hot "good" solvent to make the solution clear again.

    • Slow Cooling: Allow the solution to cool slowly, as described above. The gradual change in solvent polarity will promote crystal growth.

Method 3: Salt Crystallization

If the freebase refuses to crystallize, converting it to a salt can be a highly effective strategy. Salts are often highly crystalline solids.

  • Protocol:

    • Dissolve the purified freebase oil in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of an acid, such as HCl in ether or acetic acid.[19]

    • The salt will often precipitate immediately as a crystalline solid, which can be collected by filtration.

Q4: How can I confirm the purity of my final product?

Answer:

Purity confirmation requires a combination of analytical techniques, as no single method is foolproof. For a small molecule like this, a standard suite of tests should be employed.[20]

Technique Information Provided Considerations for this Molecule
¹H NMR Provides structural confirmation and detects proton-bearing impurities.The most powerful tool. Check for the absence of starting materials (e.g., 4-methylpiperidine, 2-chloro-N-methylacetamide) and residual solvents (e.g., TEA, Ethyl Acetate).
LC-MS Assesses purity by separating components and providing mass-to-charge ratio.[21]The gold standard for purity assessment.[20] Use a gradient method. The mass spectrum (MS) will confirm the molecular weight (M+H⁺).
FT-IR Confirms the presence of key functional groups (Amide C=O, C-N bonds).Useful for confirming the identity of the functional groups but not sensitive for purity assessment.
Elemental Analysis (CHN) Determines the percentage composition of Carbon, Hydrogen, and Nitrogen.Provides strong evidence of purity if the experimental values are within ±0.4% of the calculated values.

A combination of a clean ¹H NMR spectrum and a single peak by LC-MS (at >98% purity) is generally considered strong evidence of a highly pure compound in a research and development setting.[22][23]

References

  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for N-Methylacetamide (HMDB0255184). Retrieved from [Link]

  • PubMed. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (1980). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid | Request PDF. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • YouTube. (2025). How Does Silica Gel Chromatography Work? - Chemistry For Everyone. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. Retrieved from [Link]

  • Web.mnstate.edu. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • Hawach. (n.d.). Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Using neutral or basic alumina in column chromatography for purification of amines. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Chem.ucla.edu. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. Retrieved from [Link]

  • Ocf.berkeley.edu. (n.d.). Recrystallization. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • YouTube. (2022). Effect of Triethylamine in the Mobile Phase on the Retention in RPLC. Retrieved from [Link]

  • Science Forums. (2011). Amine purification. Retrieved from [Link]

Sources

"N-methyl-2-(4-methylpiperidin-1-yl)acetamide" solubility and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methyl-2-(4-methylpiperidin-1-yl)acetamide (CAS: 1071400-91-3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound. Our goal is to provide not just protocols, but also the underlying scientific principles to empower you to troubleshoot effectively.

Section 1: Compound Overview and General Handling

This section covers the fundamental properties and recommended handling procedures for this compound.

Question: What are the key physicochemical properties of this compound that I should be aware of?

Answer: Understanding the physicochemical profile is the first step in troubleshooting. This compound is a small molecule with distinct features that dictate its behavior in experimental settings.

The molecule contains a tertiary amine within the 4-methylpiperidine ring and an amide linkage. The tertiary amine is basic and will be protonated at physiological pH, which is a critical factor for its aqueous solubility. The amide bond, conversely, is susceptible to hydrolysis under strongly acidic or basic conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Experiments
Molecular Formula C₉H₁₈N₂O-
Molecular Weight 170.25 g/mol [1]Essential for calculating molar concentrations.
Predicted LogP 0.4643[1]Indicates moderate lipophilicity; suggests solubility in organic solvents and potentially limited, but present, aqueous solubility.
Topological Polar Surface Area (TPSA) 32.34 Ų[1]Suggests good potential for cell membrane permeability.
Key Functional Groups Tertiary Amine (Piperidine), AmideThe basic tertiary amine makes solubility highly pH-dependent. The amide bond is a potential site for hydrolytic degradation.
Physical Form Solid[2]Requires dissolution for most applications.

Question: How should I properly store this compound powder and its solutions?

Answer: Proper storage is crucial to ensure the long-term integrity of the compound.

  • Solid Compound: Store the solid powder in a tightly sealed container at room temperature, protected from light and moisture.[2] Simple acetamides can be hygroscopic, so minimizing exposure to air is recommended.[3]

  • Stock Solutions: For organic stock solutions (e.g., in DMSO), store at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage is necessary (e.g., for a few days), store at 2-8°C. Long-term storage of aqueous solutions is not recommended without conducting a formal stability study.[4]

Section 2: Solubility Troubleshooting Guide

This section provides a systematic approach to dissolving this compound and resolving common solubility challenges.

Question: I am having trouble dissolving the compound. What is the recommended procedure for preparing a stock solution?

Answer: The most common issue is selecting an inappropriate solvent or concentration. A systematic approach is best.

Causality: The compound's moderate LogP suggests that high-concentration stock solutions are best prepared in organic solvents.[1] Dimethyl sulfoxide (DMSO) is an excellent starting point due to its strong solubilizing power for a wide range of organic molecules.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes.

  • Warming (Optional): If the compound does not fully dissolve, warm the solution in a water bath at 37°C for 5-10 minutes. This can increase the rate of dissolution.

  • Sonication (Optional): If solids persist, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Storage: Store the stock solution as recommended in Section 1.

Question: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous experimental buffer. How can I solve this?

Answer: This is a classic solubility problem when moving from an organic stock to an aqueous medium. The key is to leverage the pH-dependent solubility imparted by the basic piperidine ring.

Causality: The tertiary amine on the piperidine ring has a pKa estimated to be in the range of 9-10. At a pH below its pKa, the nitrogen atom becomes protonated (cationic), significantly increasing the molecule's polarity and, therefore, its aqueous solubility. In neutral or basic buffers (pH ≥ 7.4), the compound is less protonated and more likely to precipitate.

Troubleshooting Workflow:

G start Compound precipitates in aqueous buffer check_ph Is the final buffer pH < 7.0? start->check_ph lower_ph Lower the buffer pH (e.g., to pH 5-6) with dilute HCl. Re-test dilution. check_ph->lower_ph No check_conc Is the final concentration as low as experimentally feasible? check_ph->check_conc Yes lower_ph->check_conc lower_conc Reduce the final working concentration. check_conc->lower_conc No add_cosolvent Consider adding a biocompatible co-solvent (e.g., 1-5% ethanol, PEG-400) to the final buffer. check_conc->add_cosolvent Yes lower_conc->add_cosolvent solubility_limit Solubility limit likely reached. Re-evaluate experimental design. add_cosolvent->solubility_limit

Caption: Troubleshooting workflow for aqueous precipitation.

Protocol 2: Determining Optimal Aqueous Solubility

This protocol helps you systematically find the best conditions for your specific aqueous buffer.

  • Prepare Buffers: Prepare a series of your base experimental buffer (e.g., PBS, TRIS) and adjust the pH to create aliquots at pH 5.0, 6.0, 7.0, and 7.4.

  • Serial Dilution: Prepare a set of serial dilutions of your compound in pure DMSO (e.g., 100 mM, 50 mM, 10 mM, 1 mM, 0.1 mM).

  • Test Matrix: Add a small, fixed volume of each DMSO dilution to each of the prepared pH buffers (e.g., add 2 µL of DMSO stock to 198 µL of buffer). Ensure the final DMSO concentration is low and consistent (e.g., 1%).

  • Observation: Incubate the samples at the experimental temperature for 15-30 minutes. Visually inspect for precipitation or turbidity.

  • Analysis: Identify the highest concentration that remains soluble at each pH. This will define the working limits for your experiments.

Section 3: Stability Issues and Mitigation

The stability of your compound is paramount for reproducible results. This section addresses potential degradation pathways and how to assess them.

Question: What are the likely degradation pathways for this compound?

Answer: Based on its chemical structure, two primary degradation pathways are of concern: amide hydrolysis and oxidation.

  • Amide Hydrolysis: This is the most probable pathway. The amide bond can be cleaved by water, a reaction that is catalyzed by both acid and base. This would result in the formation of (4-methylpiperidin-1-yl)acetic acid and methylamine. Storing solutions at extreme pH values (e.g., <4 or >9) or elevated temperatures will accelerate this process.

  • Oxidation: While less common for this structure, oxidation of the tertiary amine or adjacent carbons is possible, especially in the presence of reactive oxygen species, light, or certain metal ions.

G cluster_0 Primary Degradation Pathways cluster_1 Amide Hydrolysis cluster_2 Oxidation Parent This compound Hydrolysis_Products Products: (4-methylpiperidin-1-yl)acetic acid + Methylamine Parent->Hydrolysis_Products H₂O (Acid/Base Catalyzed) Oxidation_Product Product: N-oxide derivative or other oxidative products Parent->Oxidation_Product [O] (e.g., Light, Air)

Caption: Potential degradation pathways for the compound.

Question: I need to ensure my compound is stable during my multi-day experiment. How can I perform a simple "in-use" stability study?

Answer: An in-use stability study mimics the conditions of your actual experiment to confirm the compound does not degrade over that period. International regulatory guidelines provide a framework for conducting these studies.[5][6]

Causality: The goal is to detect any significant change in the compound's purity or concentration under your specific experimental conditions (temperature, light, buffer composition). A "significant change" is often defined as a >5-10% loss of the parent compound. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from potential degradants.

Protocol 3: Basic In-Use Stability Assessment using HPLC

  • Method Development: Develop a stability-indicating HPLC method (e.g., reverse-phase C18 column with a UV detector) that can resolve the parent compound from potential impurities.

  • Solution Preparation: Prepare the compound in your final experimental buffer at the highest concentration you plan to use.

  • Timepoint Zero (T=0): Immediately after preparation, inject a sample into the HPLC. Record the peak area of the parent compound. This is your 100% reference.

  • Storage Conditions: Store aliquots of the solution under conditions that mimic your experiment:

    • Condition A: At your experimental temperature (e.g., 37°C).

    • Condition B: At a control temperature (e.g., 4°C, protected from light).

  • Subsequent Timepoints: Analyze samples from each condition at relevant timepoints (e.g., 4h, 8h, 24h, 48h, 72h).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each timepoint relative to the T=0 sample. Plot the percentage remaining versus time. If the percentage drops below 90-95%, the compound is likely unstable under those conditions.

Table 2: Example Setup for an In-Use Stability Study

ParameterConditionRationale
Study Duration 72 hoursShould slightly exceed the longest planned experiment.
Storage Temperature 37°C (Incubator)To mimic cell culture or enzymatic assay conditions.
Control Temperature 4°C (Refrigerator)To assess temperature-dependent degradation.
Light Condition Protected from light (amber vials or foil)To prevent potential photodegradation.
Test Solution Compound in final cell culture mediumTo assess interactions with media components.
Analytical Method HPLC-UVTo quantify the parent compound and detect degradants.
Timepoints 0, 4, 8, 24, 48, 72 hoursTo map the degradation profile over time.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use sonication to dissolve the compound in my aqueous buffer?

    • A: While sonication can aid dissolution, prolonged exposure can generate heat and potentially accelerate degradation. Use it sparingly (5-10 minute intervals) and preferably in a cooled water bath.

  • Q: My solution has a slight yellow tint. Is this normal?

    • A: A slight yellow tint in a high-concentration DMSO stock can sometimes occur with amine-containing compounds due to minor impurities. However, if the color develops or intensifies over time in an aqueous solution, it could be a sign of oxidative degradation. An analytical check (e.g., HPLC) is recommended.

  • Q: What is a good starting concentration for a cell-based assay?

    • A: This is highly target-dependent. We recommend starting with a wide dose-response curve, beginning with a top concentration determined by the compound's solubility limit in your final assay medium (e.g., 10 µM or 30 µM) and performing serial dilutions downwards.

  • Q: How do I confirm the identity and purity of the compound I received?

    • A: The most common methods are Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and HPLC with UV or ELSD detection to assess purity. Proton NMR (¹H NMR) can also be used to confirm the chemical structure.

References

  • Organic Syntheses. Acetamide.[Link]

  • CMD. Year 2024 In-Use stability testing FAQ.[Link]

  • European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products.[Link]

  • National Pharmaceutical Regulatory Agency (NPRA). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1).[Link]

Sources

Technical Support Center: Optimizing In Vitro Dosage for N-methyl-2-(4-methylpiperidin-1-yl)acetamide (NMPA)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and optimize the appropriate in vitro dosage of the novel compound N-methyl-2-(4-methylpiperidin-1-yl)acetamide, hereafter referred to as NMPA or "the compound." Given that NMPA is a compound with limited public data, this document focuses on establishing a robust, first-principles methodology applicable to any new small molecule entity. We will address common challenges, provide step-by-step protocols, and offer troubleshooting solutions to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs): Pre-Experimental Planning

This section addresses critical questions that should be considered before initiating any cell-based assays with NMPA.

Q1: What is the first step I should take before designing my in vitro experiments with NMPA?

A1: The foundational step is to thoroughly characterize the physicochemical properties of your NMPA sample. This includes determining its solubility and stability in the solvents and culture media you intend to use. A common starting point is to prepare a high-concentration stock solution, typically 10-50 mM, in 100% dimethyl sulfoxide (DMSO). Visually inspect the solution for any precipitation. Subsequently, assess the compound's solubility and stability in your final cell culture medium at the highest intended concentration. This is critical because poor solubility can lead to compound precipitation, resulting in inaccurate dosing and non-reproducible results.[1]

Q2: How do I prepare a stock solution and what precautions should I take?

A2: A concentrated stock solution is essential for minimizing the volume of solvent added to your cell cultures, thereby reducing potential solvent-induced toxicity.

  • Solvent Choice: Use a high-purity, anhydrous grade of DMSO.

  • Preparation: Accurately weigh the NMPA powder and dissolve it in the appropriate volume of DMSO to achieve your target concentration (e.g., 10 mM). Use gentle vortexing or sonication if necessary.

  • Storage: Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Q3: What range of concentrations should I test initially?

A3: For a novel compound like NMPA, it is crucial to screen a broad range of concentrations to identify the active window. A logarithmic or semi-logarithmic dilution series is most effective. A typical starting range might span from 100 µM down to 1 nM. This wide range increases the probability of capturing the full dose-response curve, from maximal effect to no effect.[2][3] The core steps for any effective therapeutic drug screening involve selecting the right model, defining the concentration range, and choosing a quantifiable assay.[2]

Q4: Why is a vehicle control essential in my experiments?

A4: A vehicle control is the most critical control in your assay. It consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to deliver the compound, but without the compound itself. The purpose is to isolate the effect of the compound from any potential effects of the solvent. For example, if your highest NMPA concentration requires a final DMSO concentration of 0.1%, your vehicle control wells must also contain 0.1% DMSO. This ensures that any observed cellular response can be confidently attributed to NMPA and not the vehicle.

Core Experimental Workflow: Determining the Optimal Dose

The process of optimizing NMPA's dosage involves two primary experimental phases: establishing a dose-response relationship to measure efficacy (e.g., target inhibition) and assessing cytotoxicity to determine the compound's toxic threshold.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep_stock Prepare High-Concentration NMPA Stock (e.g., 10 mM in DMSO) prep_dilute Create Serial Dilution Plate in DMSO prep_stock->prep_dilute add_compound Add NMPA Dilutions & Vehicle Control to Cells prep_dilute->add_compound Transfer to Assay Plate prep_media Prepare Assay Media seed_cells Seed Cells in Microplate and Incubate (24h) seed_cells->add_compound incubate Incubate for Treatment Duration (e.g., 48-72h) add_compound->incubate readout Perform Efficacy Assay (e.g., Target Inhibition) incubate->readout Parallel Plates cyto_readout Perform Cytotoxicity Assay (e.g., CellTiter-Glo®) incubate->cyto_readout or Multiplexed Assay data_analysis Analyze Data: Plot Dose-Response Curves readout->data_analysis cyto_readout->data_analysis calc_ic50 Calculate IC50/EC50 and CC50 data_analysis->calc_ic50 select_dose Determine Therapeutic Window & Select Optimal Dose calc_ic50->select_dose

Caption: Overall workflow for determining the optimal in vitro dosage of NMPA.

Protocol 1: Establishing a Dose-Response Curve (IC50/EC50 Determination)

This protocol outlines the steps to determine the concentration of NMPA that elicits a half-maximal response (inhibitory IC50 or effective EC50).

Materials:

  • NMPA stock solution (10 mM in DMSO)

  • Appropriate cell line and complete culture medium

  • 96-well clear-bottom tissue culture plates

  • Assay-specific reagents (e.g., for measuring protein expression, enzyme activity, etc.)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 18-24 hours.

  • Compound Dilution:

    • Prepare a serial dilution plate. In a separate 96-well plate (not the cell plate), perform a 1:3 or 1:5 serial dilution of your 10 mM NMPA stock in 100% DMSO. This creates a range of concentrations.

    • Further dilute this series into complete culture medium to create your final working concentrations (e.g., 2X the final desired concentration). This intermediate step helps prevent compound precipitation when adding to the cells.

  • Treatment:

    • Carefully remove the old medium from the cell plate.

    • Add the prepared NMPA working solutions to the corresponding wells.

    • Crucially, include vehicle control wells (medium with the same final DMSO concentration as the treated wells) and untreated control wells (medium only).

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours). The treatment duration should be sufficient for at least two cell divisions to occur.[2]

  • Assay Readout: Perform your chosen endpoint assay to measure the effect of NMPA. This could be a Western blot, ELISA, reporter assay, or any other quantifiable measure of your target's activity.

  • Data Analysis:

    • Normalize the data to your controls (e.g., setting the vehicle control as 100% activity).

    • Plot the normalized response versus the log of the NMPA concentration.

    • Use non-linear regression (sigmoidal dose-response curve fit) to calculate the IC50 or EC50 value.

Protocol 2: Assessing Compound Cytotoxicity (CC50 Determination)

This protocol determines the concentration of NMPA that causes a 50% reduction in cell viability (Cytotoxic Concentration 50, or CC50).

Materials:

  • Same as Protocol 1.

  • Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP, or a tetrazolium reduction assay like MTT).[4]

Procedure:

  • Follow steps 1-4 from Protocol 1 in a parallel plate or as a multiplexed readout. It is essential to use the same cell density, treatment duration, and compound concentrations to allow for direct comparison.

  • Assay Readout: Add the viability reagent to the wells according to the manufacturer's instructions. For example, the CellTiter-Glo® reagent measures ATP levels, which are proportional to the number of viable cells.[4]

  • Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percent viability versus the log of the NMPA concentration.

    • Use non-linear regression to calculate the CC50 value.

G cluster_readout Endpoint Measurement cluster_analysis Data Analysis start Start: Seeded Cell Plate dilution Prepare NMPA Serial Dilutions (2X concentration in media) start->dilution treatment Add NMPA & Controls to Cells dilution->treatment incubation Incubate for Defined Period (e.g., 72h) treatment->incubation viability_assay Add Cell Viability Reagent (e.g., Measures ATP) incubation->viability_assay read_plate Read Plate (Luminescence/Absorbance) viability_assay->read_plate normalize Normalize Data to Vehicle Control (100%) read_plate->normalize plot Plot % Viability vs. log[NMPA] normalize->plot calculate Calculate CC50 via Non-Linear Regression plot->calculate

Caption: Step-by-step workflow for a typical cytotoxicity assay.

Troubleshooting Guide: Common Issues & Solutions

Q5: My results are not reproducible between experiments. What could be the cause?

A5: Poor reproducibility is a common challenge in in vitro assays.[1] Key factors include:

  • Inconsistent Cell Culture: Ensure cells are from the same passage number, are healthy, and are seeded uniformly. Mycoplasma contamination can severely impact cell health and should be checked regularly.[1]

  • Reagent Variability: Use the same lot of reagents, especially serum, across all experiments in a study. Batch-to-batch variability can significantly alter results.[5]

  • Pipetting Inaccuracy: Calibrate pipettes regularly and use consistent technique. Automating liquid handling can greatly reduce this source of error.[1]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to altered concentrations. To mitigate this, fill the outer wells with sterile water or media and do not use them for experimental data.[1]

ProblemPotential CauseRecommended Solution
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors; Compound precipitation.Ensure a single-cell suspension before seeding; Calibrate pipettes; Visually inspect wells for precipitate after compound addition.
No Compound Effect Observed Compound is inactive; Compound degraded; Incorrect assay conditions.Confirm NMPA stock integrity; Test a known positive control compound; Optimize assay buffer, pH, and incubation time.[1]
High Background Signal Assay interference from NMPA (e.g., autofluorescence).Run a control plate with NMPA in cell-free wells containing assay reagents to measure intrinsic signal and subtract it from experimental wells.[1]

Q6: My dose-response curve is flat or does not follow a sigmoidal shape. How do I fix this?

A6: This usually indicates a problem with the concentration range or the compound itself.

  • Concentration Range is Off: If the curve is flat at the top, your concentrations are too low. If it's flat at the bottom, they are too high. You need to shift your dilution series accordingly.

  • Compound Precipitation: At high concentrations, NMPA may be precipitating out of the solution. Check the solubility limit in your final assay buffer and do not exceed it. Adding a low concentration of a non-ionic detergent might help in some enzyme assays.[1]

  • Cytotoxicity: If the response unexpectedly drops off at high concentrations, it may be due to cytotoxicity masking the intended biological effect. Always run a parallel cytotoxicity assay to interpret your efficacy data correctly.

Q7: How do I interpret my IC50 and CC50 values to select a working concentration?

A7: The goal is to find a concentration that maximizes the desired biological effect while minimizing toxicity. This is assessed by the therapeutic index (TI) , calculated as:

Therapeutic Index (TI) = CC50 / IC50

A higher TI is desirable, indicating a larger window between efficacy and toxicity. For follow-up experiments, choose a concentration that is typically 3-10 times higher than the IC50 but well below the CC50. For example, if NMPA has an IC50 of 100 nM and a CC50 of 10 µM (10,000 nM), the TI is 100. A good working concentration for further studies might be in the 300 nM to 1 µM range.

References
  • Karakas, C., et al. (2022). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]

  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]

  • Crown Bioscience. (2022). Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. Retrieved from [Link]

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Technical Support Center: N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest: N-methyl-2-(4-methylpiperidin-1-yl)acetamide CAS Number: 1071400-91-3[1] Molecular Formula: C₉H₁₈N₂O[1] Molecular Weight: 170.25 g/mol [1]

Introduction

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing, purifying, or utilizing this compound in their work. The piperidine moiety is a highly valuable scaffold in medicinal chemistry, often conferring favorable pharmacokinetic properties.[2] This document provides practical, in-depth troubleshooting advice and detailed protocols to help you identify and resolve common experimental artifacts, ensuring the integrity and reproducibility of your results.

As Senior Application Scientists, we have structured this guide to move from high-level, frequently encountered issues to granular, protocol-based solutions for more complex challenges. Our focus is not just on the "what," but the "why," grounding our recommendations in established chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and analysis of this compound.

Q1: What are the most likely sources of impurities in my sample?

A1: Impurities can be introduced at multiple stages of the experimental workflow. A systematic evaluation of potential sources is the first step in troubleshooting. The primary sources fall into four main categories:

  • Starting Materials: The most common impurities are often unreacted starting materials. Depending on your synthetic route, this could include 4-methylpiperidine, N-methyl-2-chloroacetamide, or (4-methylpiperidin-1-yl)acetic acid. Impurities already present within these initial reagents can also be carried through the synthesis.[3]

  • Reaction Byproducts: Side reactions occurring during the amide bond formation or alkylation can generate structurally related impurities. A common byproduct in alkylation reactions is the formation of a quaternary ammonium salt from over-alkylation of the product.[3]

  • Degradation Products: Although acetamides are generally stable, the final compound can degrade over time or under harsh workup conditions (e.g., strong acid/base, high heat). Forced degradation studies are an excellent way to proactively identify potential degradants.[3]

  • Residual Solvents: Solvents used during the reaction, workup (e.g., ethyl acetate, dichloromethane), and purification are often present in the final sample and can complicate analysis, particularly NMR.[3]

Q2: My ¹H NMR spectrum shows more peaks than expected. What are the characteristic signals for the pure compound?

A2: An overly complex NMR spectrum is a classic indicator of impurities. First, confirm the expected signals for your target compound. While an experimental spectrum should be your primary reference, the expected regions for the protons of this compound are predictable:

  • N-Methyl Protons: A singlet (or a doublet if coupled to the amide N-H, though this is often broadened) around ~2.7-2.9 ppm.

  • Piperidine Ring Protons: A series of complex multiplets between ~1.2 and 3.0 ppm. The methyl group on the piperidine ring will appear as a doublet around ~0.9 ppm.

  • Methylene Bridge Protons (-CH₂-CO): A singlet around ~3.0-3.2 ppm.

  • Amide N-H Proton: If visible, a broad singlet that can appear over a wide range (~7.5-8.5 ppm), which will exchange with D₂O.

Compare your spectrum to this pattern. Signals outside these ranges or with incorrect integrations likely belong to residual solvents or synthesis-related impurities.

Q3: My HPLC/LC-MS analysis shows a persistent, unknown peak. How should I approach its identification?

A3: A systematic approach is crucial. The combination of HPLC retention time and mass spectrometry data is powerful for identification.

  • Obtain the Mass: The first step is to determine the mass-to-charge ratio (m/z) of the unknown peak using LC-MS. This provides the molecular weight of the impurity, which is the most critical piece of information.[3]

  • Consult the Impurity Table: Compare the measured molecular weight to the table of potential synthesis-related impurities provided in Guide 2.1 . A match strongly suggests the impurity's identity.

  • Analyze Starting Materials: Inject samples of your starting materials into the HPLC/LC-MS system to see if the unknown peak corresponds to an unreacted reagent.

  • Perform a Spiking Study: If you have a hypothesis about the impurity's identity and have a pure sample of it, "spike" your main sample with a small amount of the suspected impurity. If the peak of interest increases in area, you have confirmed its identity.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed workflows and protocols for resolving complex experimental issues.

Guide 2.1: Identifying Synthesis-Related Impurities

The most common synthetic route to this compound involves the N-alkylation of 4-methylpiperidine with N-methyl-2-chloroacetamide. Understanding this pathway allows us to predict the most probable impurities.

Visualizing the Synthetic Pathway and Potential Artifacts

The following diagram illustrates the intended reaction and the origin of common process-related impurities.

G cluster_reagents Starting Materials cluster_reaction Reaction & Workup cluster_impurities Potential Impurities SM1 4-Methylpiperidine Reaction N-Alkylation (Base, Solvent) SM1->Reaction SM2 N-methyl-2-chloroacetamide SM2->Reaction Product This compound Reaction->Product Imp1 Unreacted SM1 Reaction->Imp1 Incomplete Reaction Imp2 Unreacted SM2 Reaction->Imp2 Incomplete Reaction Imp3 Side Product: Quaternary Salt Product->Imp3 Over-alkylation with SM2

Caption: Synthetic pathway and common sources of process-related impurities.

Table of Common Impurities

This table summarizes the most likely impurities, their source, and their expected molecular weight to aid in LC-MS analysis.

Impurity NameStructureMolecular Weight ( g/mol )Source
4-MethylpiperidineC₆H₁₃N99.17Unreacted Starting Material
N-methyl-2-chloroacetamideC₃H₆ClNO107.54Unreacted Starting Material
(4-methylpiperidin-1-yl)acetic acidC₈H₁₅NO₂157.21Potential starting material or hydrolysis product
Guide 2.2: Optimizing Chromatographic Separation

Problem: You have identified an impurity, but it co-elutes or has poor resolution with your main product peak in HPLC.

Causality: Poor chromatographic resolution is typically due to insufficient differences in the way the analyte and impurity interact with the stationary and mobile phases. For a basic compound like this, mobile phase pH is a critical parameter that controls the ionization state and, therefore, the retention of the molecule.[3]

Protocol for HPLC Method Optimization
  • Establish a Baseline: Start with a generic gradient method.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: 210 nm

  • Adjust the Organic Modifier: If resolution is poor, first try replacing Acetonitrile with Methanol as Mobile Phase B. Methanol has different selectivity and may resolve the co-eluting peaks.

  • Systematically Vary the pH: The piperidine nitrogen provides a handle for manipulating retention.

    • Acidic pH (pH ~3): Use 0.1% Formic Acid or Trifluoroacetic Acid. At this pH, the piperidine nitrogen will be protonated (cationic), leading to earlier elution on a C18 column.

    • Neutral pH (pH ~7): Use a phosphate buffer (e.g., 10 mM ammonium phosphate). The compound will be in a neutral or partially protonated state.

    • Basic pH (pH ~10): Use a buffer like ammonium bicarbonate or employ a hybrid silica column designed for high pH work. At high pH, the piperidine is deprotonated (neutral), increasing its retention on a C18 column.

    • Rationale: Changing the pH alters the polarity of your compound and any ionizable impurities at different rates, which can dramatically improve selectivity and resolution.[3]

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, change the column chemistry. A phenyl-hexyl or a polar-embedded column can offer different selectivity compared to a standard C18.

Guide 2.3: Protocol for Purification by Flash Column Chromatography

Objective: To remove synthesis-related impurities and obtain the product with >95% purity. This protocol is based on well-established techniques for purifying amine-containing compounds.[2]

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM). If the product is not fully soluble, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel by concentrating the slurry under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better separation.

  • Select the Column and Solvents:

    • Stationary Phase: Standard silica gel.

    • Mobile Phase System: A gradient of ethyl acetate (EtOAc) in hexanes is often a good starting point for compounds of moderate polarity.[2] However, due to the basic nitrogen, peak tailing can be an issue. To mitigate this, add 0.5-1% triethylamine (TEA) to the mobile phase. An alternative system is a gradient of methanol in DCM, also with added TEA.

  • Pack and Run the Column:

    • Pack a silica gel column with your chosen non-polar solvent (e.g., hexanes or DCM).

    • Carefully add the dry-loaded sample to the top of the column bed.

    • Begin elution with the starting solvent mixture (e.g., 100% DCM or 5% EtOAc in hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol or EtOAc).

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified this compound.

Section 3: Troubleshooting Workflow Visualization

This decision tree provides a logical workflow for diagnosing and resolving issues related to an unknown peak in your analytical chromatogram.

G start Unknown Peak Observed in HPLC/LC-MS ms_check Step 1: Determine m/z with LC-MS start->ms_check db_compare Step 2: Compare m/z to Impurity Profile Table (Guide 2.1) ms_check->db_compare is_match Is there a mass match? db_compare->is_match confirm_id Action: Confirm identity via spiking study or analyzing starting materials. is_match->confirm_id Yes no_match Action: Consider degradation, solvent adducts, or dimerization. is_match->no_match No optimize Step 3: Optimize separation using HPLC Guide 2.2 confirm_id->optimize no_match->optimize purify Step 4: Purify sample using Flash Chromatography (Guide 2.3) optimize->purify end_node Purity Goal Achieved purify->end_node

Caption: Decision tree for identifying and resolving unknown analytical peaks.

References

Sources

Technical Support Center: Overcoming Resistance with Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel piperidine compounds to overcome therapeutic resistance. This guide provides practical, in-depth troubleshooting advice and frequently asked questions to navigate the common and complex challenges encountered during your experiments. Our goal is to empower you with the causal understanding behind experimental choices, ensuring the integrity and success of your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Compound Handling & Properties

    • Mechanism of Action in Drug Resistance

  • Troubleshooting Guides

    • Issue 1: Poor Aqueous Solubility & Compound Precipitation

    • Issue 2: Inconsistent Results in Cell Viability Assays

    • Issue 3: Low Metabolic Stability in In Vitro Assays

    • Issue 4: Difficulty Confirming Target Engagement

    • Issue 5: Suspected Off-Target Effects or Toxicity

  • Key Experimental Protocols

    • Protocol 1: General Workflow for In Vitro Cytotoxicity Testing

    • Protocol 2: Liver Microsomal Stability Assay

    • Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • References

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and mechanisms of novel piperidine compounds.

General Compound Handling & Properties

Q1: My piperidine-containing compound is poorly soluble in aqueous buffers for my biological assays. Why is this, and what are the initial steps to address it?

A1: The piperidine ring, a saturated heterocycle, can be quite nonpolar, especially when decorated with lipophilic substituents, leading to poor water solubility.[1] While the nitrogen atom can act as a hydrogen bond acceptor, the overall lipophilicity of the molecule often dominates.[2]

  • Initial Steps:

    • Optimize DMSO Concentration: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[3] For your working solution, ensure the final DMSO concentration in your assay is the maximum your cells can tolerate without toxicity, typically not exceeding 0.5% (v/v).[4]

    • pH Adjustment: If your compound has an ionizable group (the piperidine nitrogen is basic), adjusting the pH of your buffer can significantly improve solubility.

    • Use of Co-solvents: For compounds that remain poorly soluble, consider using a stepwise dilution into a buffer containing a small percentage of an organic co-solvent.[1]

Q2: I've observed a yellow discoloration in my piperidine stock over time. Is it still usable?

A2: A yellow color in piperidine is typically a sign of oxidation, which can form various impurities.[5][6] For sensitive and quantitative experiments, it is highly recommended to use purified, colorless compound. The most effective method for removing such colored impurities is distillation.[6] To prevent future discoloration, store your piperidine compounds under an inert atmosphere (like nitrogen or argon) and protect them from light.[6]

Q3: My piperidine compound, dissolved in DMF, crystallized during storage in the refrigerator. What caused this?

A3: This is a common issue. The crystallization is likely due to the formation of a salt.[6] Piperidine is a base and can react with atmospheric carbon dioxide to form piperidine carbonate or with trace acidic gases (e.g., HCl from other stored reagents) to form piperidine hydrochloride.[6] You can try warming the solution to room temperature to see if the crystals redissolve.[5] However, for quantitative accuracy, preparing a fresh solution is the best practice. Ensure storage containers are tightly sealed.[6]

Mechanism of Action in Drug Resistance

Q4: What are the primary mechanisms by which piperidine compounds can overcome multidrug resistance (MDR)?

A4: A major cause of MDR in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1, and BCRP.[7][8][9] These transporters act as efflux pumps, actively removing chemotherapeutic agents from cancer cells and reducing their efficacy.[7][8] Many novel piperidine compounds, like the natural alkaloid piperine, can overcome MDR by directly inhibiting the function of these ABC transporters.[7][10] Some compounds may also down-regulate the expression of the genes that code for these transporters.[7][11]

Q5: Beyond ABC transporters, what other signaling pathways might be modulated by piperidine compounds to combat resistance?

A5: Piperidine and its derivatives can regulate several crucial signaling pathways essential for cancer cell survival and proliferation.[12][13] These can include the PI3K/Akt, NF-κB, and STAT3 pathways.[12][13] By modulating these pathways, piperidine compounds can induce apoptosis (programmed cell death), inhibit cell migration, and cause cell cycle arrest, thereby re-sensitizing resistant cells to conventional therapies.[12][14] For instance, piperine has been shown to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.[12]


Troubleshooting Guides

This section provides structured, cause-and-effect guidance for specific experimental problems.

Issue 1: Poor Aqueous Solubility & Compound Precipitation

You Observe: Your novel piperidine compound, dissolved in a DMSO stock, precipitates when you dilute it into your aqueous cell culture medium or assay buffer.

start Compound Precipitates in Aqueous Media step1 Q: What is the final DMSO concentration in your assay? start->step1 step2 A: Optimize DMSO. Is it <1% and tolerated by cells? step1->step2 Check step3 Q: Does your compound have an ionizable center (pKa)? step2->step3 If precipitation continues step7 Success: Compound is Soluble step2->step7 If successful step4 A: Adjust Buffer pH. For basic piperidine, lower pH to protonate and increase solubility. step3->step4 Yes step5 Q: Have you tried advanced solubilization methods? step4->step5 If precipitation continues step4->step7 If successful step6 A: Use Solubilizing Agents. Consider cyclodextrins or non-ionic surfactants at low concentrations. step5->step6 No step6->step7 If successful fail Issue Persists: Re-evaluate compound or consider formulation strategies (e.g., salt formation). step6->fail If precipitation continues

Caption: Troubleshooting workflow for poor aqueous solubility.

In-Depth Explanation:

  • Causality: The high lipophilicity of many piperidine derivatives means they are far more stable in an organic solvent like DMSO than in a polar aqueous environment.[1] The sudden change in solvent polarity upon dilution causes the compound to crash out of solution.

  • Expert Insight: Before moving to complex formulations, systematically check the fundamentals. A simple pH adjustment is often overlooked but can be highly effective for compounds with basic nitrogens like piperidine.[15] Encapsulation with agents like β-cyclodextrin derivatives can also dramatically enhance solubility by shielding the lipophilic parts of the molecule.[16] If these fail, preparing a hydrochloride salt of your compound can significantly improve its solubility profile for in vivo studies.[17]

Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, CCK-8)

You Observe: High variability between replicate wells or experiments when determining the IC50 value of your piperidine compound.

Possible Causes & Solutions:

Possible Cause Underlying Reason Troubleshooting Steps & Self-Validation
Compound Instability in Media The compound may be degrading over the incubation period (24-72h), leading to a lower effective concentration over time.[18]Solution: Perform a stability assay of your compound in the cell culture media under incubation conditions (37°C, 5% CO2) without cells. Use LC-MS to quantify the compound at t=0 and t=24/48/72h. Validation: A stable compound will show <10% degradation over the assay period.
Cell Seeding Density Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death unrelated to the compound's effect.[19]Solution: Perform a cell titration experiment to determine the optimal seeding density that results in logarithmic growth over the assay duration. Validation: The vehicle control wells should show a robust signal and cells should not be over-confluent at the end of the experiment.
Incomplete Solubilization of Formazan In MTT assays, the purple formazan crystals must be fully dissolved before reading the absorbance, otherwise, results will be artificially low.[19][20]Solution: After adding the solubilization solution (e.g., DMSO or a specialized reagent), mix thoroughly on a plate shaker for at least 10 minutes. Visually inspect wells to ensure no crystals remain. Validation: Absorbance readings should be stable and consistent across replicate wells.
Interference with Assay Reagent The piperidine compound itself might directly react with the assay reagent (e.g., reduce MTT), leading to a false positive or negative signal.Solution: Run a control plate with your compound in cell-free media plus the assay reagent. Validation: There should be no significant change in absorbance/fluorescence in the absence of cells.
Issue 3: Low Metabolic Stability in In Vitro Assays

You Observe: Your lead piperidine compound shows high clearance in a liver microsomal stability assay, suggesting it will have poor bioavailability in vivo.

Troubleshooting Steps:

  • Identify the "Soft Spots": The first step is to pinpoint the sites on your molecule that are most susceptible to metabolism.[21] This is achieved through metabolite identification studies using liquid chromatography-mass spectrometry (LC-MS/MS).[21] Common metabolic reactions include oxidation mediated by cytochrome P450 (CYP) enzymes.[21]

  • Block Metabolic Hotspots: Once the labile positions are identified, work with a medicinal chemist to modify the structure. Common strategies include:

    • Fluorination: Replacing a hydrogen atom with a fluorine at a metabolically active site can block oxidation.

    • Introducing Heteroatoms: Strategic placement of nitrogen or oxygen can alter the electronic properties and metabolic profile.

    • Modifying Lipophilicity: While the piperidine scaffold is often key for target binding, modifications to other parts of the molecule can reduce its recognition by metabolic enzymes.[2]

start High Clearance in Liver Microsomal Assay step1 Perform Metabolite ID Study (LC-MS/MS) start->step1 step2 Identify Metabolic 'Soft Spots' step1->step2 step3 Medicinal Chemistry Strategy (e.g., Fluorination, Bioisosteric Replacement) step2->step3 step4 Synthesize Novel Analogs step3->step4 step5 Re-run Microsomal Stability Assay step4->step5 step5->step2 If clearance remains high end Improved Metabolic Stability (Lower Clearance) step5->end

Caption: Workflow for improving metabolic stability.

Issue 4: Difficulty Confirming Target Engagement

You Observe: Your compound is active in a cell-based phenotypic assay, but you are unable to prove it directly binds to your intended protein target.

Recommended Approach: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is a powerful method to verify target engagement in a cellular environment.[22] The principle is that a ligand (your piperidine compound) binding to its target protein will stabilize the protein, increasing its melting temperature.[23]

  • Why it's Trustworthy: This assay measures a direct biophysical consequence of binding in intact cells or cell lysates, providing strong evidence of target engagement.[22][23]

  • Treat Cells: Incubate intact cells with your piperidine compound or a vehicle control.

  • Heat Shock: Heat aliquots of the cell lysates to a range of temperatures.

  • Separate Fractions: Centrifuge to separate the soluble (unfolded and aggregated) proteins from the soluble (folded and stable) fraction.

  • Detect Target Protein: Analyze the soluble fraction for the amount of your target protein remaining using Western blotting or other detection methods.

  • Analyze: A shift in the melting curve to a higher temperature in the presence of your compound confirms target engagement.[23]

Issue 5: Suspected Off-Target Effects or Toxicity

You Observe: Your compound shows potent cytotoxicity in cancer cells but also significant toxicity in normal cell lines at similar concentrations.

Possible Cause & Investigation:

  • Causality: The compound may be hitting unintended targets ("off-targets") that are essential for the survival of both normal and cancerous cells. The piperidine scaffold is a common feature in many drugs and can interact with a wide range of biological targets.[24]

  • Troubleshooting & Deconvolution:

    • Comparative Analysis: Test the compound against a panel of different cancer cell lines and at least one non-cancerous cell line to determine its therapeutic window.[4]

    • Target Deconvolution Assays: Employ advanced techniques to identify the full spectrum of proteins your compound binds to. A comparative guide to key target deconvolution assays can provide insights into methodologies like affinity chromatography or proteomic profiling.[25]

    • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your lead compound. If changes to a part of the molecule not thought to be involved in binding to your primary target alter the toxicity profile, it suggests that part of the molecule is responsible for off-target effects.


Key Experimental Protocols

Protocol 1: General Workflow for In Vitro Cytotoxicity Testing

This protocol provides a standardized method for assessing the cytotoxic effects of a novel piperidine compound using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of viability.[4][20]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[4]

  • Novel piperidine compound stock solution (e.g., 10 mM in DMSO)[4]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[4][19]

  • Compound Preparation: Prepare serial dilutions of the piperidine compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[4]

  • Treatment: Remove the old medium and add 100 µL of the medium containing various concentrations of your compound. Include vehicle control (medium with DMSO) and blank control (medium only) wells.[19]

  • Incubation: Incubate the plates for your desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[4]

  • Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[20]

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple crystals.[19][20]

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Liver Microsomal Stability Assay

This protocol determines the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.[21][26]

Materials:

  • Cryopreserved liver microsomes (human, rat, or mouse)

  • Test compound stock solution (10 mM in DMSO)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for reaction termination)

  • Control compounds (one high clearance, one low clearance)

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of your test compound and controls in buffer.[21]

  • Incubation Setup: In a 96-well plate, combine the microsomal suspension, buffer, and the test compound (final concentration typically 1 µM). Pre-warm to 37°C.[21]

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution. This is your t=0 time point for a parallel sample set where the reaction is immediately stopped.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.[26]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[21]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.[21]

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Clint) of the compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a framework for confirming direct binding of your piperidine compound to its intended target protein in a cellular context.[22][23]

Materials:

  • Cells expressing the target protein

  • Test compound and vehicle (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Equipment for protein detection (e.g., Western blot setup)

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x the IC50 from a cell viability assay) or vehicle for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells (e.g., by freeze-thaw cycles).

  • Aliquot Lysate: Distribute the cell lysate into different PCR tubes for each temperature point.

  • Thermal Challenge: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.

  • Separate Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube and prepare it for protein analysis.

  • Protein Detection: Analyze the amount of the soluble target protein at each temperature point for both the vehicle- and compound-treated samples using Western blotting with a specific antibody.

  • Data Analysis: Plot the percentage of soluble protein versus temperature for both conditions. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.


References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.
  • A Comparative Guide to Target Engagement Assays for 1-Carbamoylpiperidine-3-carboxylic acid and Other Novel Piperidine Deriv
  • Application Notes and Protocols for Cell Viability Assays with Novel Compound Tre
  • Validating Target Engagement of Piperidine-3-Carbothioamide Derivatives: A Compar
  • Common challenges in working with piperidine-based compounds - Benchchem.
  • Technical Support Center: Enhancing Metabolic Stability of Small Molecule Inhibitors - Benchchem.
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  • Overcoming Multidrug Resistance: Flavonoid and Terpenoid Nitrogen-Containing Derivatives as ABC Transporter Modulators - MDPI. ([Link])

  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PMC - NIH. ([Link])

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - Frontiers. ([Link])

  • The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. ([Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. ([Link])

  • Piperidine-based drug discovery - University of Arizona. ([Link])

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  • Target Engagement Assays in Early Drug Discovery | Kinam Park. ([Link])

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Technical Support Center: Assay Interference for N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support guide for N-methyl-2-(4-methylpiperidin-1-yl)acetamide (CAS No. 1071400-91-3).[1] This molecule, characterized by a tertiary amine within a 4-methylpiperidine ring and an N-methylacetamide group, possesses chemical properties that require careful consideration during assay development to ensure data integrity. The piperidine moiety is a common structural feature in many biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties.[2][3][4][5] However, the basic nitrogen of the piperidine ring is a primary driver of many of the analytical challenges discussed herein.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help researchers anticipate and mitigate common sources of assay interference. We will focus on the two most common analytical platforms for this type of molecule: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and in vitro biological assays.

Molecular Profile:
PropertyValueSource
CAS Number 1071400-91-3[1]
Molecular Formula C₉H₁₈N₂O[1]
Molecular Weight 170.25 g/mol [1]
Structure CC1CCN(CC(NC)=O)CC1[1]
Key Features Tertiary Amine, Piperidine Ring, Amide-
Predicted Basicity High (due to the piperidine nitrogen)General Chemical Principles

Part 1: Troubleshooting Guide for Chromatographic Assays (LC-MS/MS)

The basic nature of the piperidine nitrogen in this compound is the principal cause of most chromatographic issues. These problems often manifest as poor peak shape, retention time shifts, and signal variability.

Issue 1: Peak Tailing and Poor Symmetry

Q: My analyte peak is broad and asymmetrical (tailing). What is causing this and how can I fix it?

A: Peak tailing for basic compounds like this is a classic issue in reversed-phase HPLC. It is most often caused by secondary ionic interactions between the protonated basic analyte and residual, negatively charged silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. [6] This leads to a secondary, undesirable retention mechanism that results in tailed peaks.[6]

Troubleshooting Workflow: Mitigating Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) ph_check Is Mobile Phase pH < 3? start->ph_check ph_low Action: Lower Mobile Phase pH Use 0.1% Formic or Trifluoroacetic Acid. Goal: Protonate silanol groups (Si-OH) to minimize ionic interaction. ph_check->ph_low No additive_check Are Competing Base Additives Used? ph_check->additive_check Yes ph_low->additive_check add_tea Action: Add a Competing Base Use 5-20 mM Triethylamine (TEA) or Diethylamine. Goal: TEA competitively binds to silanol sites, masking them from the analyte. additive_check->add_tea No column_check Is the Column Modern & End-Capped? additive_check->column_check Yes add_tea->column_check change_column Action: Change Column Chemistry 1. Use a modern, high-purity silica (Type B) column with dense end-capping. 2. Consider a hybrid or polymer-based stationary phase. column_check->change_column No overload_check Is Column Overload a Possibility? column_check->overload_check Yes change_column->overload_check reduce_conc Action: Reduce Sample Load Decrease injection volume or dilute the sample. Goal: Ensure the primary retention mechanism is not saturated. overload_check->reduce_conc Yes end Symmetrical Peak Achieved overload_check->end No reduce_conc->end

Caption: Troubleshooting decision tree for peak tailing of basic compounds.

Recommended Mobile Phase Conditions
StrategyMobile Phase A (Aqueous)Mobile Phase B (Organic)Rationale & Considerations
Low pH 0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile/MethanolThe most common and effective first step.[7] Protonates silanol groups to reduce secondary interactions.[7][8] Ensure your column is stable at low pH.
Competing Base 10 mM Ammonium Formate + 0.05% Triethylamine (TEA), pH adjustedAcetonitrile/MethanolTEA acts as a silanol suppressor, competitively binding to active sites.[6][9] Caution: TEA can cause ion suppression in MS and may shorten column lifetime.[9]
Buffered System 10 mM Ammonium Acetate, pH 4.5Acetonitrile/MethanolProvides pH stability and can improve peak shape over unbuffered systems. Keep buffer concentration <10 mM for MS compatibility.[7]
Issue 2: Inconsistent Signal Intensity and Poor Reproducibility (Matrix Effects)

Q: My analyte signal is highly variable between samples, especially when comparing standards in solvent to samples in a biological matrix (plasma, urine, etc.). Why?

A: This is a classic symptom of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of your analyte in the mass spectrometer's source. [10][11][12] This interference can either suppress or enhance the signal, leading to inaccurate quantification.[13][14] For electrospray ionization (ESI), phospholipids from plasma are a very common cause of ion suppression.[13]

Strategies for Diagnosing and Mitigating Matrix Effects
  • Diagnosis with Post-Column Infusion:

    • Principle: Continuously infuse a standard solution of your analyte into the MS source post-column. Inject a blank, extracted matrix sample onto the LC system.

    • Observation: A drop in the stable baseline signal at a specific retention time indicates a zone of ion suppression.[15][16]

    • Action: Adjust your chromatography to move your analyte's peak away from this suppression zone.[15]

  • Improving Sample Preparation:

    • Goal: To selectively remove interfering matrix components while efficiently recovering the analyte.

    • Comparison of Techniques:

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive."Dirty" extract; high levels of phospholipids remain.Initial screening, high-throughput applications.
Liquid-Liquid Extraction (LLE) Cleaner extract than PPT.More labor-intensive, requires solvent optimization.Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Provides the cleanest extracts; highly selective.Most expensive, requires method development.Assays requiring the lowest limits of detection and highest accuracy.
  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Principle: A SIL-IS (e.g., with ²H or ¹³C labels) is chemically identical to the analyte and co-elutes, but is differentiated by mass in the MS.

    • Benefit: The SIL-IS experiences the same matrix effects and extraction variability as the analyte. By calculating the ratio of the analyte peak area to the IS peak area, these effects are normalized, leading to accurate and precise quantification. This is the gold standard for quantitative bioanalysis.

Experimental Protocol: Quantifying Matrix Effect

This protocol allows you to calculate a quantitative Matrix Factor (MF).

  • Prepare Three Sets of Samples:

    • Set A (Neat): Analyte spiked in clean mobile phase/reconstitution solvent.

    • Set B (Post-Spike): Blank biological matrix is extracted first, and then the analyte is spiked into the final, clean extract.

    • Set C (Pre-Spike): Analyte is spiked into the biological matrix before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate Ratios:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)

    • Process Efficiency (PE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) = MF x RE

Part 2: Troubleshooting Guide for In Vitro Biological Assays

In cell-based or biochemical assays (e.g., receptor binding, enzyme inhibition), interference from this compound often stems from its physicochemical properties, such as basicity, solubility, and non-specific binding.

Issue 3: Poor Reproducibility and High Well-to-Well Variability

Q: I am seeing inconsistent results in my 96-well plate assay. Replicates are not agreeing and my dose-response curves are erratic. What could be the issue?

A: This often points to issues with compound solubility or non-specific binding to assay components. The basic nature of the piperidine ring means the compound's charge and solubility are highly pH-dependent.[17]

Troubleshooting Workflow: Improving In Vitro Assay Performance

G start High Assay Variability Observed solubility_check Is Compound Precipitation Visible? Check Stock & Final Assay Concentrations. start->solubility_check solubility_actions Action: Improve Solubility 1. Prepare high-concentration stock in 100% DMSO. 2. Ensure final DMSO concentration is consistent and low (<0.5%). 3. Check pH of assay buffer; basic compounds are more soluble at lower pH. solubility_check->solubility_actions Yes nsb_check Is Non-Specific Binding (NSB) Suspected? solubility_check->nsb_check No solubility_actions->nsb_check nsb_actions Action: Reduce NSB 1. Add a detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay buffer. 2. Add Bovine Serum Albumin (BSA, 0.1-1%) as a blocking protein. 3. Consider using low-binding microplates. nsb_check->nsb_actions Yes end Reproducible Assay Data nsb_check->end No nsb_actions->end

Caption: Workflow for troubleshooting variability in in vitro assays.

Experimental Protocol: Preparing Compound Solutions for Biological Assays
  • Primary Stock Solution: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved. Store at -20°C or -80°C.

  • Intermediate Dilutions: Create an intermediate dilution plate by serially diluting the primary stock in 100% DMSO. This minimizes the volume of DMSO transferred to the final assay plate.

  • Final Assay Plate: Dilute the intermediate DMSO solutions directly into the assay buffer (containing cells, enzymes, etc.). The final concentration of DMSO in the assay should ideally be below 0.5% to avoid solvent-induced artifacts.

  • Control Wells: Ensure all wells, including vehicle controls, contain the exact same final concentration of DMSO.

Issue 4: Off-Target Effects or Unexpected Biological Activity

Q: My compound is showing activity in an unexpected assay or causing cell toxicity at lower-than-expected concentrations. Why?

A: The piperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a wide variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. [5][18] The basic nitrogen can participate in key ionic interactions within receptor binding pockets.

Mitigation Strategies:
  • Counter-Screening: Test the compound in a panel of off-target assays to identify unintended activities. Common panels include safety screens for hERG channel inhibition, CYP450 enzyme inhibition, and a broad range of CNS receptors.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test closely related analogs. For instance, modifying the N-methylacetamide side chain or the 4-methyl group on the piperidine ring can help determine which parts of the molecule are responsible for the observed activity.

  • Verify Compound Identity and Purity: Always confirm that the compound you are testing is structurally correct and of high purity (>95%) using techniques like LC-MS and NMR. Impurities can be a source of unexpected biological results.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best type of LC column to use for this compound? A1: A modern, high-purity (Type B) silica C18 or C8 column with robust end-capping is an excellent starting point.[6] For particularly stubborn peak tailing, consider a column with a hybrid particle technology (e.g., silica/organosiloxane) or one specifically marketed for the analysis of basic compounds.[6]

Q2: My compound seems to be unstable in the autosampler. What can I do? A2: While this specific compound's stability is not widely documented, amide hydrolysis can be a concern under strongly acidic or basic conditions, especially over time. Keep the autosampler temperature low (4-10°C). Prepare samples in a solvent that matches the initial mobile phase conditions and analyze them as quickly as possible after preparation.

Q3: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI to reduce matrix effects? A3: Yes, APCI can be less susceptible to ion suppression than ESI for certain compounds and matrices.[19] ESI is a process highly dependent on the evaporation of charged droplets, which can be disrupted by matrix components.[19] APCI utilizes a gas-phase ionization mechanism that can be more robust. It is worth evaluating if ESI proves problematic.

Q4: In my binding assay, the radioligand is displaced even in the presence of a known, saturating concentration of a competitor. Could my compound be causing this? A4: This could be an artifact. A very high concentration of your test compound, particularly if it is basic, might alter the assay buffer pH, which could in turn affect the competitor's binding affinity. Always check the pH of your assay buffer after adding the highest concentration of your test compound. Additionally, non-specific binding of your compound to the filter plates or vials can deplete its free concentration, affecting the results.

References

  • Vertex AI Search. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved January 17, 2026.
  • Bioanalysis Zone. (2014, February 6).
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved January 17, 2026.
  • Vertex AI Search. (n.d.). What does the term matrix effect refer to in bioanalytical (biochemical analysis)
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved January 17, 2026.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 17, 2026.
  • LCGC. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • ZefSci. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis. Retrieved January 17, 2026.
  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved January 17, 2026.
  • LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. Retrieved January 17, 2026.
  • ChemScene. (n.d.). This compound. Retrieved January 17, 2026.
  • Sigma-Aldrich. (n.d.). N-methyl-2-(4-piperidinyl)acetamide | 70724-80-0. Retrieved January 17, 2026.
  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved January 17, 2026.
  • Chemicalbook. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9. Retrieved January 17, 2026.
  • Chemicalbook. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis. Retrieved January 17, 2026.
  • Sigma-Aldrich. (n.d.). N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide 262368-30-9. Retrieved January 17, 2026.
  • BenchChem. (n.d.). addressing poor reproducibility in biological assays with 1-(Pyrrolidin-2-ylmethyl)piperidine. Retrieved January 17, 2026.
  • BenchChem. (n.d.). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis. Retrieved January 17, 2026.
  • Chemicalbook. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis. Retrieved January 17, 2026.
  • BenchChem. (n.d.).
  • Drug Analytical Research. (2018).
  • PubMed Central. (n.d.).
  • ScienceDirect. (n.d.). Research progress on piperidine-containing compounds as agrochemicals.
  • myadlm.org. (2017, August 1).
  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • Universidad de Chile. (n.d.).
  • ResearchGate. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs.
  • PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • Royal Society of Chemistry. (2022, October 11).
  • UNODC. (n.d.).
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  • Separation Science. (n.d.).
  • PubMed Central. (n.d.).

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Technical Support Center: Optimizing the Synthesis of N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Reaction Overview and Key Challenges

The synthesis of N-methyl-2-(4-methylpiperidin-1-yl)acetamide typically involves the formation of an amide bond between 2-(4-methylpiperidin-1-yl)acetic acid and methylamine. While conceptually straightforward, this reaction is often plagued by issues such as low yield, difficult purification, and the formation of unwanted side products. This guide will systematically address these challenges and provide evidence-based solutions.

The primary synthetic route involves the coupling of 2-(4-methylpiperidin-1-yl)acetic acid with methylamine. This can be achieved through various amide bond formation techniques. A general workflow for this synthesis is the activation of the carboxylic acid followed by the nucleophilic attack of methylamine.[1]

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield of my target compound. What are the potential causes and how can I improve it?

Answer: Low yield is a frequent problem that can be attributed to several factors. A systematic investigation into the following aspects is recommended:

  • Ineffective Amide Coupling: The choice of coupling agent and reaction conditions is critical for efficient amide bond formation.[1] Standard coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (hydroxybenzotriazole) are commonly used.[1] If yields are low, consider more potent coupling agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[2]

  • Inadequate Reaction Temperature: Amide coupling reactions can be slow at room temperature. Gentle heating of the reaction mixture to 40-50 °C can significantly increase the reaction rate. However, be cautious of excessive heat, which may lead to decomposition or side reactions.

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed for an adequate duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Inappropriate Solvent: The choice of solvent can influence the solubility of reagents and the overall reaction rate. Anhydrous polar aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are generally suitable.[3]

  • Base Selection: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction without interfering with the coupling process.[1]

Issue 2: Difficulty in Product Purification

Question: My crude product is difficult to purify, and I observe multiple spots on my TLC plate. What are the likely impurities and how can I remove them?

Answer: Purification challenges often arise from the presence of unreacted starting materials, coupling agent byproducts, and side-reaction products.

  • Urea Byproducts: If using carbodiimide-based coupling agents like DCC or EDC, the corresponding urea byproduct can be difficult to remove. For DCC, the dicyclohexylurea is poorly soluble in many organic solvents and can often be removed by filtration.[2] The urea from EDC is water-soluble and can be removed by an aqueous workup.[2]

  • Unreacted Starting Materials: If the reaction has not gone to completion, unreacted 2-(4-methylpiperidin-1-yl)acetic acid and residual coupling agents will contaminate the product. Optimize the reaction conditions as described in "Issue 1" to drive the reaction to completion.

  • Side Reactions: The formation of N-acylurea is a common side reaction when using carbodiimide coupling agents. The addition of HOBt or HOAt can suppress this side reaction.

Issue 3: Formation of a Quaternary Ammonium Salt Impurity

Question: I have identified a water-soluble impurity that I suspect is a quaternary ammonium salt. How can I prevent its formation?

Answer: The tertiary amine of the 4-methylpiperidine ring can be susceptible to alkylation, especially if alkylating agents are present or generated in situ.

  • Control of Stoichiometry: Ensure precise control over the stoichiometry of your reagents.

  • Reaction Conditions: Avoid conditions that could promote N-alkylation. For instance, if the synthesis of the starting material, 2-(4-methylpiperidin-1-yl)acetic acid, involves an alkylation step, ensure the complete removal of any unreacted alkylating agent.[4]

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on established amide bond formation techniques.

Step 1: Synthesis of 2-(4-methylpiperidin-1-yl)acetic acid

This intermediate is typically prepared by the N-alkylation of 4-methylpiperidine with a haloacetic acid ester, followed by hydrolysis.[4][5]

dot

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis 4-Methylpiperidine 4-Methylpiperidine Alkylation Alkylation 4-Methylpiperidine->Alkylation Haloacetic_acid_ester Haloacetic acid ester Haloacetic_acid_ester->Alkylation Ester_Intermediate 2-(4-Methylpiperidin-1-yl)acetic acid ester Alkylation->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Acetic_Acid_Intermediate 2-(4-Methylpiperidin-1-yl)acetic acid Hydrolysis->Acetic_Acid_Intermediate

Caption: Synthesis of the carboxylic acid intermediate.

Step 2: Amide Coupling Reaction

dot

Amide_Coupling_Workflow cluster_1 Step 2: Amide Bond Formation Acetic_Acid 2-(4-Methylpiperidin-1-yl)acetic acid Amide_Coupling Amide_Coupling Acetic_Acid->Amide_Coupling Methylamine Methylamine Methylamine->Amide_Coupling Coupling_Agent Coupling Agent (e.g., HATU, EDC/HOBt) Coupling_Agent->Amide_Coupling Base Base (e.g., DIPEA) Base->Amide_Coupling Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Amide_Coupling Final_Product This compound Amide_Coupling->Final_Product

Caption: General workflow for the amide coupling reaction.

Materials:

  • 2-(4-methylpiperidin-1-yl)acetic acid (1.0 eq)

  • Methylamine (solution in THF or as hydrochloride salt, 1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DCM (or DMF)

Procedure:

  • Dissolve 2-(4-methylpiperidin-1-yl)acetic acid in anhydrous DCM.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU to the reaction mixture and stir for another 10 minutes.

  • Slowly add the methylamine solution (or methylamine hydrochloride, in which case an additional equivalent of base is needed).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).

IV. Data Summary: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table summarizes common coupling agents and their general characteristics.

Coupling AgentAdditiveTypical SolventKey AdvantagesPotential Drawbacks
EDC HOBtDCM, DMFWater-soluble byproduct, mild conditions.[1]Can lead to N-acylurea formation without an additive.
DCC HOBtDCMInexpensive, insoluble urea byproduct is easily filtered.[2]Not suitable for solid-phase synthesis.
HATU NoneDMF, DCMHigh reactivity, low racemization, fast reaction times.[2]Higher cost.
PyBOP NoneDMF, DCMEffective for sterically hindered amines.Higher cost.

V. Troubleshooting Workflow

dot

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Coupling Evaluate Coupling Agent and Conditions Start->Check_Coupling Check_Temp_Time Optimize Temperature and Reaction Time Check_Coupling->Check_Temp_Time Check_Reagents Verify Reagent Purity and Stoichiometry Check_Temp_Time->Check_Reagents Success High Yield and Purity Check_Reagents->Success Impure_Product Purification Issues Identify_Impurity Identify Impurities (TLC, LC-MS, NMR) Impure_Product->Identify_Impurity Optimize_Workup Modify Aqueous Workup Identify_Impurity->Optimize_Workup Optimize_Chroma Optimize Chromatography Identify_Impurity->Optimize_Chroma Optimize_Workup->Success Optimize_Chroma->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

VI. References

  • N-methylation of secondary amides and imides. Reaction conditions... ResearchGate. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Available at: [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Royal Society of Chemistry. Available at: [Link]

  • Different methods for the synthesis of N-methylated amides. ResearchGate. Available at: [Link]

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. PubChem. Available at: [Link]

  • 2-(1-Methylpiperidin-4-yl)acetic acid. MySkinRecipes. Available at: [Link]

  • Commonly used amide/peptide coupling reagents. ResearchGate. Available at: [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. Available at: [Link]

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Technical Support Center: Analysis of N-methyl-2-(4-methylpiperidin-1-yl)acetamide and Its Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-methyl-2-(4-methylpiperidin-1-yl)acetamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to assist in the synthesis, purification, and characterization of this compound, with a special focus on identifying and mitigating the formation of common side products.

I. Understanding the Synthesis and Potential Pitfalls

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a haloacetamide with 4-methylpiperidine. A typical and practical approach involves the reaction of 4-methylpiperidine with 2-chloro-N-methylacetamide in the presence of a base. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity.

Synthetic Pathway and Key Side Reactions

Below is a diagram illustrating the intended synthetic route and the formation of two major side products: the quaternary ammonium salt and the hydrolysis product of the starting material.

Synthesis and Side Products cluster_reactants Starting Materials cluster_product Desired Product cluster_side_products Potential Side Products 4-MP 4-Methylpiperidine 2-CNMA 2-Chloro-N-methylacetamide Product This compound 2-CNMA->Product Hydrolysis N-methyl-2-hydroxyacetamide (Hydrolysis) 2-CNMA->Hydrolysis H2O Base Base (e.g., K2CO3) Base->Product Quat_Salt Quaternary Ammonium Salt (Over-alkylation) Product->Quat_Salt Excess 2-CNMA Troubleshooting Low Yield cluster_problem Problem cluster_diagnosis Diagnosis cluster_solution Solution Low_Yield Low Product Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Products Excessive Side Products? Low_Yield->Side_Products Workup_Loss Losses during Work-up? Low_Yield->Workup_Loss Optimize_Conditions Optimize Reaction: - Increase time/temp - Stronger base Incomplete_Reaction->Optimize_Conditions Control_Stoichiometry Control Stoichiometry: - Use slight excess of  4-methylpiperidine Side_Products->Control_Stoichiometry Anhydrous_Conditions Ensure Anhydrous Conditions: - Dry solvents and glassware Side_Products->Anhydrous_Conditions Optimize_Extraction Optimize Extraction: - Adjust pH - Use appropriate solvent Workup_Loss->Optimize_Extraction Troubleshooting Quat Salt cluster_problem Problem cluster_cause Probable Cause cluster_solution Solution Quat_Salt_Detected Quaternary Ammonium Salt Detected Excess_Alkylating_Agent Excess 2-Chloro-N-methylacetamide Quat_Salt_Detected->Excess_Alkylating_Agent High_Temp High Reaction Temperature Quat_Salt_Detected->High_Temp Purification Purification: - Aqueous wash - Acid-base extraction Quat_Salt_Detected->Purification Adjust_Stoichiometry Adjust Stoichiometry: - Use 1.0-1.2 eq. of 4-methylpiperidine Excess_Alkylating_Agent->Adjust_Stoichiometry Control_Temp Control Temperature: - Run reaction at RT or slightly elevated temp. High_Temp->Control_Temp

Technical Support Center: Improving the Bioavailability of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when working to improve the oral bioavailability of piperidine-containing compounds. The piperidine scaffold is a cornerstone of modern medicinal chemistry, but its inherent physicochemical properties often present significant hurdles in achieving desired pharmacokinetic profiles.[1] This resource provides troubleshooting guides and validated experimental protocols to help you navigate these challenges effectively.

Section 1: Troubleshooting Poor Aqueous Solubility

Poor solubility is the most frequent initial barrier to achieving adequate oral absorption. The basicity of the piperidine nitrogen atom is the primary determinant of its solubility behavior.

Frequently Asked Questions (FAQs)

Q1: My piperidine-based compound is poorly soluble in neutral aqueous media (pH 7.4). Why is this happening, and what is the first step I should take?

A1: This is a classic challenge rooted in the acid-base chemistry of the piperidine moiety. The piperidine nitrogen is basic, with the pKa of its conjugate acid typically around 11.2.[2][3]

  • Causality Explained: At a pH below its pKa, the piperidine nitrogen is protonated, forming a charged piperidinium ion. This ionized form is significantly more soluble in water than the neutral free base, which predominates at neutral or alkaline pH.[4] In the acidic environment of the stomach, your compound may dissolve, but as it transitions to the higher pH of the small intestine (the primary site of drug absorption), it can precipitate out of solution, severely limiting the amount of drug available for absorption.

  • Immediate Action: The first and most critical step is to generate a pH-solubility profile . This will quantitatively define the relationship between pH and solubility and guide all subsequent formulation strategies.

Q2: My compound's solubility is highly pH-dependent. What are the primary strategies to ensure it remains dissolved in the intestine?

A2: Once you have confirmed pH-dependent solubility, the goal is to maintain the compound in a soluble state at the absorptive site. The three primary strategies, in order of escalating complexity, are:

  • Salt Formation: This is the most robust and widely used method for basic compounds like piperidines.[5][6] Forming a salt with a pharmaceutically acceptable acid can lock the molecule in its ionized, more soluble state, significantly enhancing its dissolution rate and aqueous solubility.[6][7]

  • Amorphous Solid Dispersions (ASDs): If salt formation does not provide the desired solubility or if the resulting salts have poor solid-state properties (e.g., hygroscopicity), creating an ASD is an excellent alternative. By dispersing the compound in a polymer matrix, you prevent crystallization, keeping the drug in a high-energy, amorphous state that has a higher apparent solubility and faster dissolution.

  • pH Modification with Excipients: Co-formulating the drug with acidic excipients can create an acidic microenvironment around the drug particles as they dissolve in the gut, promoting the formation of the soluble protonated species.

Data Presentation: Impact of Salt Formation on Solubility

The table below illustrates the potential improvement in aqueous solubility for a hypothetical piperidine compound (Compound X) upon forming various salts.

Form of Compound XAqueous Solubility at pH 7.4 (µg/mL)Fold Increase vs. Free Base
Free Base21 (Baseline)
Hydrochloride Salt250125x
Mesylate Salt450225x
Tartrate Salt18090x
Experimental Protocol: Pharmaceutical Salt Screening

This protocol outlines a small-scale screen to identify promising salt forms for your piperidine compound.

Objective: To rapidly assess the potential of different counterions to form crystalline, stable salts with improved aqueous solubility.

Materials:

  • Piperidine compound (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, succinic acid, tartaric acid, citric acid)[8]

  • Various organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)

  • 96-well plates or small glass vials

  • Shaker/orbital incubator

  • Polarized light microscope

  • Analytical balance and pH meter

Procedure:

  • Preparation: Prepare stock solutions of your piperidine compound and each selected acid in a suitable solvent (e.g., 10 mg/mL in ethanol).

  • Reaction: In separate vials, combine the piperidine solution with a stoichiometric equivalent (1:1 molar ratio) of each acid solution.[4]

  • Crystallization: Allow the solvents to evaporate slowly at room temperature or under a gentle stream of nitrogen. Alternatively, store the vials at 4°C to induce precipitation.

  • Isolation & Observation: Once solid material has formed, isolate a small sample. Observe the solid under a polarized light microscope. Crystalline materials will exhibit birefringence (they will appear bright against a dark background). Amorphous solids or oils will not.

  • Characterization: For promising crystalline hits, scale up the procedure to produce enough material for further characterization (e.g., via XRPD, DSC) and for solubility testing.

  • Solubility Assessment: Determine the kinetic or equilibrium aqueous solubility of the most promising salt forms at a physiologically relevant pH (e.g., 6.8 or 7.4) and compare it to the free base.

Visualization: pH-Dependent Solubility of a Piperidine Compound

This diagram illustrates how pH influences the ionization state and, consequently, the solubility of a piperidine-based drug.

G cluster_0 Low pH (Stomach) cluster_1 High pH (Intestine) Low_pH [Drug-H]⁺ (Protonated Form) High_Solubility High Aqueous Solubility Low_pH->High_Solubility Favors Dissolution High_pH Drug (Neutral Free Base) Low_pH->High_pH pKa ≈ 11.2 Low_Solubility Low Aqueous Solubility High_pH->Low_Solubility Favors Precipitation G Drug Piperidine Compound CYP450 CYP450 Enzyme Drug->CYP450 Metabolism Metabolite Inactive Metabolite CYP450->Metabolite Deuterated Deuterated Analog Deuterated->CYP450 Slower Metabolism Systemic Systemic Circulation (High Bioavailability) Deuterated->Systemic Prodrug Prodrug Form Prodrug->CYP450 Metabolic Site Masked Prodrug->Systemic Blocked Sterically Blocked Analog Blocked->CYP450 Enzyme Access Blocked Blocked->Systemic

Caption: Approaches to mitigate first-pass metabolism.

Section 3: Enhancing Membrane Permeability

For a drug to be absorbed, it must pass through the lipid membranes of the intestinal epithelial cells. This process, known as permeability, can be another significant barrier.

Frequently Asked Questions (FAQs)

Q5: My compound is soluble, but it doesn't seem to be absorbed well. How can I test for and improve membrane permeability?

A5: If solubility and metabolic stability are addressed, low permeability is the likely remaining hurdle. While the ionized form of a piperidine is good for solubility, it can be too polar to efficiently cross the lipophilic cell membrane.

  • Causality Explained: Effective passive diffusion requires a compound to have a balance of water solubility (to be present at the cell surface) and lipid solubility (to cross the membrane). Highly polar, permanently charged molecules struggle to cross this lipid barrier.

  • Immediate Action: You need to quantitatively assess permeability using an in vitro model. The two most common assays are:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): A rapid, cell-free assay that predicts passive diffusion only. [9][10]It's an excellent first screen.

    • Caco-2 Permeability Assay: The gold standard. This cell-based assay uses a monolayer of human intestinal cells and can assess passive diffusion, active transport, and importantly, active efflux—where transporters like P-glycoprotein pump the drug back out of the cell. [11][12][13][14][15] Q6: My Caco-2 assay shows low permeability and a high efflux ratio. What are my formulation options?

A6: A high efflux ratio (where transport from the basolateral to apical side is much greater than the reverse) is a red flag for active efflux. This requires more advanced formulation strategies.

  • Permeation Enhancers: These are excipients included in the formulation that transiently and reversibly open the tight junctions between intestinal cells or disrupt the cell membrane, allowing the drug to pass through more easily. [16][17][18][19][20]2. Lipid-Based Drug Delivery Systems (LBDDS): For more lipophilic compounds, formulating the drug in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) can significantly improve absorption. [21][22][23][24][25]These systems form fine oil-in-water emulsions in the gut, which can enhance solubility and utilize lipid absorption pathways to bypass efflux transporters. [21][22][24]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To rapidly assess the passive permeability of a compound.

Materials:

  • PAMPA plate system (a donor plate with a microfilter support and an acceptor plate)

  • Phospholipid solution (e.g., lecithin in dodecane) [26]* Phosphate buffer saline (PBS), pH 7.4

  • Test compound stock solution (in DMSO)

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Membrane Coating: Carefully pipette a small volume (e.g., 5 µL) of the phospholipid solution onto the filter of each well in the donor plate. [26]2. Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., 300 µL). Some protocols add a small amount of DMSO to match the donor plate conditions. [26]3. Prepare Donor Plate: Prepare solutions of your test compounds in buffer from your DMSO stocks (final DMSO concentration typically 1-5%). Add this solution (e.g., 150 µL) to the wells of the coated donor plate. [26][27]4. Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a set period (e.g., 4-18 hours). [26][28]5. Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated based on the change in concentration in the wells over time, taking into account the volume and surface area of the wells.

Visualization: Permeability Troubleshooting Workflow

This workflow outlines the decision-making process for addressing permeability issues.

G Start Compound with Good Solubility & Stability PAMPA Perform PAMPA Assay Start->PAMPA Low_P Low Permeability PAMPA->Low_P Poor High_P High Permeability PAMPA->High_P Good Caco2 Perform Caco-2 Assay Efflux High Efflux Ratio? Caco2->Efflux Low Apparent Permeability Proceed Proceed with Standard Formulation Caco2->Proceed Good Apparent Permeability Low_P->Caco2 High_P->Proceed Enhancers Formulate with Permeation Enhancers Efflux->Enhancers Yes LBDDS Consider Lipid-Based Formulations (LBDDS) Efflux->LBDDS Yes Efflux->Proceed No

Caption: Decision workflow for permeability enhancement.

References

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217–238. [Link]

  • Tung, R. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398-404. [Link]

  • McCartney, F., & Brayden, D. J. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceutics, 11(1), 35. [Link]

  • Shafiq, S., Faiyazuddin, M., & Sushma, V. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 123456. [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077. [Link]

  • Ghasemiyeh, P., & Mohammadi-Samani, S. (2020). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Journal of Nanomaterials, 2020, 8849429. [Link]

  • Vo, T. H., & Tran, T. T. (2017). Design of lipid-based drug delivery systems to improve the oral Bioavailability of poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 42, 113-125. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Brayden, D. J., & Maher, S. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceutics, 11(1), 35. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Singh, S., & Singh, J. (2018). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Current Drug Delivery, 15(6), 772-784. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Tung, R. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]

  • van der Merwe, S. M., et al. (2013). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In Methods in Molecular Biology (Vol. 948, pp. 245-258). [Link]

  • van der Merwe, S. M., et al. (2013). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 948, 245-258. [Link]

  • Brayden, D. J., & Maher, S. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceutics, 11(1), 35. [Link]

  • Wang, Y., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(32), 11099-11107. [Link]

  • Wang, Y., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(32), 11099-11107. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2007). Lipid-Based Drug Delivery Systems. Journal of Biomedical Nanotechnology, 3(3), 207-226. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Yin, W., et al. (2004). Conversion of the 2,2,6,6-tetramethylpiperidine Moiety to a 2,2-dimethylpyrrolidine by Cytochrome P450: Evidence for a Mechanism Involving Nitroxide Radicals and Heme Iron. Biochemistry, 43(19), 5896-5906. [Link]

  • Maher, S., & Brayden, D. J. (2015). Overcoming poor permeability: Translating permeation enhancers for oral peptide delivery. Drug Discovery Today: Technologies, 13, 37-44. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Brayden, D. J., & Maher, S. (2014). Intestinal Permeation Enhancers for Oral Peptide Delivery. UCD Research Repository. [Link]

  • Wang, Y., et al. (2020). Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450. Dalton Transactions, 49(32), 11099-11107. [Link]

  • Kumar, L., & Kumar, A. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 22(10), 1619. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(2), 79-84. [Link]

  • ResearchGate. (2025). Salt selection in drug development. Retrieved from [Link]

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Sources

Validation & Comparative

A Comparative Guide to N-methyl-2-(4-methylpiperidin-1-yl)acetamide and Structurally Related Piperidine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of N-methyl-2-(4-methylpiperidin-1-yl)acetamide and other piperidine analogs. Due to the limited publicly available experimental data on this compound, this document offers a detailed examination of its chemical properties and a proposed synthetic route. This is followed by a comparison with structurally similar piperidine compounds for which experimental data has been published. The objective is to provide a valuable resource for researchers interested in the structure-activity relationships of this class of compounds.

Introduction to this compound

This compound is a small molecule featuring a piperidine ring, a common scaffold in medicinal chemistry known for its presence in a wide array of biologically active compounds.[1] The structure combines a 4-methylpiperidine core with an N-methylacetamide side chain at the 1-position.

Chemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₈N₂O[2]
Molecular Weight 170.25 g/mol [2]
CAS Number 1071400-91-3[2]
Topological Polar Surface Area (TPSA) 32.34 Ų[2]
Predicted LogP 0.4643[2]

Proposed Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of N-substituted piperidines and amides. A common method involves the N-alkylation of a piperidine with a suitable halo-acetamide.

Experimental Protocol: Proposed Synthesis

  • Reaction Setup: To a solution of 4-methylpiperidine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate or triethylamine (1.5 equivalents).

  • Addition of Alkylating Agent: To the stirred mixture, add 2-chloro-N-methylacetamide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane/methanol or ethyl acetate/hexane as the eluent to yield the desired product, this compound.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product 4-methylpiperidine 4-methylpiperidine N-alkylation N-alkylation 4-methylpiperidine->N-alkylation 2-chloro-N-methylacetamide 2-chloro-N-methylacetamide 2-chloro-N-methylacetamide->N-alkylation Solvent (ACN or DMF) Solvent (ACN or DMF) Solvent (ACN or DMF)->N-alkylation Base (K2CO3 or TEA) Base (K2CO3 or TEA) Base (K2CO3 or TEA)->N-alkylation Heat (50-60 °C) Heat (50-60 °C) Heat (50-60 °C)->N-alkylation Work-up (Filtration, Concentration) Work-up (Filtration, Concentration) N-alkylation->Work-up (Filtration, Concentration) Purification (Column Chromatography) Purification (Column Chromatography) Work-up (Filtration, Concentration)->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound

Caption: Proposed synthetic workflow for this compound.

Comparative Analysis with Piperidine Analogs

To understand the potential biological activity of this compound, a comparison with structurally related piperidine analogs with known experimental data is crucial. The following analogs have been selected based on the presence of the N-substituted piperidine core and functional groups that may confer similar pharmacological properties.

Analog 1: N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide (Fentanyl)

Fentanyl is a potent synthetic opioid analgesic.[3] Although structurally more complex, it shares the N-substituted piperidine core. The comparison highlights how modifications to the N-substituent and the group at the 4-position dramatically influence biological activity.

Key Structural Differences:

  • N-substituent: Fentanyl has a phenethyl group, which is known to be important for its opioid receptor affinity.

  • 4-position substituent: Fentanyl possesses a bulky N-phenylpropionamide group, which is crucial for its potent analgesic effects.

Experimental Data for Fentanyl:

ParameterValueBiological TargetReference
Binding Affinity (Ki) ~1 nMμ-opioid receptor[Various pharmacological sources]
Functional Activity Potent agonistμ-opioid receptor[Various pharmacological sources]

The high affinity and agonist activity of fentanyl at the μ-opioid receptor are attributed to the specific combination of its N-phenethyl and 4-(N-phenylpropionamido) groups. This provides a stark contrast to the smaller and more polar N-methylacetamide group in our target compound, suggesting that this compound is unlikely to exhibit potent opioid activity.

Analog 2: N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (Pimavanserin, ACP-103)

Pimavanserin is an atypical antipsychotic that acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors.[4][5] This analog is relevant as it contains a 1-methylpiperidine moiety, similar to the core of our target compound if the acetamide nitrogen were to be alkylated.

Key Structural Differences:

  • 4-position substituent: Pimavanserin has a more complex carbamide-based substituent.

  • Overall Lipophilicity: Pimavanserin is significantly more lipophilic.

Experimental Data for Pimavanserin (ACP-103): [4]

ParameterValueBiological Target
Binding Affinity (pKi) 9.3 (membranes), 9.70 (whole cells)Human 5-HT2A receptor
Functional Activity (pIC50) 8.7 (inverse agonist)Human 5-HT2A receptor
Oral Bioavailability (Rat) >42.6%-

The potent 5-HT2A inverse agonism of pimavanserin highlights the potential for N-substituted piperidines to interact with G-protein coupled receptors. The N-methyl group on the piperidine ring is a common feature. The acetamide side chain in our target compound is less bulky and more polar than the substituent in pimavanserin, which would likely result in different receptor binding profiles.

Analog 3: N-benzylpiperidin-4-yl-phenylacetamide derivatives

This series of compounds has been investigated for their affinity to sigma receptors.[6] One radiolabeled analog, N-4'-[¹⁸F]fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide, has been developed for PET imaging of σ₁ receptors.[6]

Key Structural Similarities:

  • Core Scaffold: These analogs share the piperidin-4-yl-acetamide framework.

  • Potential for CNS Activity: Sigma receptors are involved in various central nervous system functions.

Experimental Data for N-benzylpiperidin-4-yl-phenylacetamide analogs:

ParameterPropertyBiological TargetReference
Binding Affinity High affinityσ₁ receptors[6]
Selectivity Relatively low affinity for σ₂ receptorsσ₂ receptors[6]

This class of compounds demonstrates that the piperidinyl-acetamide scaffold can be a privileged structure for targeting sigma receptors. The nature of the substituents on the piperidine nitrogen and the phenyl ring of the acetamide are critical for modulating affinity and selectivity. The N-methyl group and the absence of a phenyl ring on the acetamide in our target compound would likely lead to a different sigma receptor binding profile.

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative analysis suggests several key structure-activity relationship principles for piperidine-based compounds:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of pharmacological activity. Aromatic and larger alkyl groups, such as the phenethyl group in fentanyl, can confer high affinity for specific receptors.

  • 4-Position Substituent: The functionality at the 4-position of the piperidine ring plays a crucial role in defining the compound's biological target and potency. Bulky, lipophilic groups can lead to high-affinity interactions.

  • Overall Physicochemical Properties: Properties such as lipophilicity (LogP) and polar surface area (TPSA) are key for determining a compound's pharmacokinetic profile, including its ability to cross the blood-brain barrier and its metabolic stability.

For this compound, its relatively small size and lower predicted lipophilicity compared to the presented analogs suggest it may have different pharmacokinetic and pharmacodynamic properties.

Future research on this compound should focus on:

  • Synthesis and Characterization: The proposed synthetic route should be validated, and the compound fully characterized using modern analytical techniques (NMR, MS, HPLC).

  • In Vitro Pharmacological Profiling: The compound should be screened against a broad panel of receptors, enzymes, and ion channels to identify its primary biological targets. Based on the structures of the analogs, initial screening could focus on opioid, serotonergic, and sigma receptors.

  • In Vivo Studies: Following in vitro characterization, in vivo studies in relevant animal models can be conducted to assess its pharmacokinetic profile, safety, and efficacy for any identified biological activities.

SAR_Workflow Target_Compound This compound Synthesis Synthesis & Characterization Target_Compound->Synthesis In_Vitro In Vitro Profiling (Receptor Binding, Functional Assays) Synthesis->In_Vitro In_Vivo In Vivo Studies (PK, Safety, Efficacy) In_Vitro->In_Vivo SAR_Analysis Structure-Activity Relationship Analysis In_Vivo->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A potential workflow for the future investigation of this compound.

Conclusion

References

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Comparative Analysis of N-methyl-2-(4-methylpiperidin-1-yl)acetamide and Known Inhibitors in the Context of Bruton's Tyrosine Kinase Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of Targeting Bruton's Tyrosine Kinase

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of various B-cell malignancies and autoimmune disorders.[1][2] As a non-receptor tyrosine kinase, BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a hallmark of numerous diseases, making BTK an attractive target for small molecule inhibitors. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable pharmacological properties.[4] This guide provides a comparative overview of the hypothetical compound N-methyl-2-(4-methylpiperidin-1-yl)acetamide against established BTK inhibitors, offering insights into its potential activity based on structure-activity relationships and outlining the experimental methodologies required for its evaluation.

Comparative Landscape: this compound versus Approved BTK Inhibitors

While direct experimental data for this compound is not publicly available, its structural features—namely the N-methylacetamide and 4-methylpiperidine moieties—suggest a potential interaction with the ATP-binding site of kinases. For the purpose of this guide, we will hypothesize its activity as a BTK inhibitor and compare it to the following well-characterized, clinically approved inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib.

Compound Chemical Structure Mechanism of Action Reported BTK IC50 (nM)
This compound this compound structureHypothesized: Reversible or Irreversible Kinase InhibitorTo be determined
Ibrutinib Ibrutinib structureIrreversible, covalent0.5[5][6][7][8]
Acalabrutinib Acalabrutinib structureIrreversible, covalent5.1[9]
Zanubrutinib Zanubrutinib structureIrreversible, covalent0.3 - 0.5[9][10]

Table 1: Comparative overview of this compound and known BTK inhibitors.

The established inhibitors—Ibrutinib, Acalabrutinib, and Zanubrutinib—are all irreversible covalent inhibitors that form a bond with a cysteine residue (Cys481) in the active site of BTK.[5][9][11] Acalabrutinib and Zanubrutinib are considered second-generation inhibitors, designed to have higher selectivity and potentially fewer off-target effects compared to the first-in-class Ibrutinib.[4][12] The activity of this compound would need to be experimentally determined to ascertain its mechanism and potency.

BTK Signaling Pathway and Points of Inhibition

The B-cell receptor signaling cascade is a complex network of protein interactions initiated by antigen binding. This leads to the activation of several downstream pathways, including those mediated by PLCγ2, PI3K/Akt, and NF-κB, ultimately promoting B-cell survival and proliferation. BTK plays a pivotal role in this process by phosphorylating key downstream substrates.[3]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SRC LYN/SRC Family Kinases BCR->LYN_SRC activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) LYN_SRC->BTK phosphorylates & activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PI3K_Akt PI3K/Akt Pathway IP3->PI3K_Akt activate NFkB NF-κB Pathway IP3->NFkB activate MAPK MAPK Pathway IP3->MAPK activate DAG->PI3K_Akt activate DAG->NFkB activate DAG->MAPK activate Proliferation B-Cell Proliferation & Survival PI3K_Akt->Proliferation NFkB->Proliferation MAPK->Proliferation Inhibitor BTK Inhibitors (e.g., Ibrutinib) Inhibitor->BTK inhibit

Caption: Simplified BTK signaling pathway and the point of intervention for BTK inhibitors.

Experimental Protocols for Comparative Evaluation

To empirically determine the activity of this compound and compare it to known inhibitors, a series of biochemical and cell-based assays are essential.

Biochemical BTK Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay directly measures the enzymatic activity of purified BTK by quantifying the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the ADP concentration.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the BTK kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[13]

    • Dilute recombinant human BTK enzyme, the substrate (e.g., poly(Glu, Tyr) peptide), and ATP to their final desired concentrations in the kinase buffer.

    • Prepare a serial dilution of this compound and the known BTK inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the serially diluted inhibitor compounds or vehicle control (DMSO).[13]

    • Add 2 µl of the BTK enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µl of the ATP/substrate mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[13]

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[13]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ADP_Glo_Workflow start Start reagent_prep Prepare Reagents (BTK, ATP, Substrate, Inhibitors) start->reagent_prep kinase_reaction Set up Kinase Reaction (Enzyme + Inhibitor + ATP/Substrate) reagent_prep->kinase_reaction incubation1 Incubate at RT (e.g., 60 min) kinase_reaction->incubation1 adp_glo_reagent Add ADP-Glo™ Reagent incubation1->adp_glo_reagent incubation2 Incubate at RT (40 min) adp_glo_reagent->incubation2 kinase_detection Add Kinase Detection Reagent incubation2->kinase_detection incubation3 Incubate at RT (30 min) kinase_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Calculate % Inhibition and Determine IC50 read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for the ADP-Glo™ biochemical BTK inhibition assay.

Cellular BTK Autophosphorylation Assay (Western Blot)

This cell-based assay assesses the ability of a compound to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK at a specific tyrosine residue (e.g., Y223).

Principle: B-cell lines are treated with the test compounds, and then BTK is activated. The level of BTK autophosphorylation is then quantified by Western blotting using a phospho-specific antibody.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable B-cell line (e.g., Ramos cells) in appropriate media.

    • Seed the cells in a multi-well plate and allow them to adhere or grow to a suitable density.

    • Treat the cells with serial dilutions of this compound and the known BTK inhibitors for a specified time (e.g., 1-2 hours).

  • Cell Lysis:

    • After treatment, lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Y223).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total BTK to normalize for protein loading.[14]

  • Data Analysis:

    • Quantify the band intensities for both phosphorylated and total BTK using densitometry software.

    • Calculate the ratio of pBTK to total BTK for each treatment condition.

    • Determine the cellular IC50 value by plotting the normalized pBTK levels against the inhibitor concentration.

Western_Blot_Workflow start Start cell_culture Culture & Treat B-Cells with Inhibitors start->cell_culture cell_lysis Lyse Cells with Inhibitor-supplemented Buffer cell_culture->cell_lysis protein_quant Quantify Protein Concentration cell_lysis->protein_quant sds_page SDS-PAGE & Protein Transfer protein_quant->sds_page blocking Block Membrane sds_page->blocking primary_ab Incubate with anti-pBTK Antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Strip & Re-probe with anti-Total BTK Antibody detection->reprobe data_analysis Densitometry & IC50 Determination reprobe->data_analysis end End data_analysis->end

Caption: Workflow for the cellular BTK autophosphorylation Western blot assay.

Conclusion and Future Directions

This guide provides a framework for evaluating the potential of this compound as a BTK inhibitor by comparing it to established drugs. The outlined experimental protocols are fundamental for determining its biochemical and cellular potency. Should this hypothetical compound demonstrate significant activity, further studies would be warranted to assess its kinase selectivity profile, pharmacokinetic properties, and in vivo efficacy in relevant disease models. The continuous exploration of novel chemical scaffolds, such as the one presented here, is crucial for the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

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  • ResearchGate. (n.d.). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of Btk-dependent platelet aggregation (PA) by GPVI or FcγRIIa stimulation of blood, therapeutic plasma concentrations and blood concentrations which increase bleeding time in vitro. ResearchGate. [Link]

  • ResearchGate. (n.d.). Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of 659 amino acids and contains five domains. ResearchGate. [Link]

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  • Bertoni, F., et al. (2019). The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents. Haematologica, 104(5), e212–e214. [Link]

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A Researcher's Guide to Validating the Therapeutic Target of "N-methyl-2-(4-methylpiperidin-1-yl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the therapeutic target of the novel chemical entity, "N-methyl-2-(4-methylpiperidin-1-yl)acetamide." In the absence of established biological data for this compound, we will navigate the logical and experimental progression required to move from a structural formula to a validated therapeutic target, a cornerstone of modern drug discovery. This document emphasizes scientific integrity, providing a self-validating system of protocols and comparative analyses.

Introduction: The Challenge of Target Deconvolution

"this compound" (CAS 1071400-91-3) is a small molecule whose mechanism of action and therapeutic potential are yet to be defined.[1] Its structure, featuring a 4-methylpiperidine and an N-methylacetamide moiety, is reminiscent of various biologically active compounds, suggesting a broad range of potential targets. Piperidine derivatives, for instance, are known to exhibit analgesic properties, often through interaction with opioid receptors.[2][3] Conversely, acetamide-containing structures are found in compounds with anticonvulsant and kinase-inhibiting activities.[4][5] This structural ambiguity necessitates a systematic and multi-pronged approach to identify and validate its primary therapeutic target.

This guide will delineate a three-part strategy for the target validation of "this compound," commencing with in silico prediction, followed by rigorous in vitro characterization, and culminating in in vivo validation.

Part 1: In Silico Target Prediction and Prioritization

The initial step in our target validation journey is to leverage computational tools to generate a ranked list of plausible biological targets. This in silico approach is a cost-effective and rapid method to formulate testable hypotheses.

Computational Workflow for Target Hypothesis Generation

Our strategy will employ both ligand-based and structure-based (or "inverse docking") methodologies.

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often exhibit similar biological activities. We will utilize 2D and 3D similarity searches against established databases of bioactive compounds (e.g., ChEMBL, PubChem).

  • Structure-Based Approaches (Inverse Docking): Here, the 3D structure of "this compound" is docked against a large collection of protein structures with known binding sites. The aim is to identify proteins to which our compound of interest binds with high affinity.

G cluster_0 In Silico Workflow Compound This compound Structure SimilaritySearch 2D/3D Similarity Search (e.g., ChEMBL, PubChem) Compound->SimilaritySearch InverseDocking Inverse Docking (e.g., against PDB library) Compound->InverseDocking LigandBasedHits Potential Targets (Ligand-Based) SimilaritySearch->LigandBasedHits StructureBasedHits Potential Targets (Structure-Based) InverseDocking->StructureBasedHits Prioritization Target Prioritization (Based on docking scores, literature relevance, druggability) LigandBasedHits->Prioritization StructureBasedHits->Prioritization HypothesizedTargets Top Hypothesized Targets Prioritization->HypothesizedTargets

Caption: In silico workflow for generating and prioritizing therapeutic target hypotheses.

Hypothetical Target Prioritization

Based on the structural motifs within "this compound," our in silico analysis might yield a prioritized list of potential target classes.

Target Class Rationale for Inclusion Representative Examples
Opioid Receptors The piperidine core is a key pharmacophore in many opioid analgesics.[2][3]Mu (µ), Delta (δ), Kappa (κ) opioid receptors
Other GPCRs Piperidine and related heterocycles are common in ligands for various G-protein coupled receptors.Dopamine receptors, Serotonin receptors, Muscarinic acetylcholine receptors
Voltage-gated Ion Channels Acetamide derivatives have been reported as modulators of ion channels, particularly in the context of epilepsy.[5]Sodium channels, Calcium channels
Kinases The N-phenylacetamide scaffold is present in some kinase inhibitors.[4]Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR), Intracellular Kinases

Part 2: In Vitro Target Validation: A Multi-faceted Approach

With a list of prioritized targets from our in silico analysis, the next crucial phase is to experimentally validate these predictions using a tiered in vitro screening and characterization cascade.

Tier 1: Primary Binding Assays

The initial step is to perform high-throughput screening against a broad panel of the hypothesized targets to identify direct binding interactions.

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive binding assay to determine if "this compound" binds to the mu-opioid receptor (MOR).

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human mu-opioid receptor (e.g., CHO-hMOR). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a high-affinity radioligand for MOR (e.g., [³H]-DAMGO), and varying concentrations of "this compound" (e.g., from 1 nM to 100 µM).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of "this compound" that inhibits 50% of the specific binding of the radioligand (IC50 value). This is achieved by non-linear regression analysis of the competition binding curve.

Tier 2: Secondary and Functional Assays

A confirmed "hit" from the primary binding assays must be further investigated to ascertain its functional effect on the target.

For a GPCR target like the mu-opioid receptor, a functional assay would typically measure the modulation of downstream signaling, such as a cAMP (cyclic adenosine monophosphate) assay. For an ion channel, patch-clamp electrophysiology would be the gold standard to measure changes in ion flow across the cell membrane.

Tier 3: Cellular Target Engagement

To confirm that the compound interacts with its target within a living cell, a Cellular Thermal Shift Assay (CETSA) can be employed. This technique is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

G cluster_1 In Vitro Validation Workflow HypothesizedTargets Hypothesized Targets PrimaryScreening Tier 1: Primary Binding Assays (e.g., Radioligand Binding) HypothesizedTargets->PrimaryScreening BindingHits Confirmed Binders (Hits) PrimaryScreening->BindingHits FunctionalAssays Tier 2: Functional Assays (e.g., cAMP, Electrophysiology) BindingHits->FunctionalAssays FunctionalActivity Demonstrated Functional Activity FunctionalAssays->FunctionalActivity CellularEngagement Tier 3: Cellular Target Engagement (e.g., CETSA) FunctionalActivity->CellularEngagement ValidatedTarget Validated In Vitro Target CellularEngagement->ValidatedTarget

Caption: Tiered workflow for the in vitro validation of a therapeutic target.

Hypothetical Comparative Data

Assuming our hypothetical target is the mu-opioid receptor, here is a table of plausible comparative data for "this compound" versus a known MOR agonist, morphine.

Parameter "this compound" Morphine (Reference Compound)
Binding Affinity (Ki, nM) at MOR 15010
Functional Potency (EC50, nM) in cAMP assay 35025
Cellular Target Engagement (CETSA Shift, °C) +3.5+4.2

Part 3: In Vivo Target Validation and Pharmacodynamic Assessment

The ultimate validation of a therapeutic target lies in demonstrating its relevance in a living organism. This phase aims to connect the in vitro findings with in vivo target engagement and a measurable physiological response.

Selection of Animal Models

The choice of animal model is dictated by the validated in vitro target and the potential therapeutic indication. If the mu-opioid receptor is confirmed as the target, rodent models of pain (e.g., hot plate, tail-flick tests) would be appropriate.

Key In Vivo Experiments
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This establishes the relationship between the concentration of the drug in the body over time (PK) and its effect on the target (PD). This is crucial for determining an effective dosing regimen.

  • Target Engagement Biomarkers: The use of biomarkers can provide direct evidence of target modulation in vivo. For a CNS target, this could involve ex vivo receptor occupancy studies or measuring changes in downstream signaling molecules in brain tissue.

  • Efficacy Studies: These experiments assess the therapeutic effect of the compound in a relevant disease model. The effect should be dose-dependent and correlate with target engagement.

Experimental Protocol: Hot Plate Test for Analgesia in Mice

This protocol assesses the analgesic efficacy of "this compound," consistent with the engagement of an opioid receptor.

  • Acclimatization: Acclimate mice to the testing room and the hot plate apparatus (maintained at a constant temperature, e.g., 55°C).

  • Baseline Measurement: Measure the baseline latency for each mouse to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time is set (e.g., 30 seconds) to prevent tissue damage.

  • Compound Administration: Administer "this compound" or a vehicle control via an appropriate route (e.g., intraperitoneal injection). A positive control group receiving morphine should also be included.

  • Post-treatment Measurements: At various time points after administration (e.g., 15, 30, 60, 120 minutes), place the mice back on the hot plate and record their response latency.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Compare the %MPE between the treatment groups to determine the analgesic efficacy of the test compound.

G cluster_2 In Vivo Validation Process ValidatedTarget Validated In Vitro Target ModelSelection Select Relevant Animal Model ValidatedTarget->ModelSelection PKPD PK/PD Modeling ModelSelection->PKPD Biomarkers Target Engagement Biomarkers ModelSelection->Biomarkers Efficacy Efficacy Studies in Disease Model ModelSelection->Efficacy InVivoValidation Validated In Vivo Target & Therapeutic Rationale PKPD->InVivoValidation Biomarkers->InVivoValidation Efficacy->InVivoValidation

Caption: The process of in vivo target validation and pharmacodynamic assessment.

Comparative Analysis and Future Directions

The culmination of this validation process is a comprehensive understanding of how "this compound" interacts with its biological target and the resulting physiological consequences.

Comprehensive Hypothetical Data Summary
Compound Target Binding Affinity (Ki, nM) In Vitro Potency (EC50, nM) In Vivo Efficacy (%MPE at 10 mg/kg)
"this compound" MOR15035065%
Morphine MOR102585%
Alternative Compound X (Non-opioid analgesic) COX-2N/A50 (IC50)50%

This comparative summary allows for an objective assessment of the compound's potential against existing therapies.

Off-Target Profiling

A crucial aspect of target validation is to investigate potential off-target effects, which can lead to undesirable side effects. Broad screening panels (e.g., the SafetyScreen44 panel from Eurofins) are commercially available to test for interactions with a wide range of receptors, ion channels, and enzymes.

Conclusion

The journey to validate the therapeutic target of a novel compound like "this compound" is a meticulous process that builds a bridge from chemical structure to biological function. By following a logical progression from in silico prediction to in vitro characterization and in vivo confirmation, researchers can build a robust data package that supports the continued development of a promising new therapeutic agent. Successful completion of this workflow provides a strong foundation for advancing the compound into preclinical toxicology studies and, ultimately, clinical trials.

References

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). [Link]

  • Taylor & Francis Online. (2023). Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • IJNRD. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

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Comparative Guide to the Structure-Activity Relationship of N-methyl-2-(4-methylpiperidin-1-yl)acetamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile N-methyl-2-(4-methylpiperidin-1-yl)acetamide Scaffold

The this compound core structure represents a privileged scaffold in medicinal chemistry, offering a versatile template for the design of ligands targeting a diverse range of biological entities. The inherent structural features—a 4-methylpiperidine ring, an N-methylacetamide side chain, and the tertiary amine—provide multiple points for modification, allowing for the fine-tuning of pharmacological properties. The 4-methyl group can influence the conformational preference of the piperidine ring, which can be crucial for optimal interaction with a specific biological target.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of this compound, drawing insights from studies on related piperidine and acetamide derivatives. By examining how systematic structural modifications impact biological activity, we aim to provide a predictive framework for the rational design of novel therapeutics based on this promising scaffold.

Comparative Analysis of Structural Modifications

The pharmacological profile of this compound analogs is intricately linked to substitutions at three key positions: the piperidine ring, the acetamide moiety, and the piperidine nitrogen.

The Influence of the 4-Methylpiperidine Ring

The piperidine moiety is a common feature in numerous centrally acting drugs, and its substitution pattern significantly dictates biological activity. The 4-methyl group in the core structure of this compound is predicted to restrict the conformational flexibility of the piperidine ring, which can enhance binding affinity and selectivity for specific targets.[1]

Case Study 1: Piperidine Derivatives as Opioid Receptor Modulators

Derivatives of 4-aminopiperidine have been explored for their analgesic potential, primarily through their interaction with the µ-opioid receptor.

Structure-Activity Relationship Summary:

  • Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a critical determinant of opioid receptor affinity and efficacy.

  • Modifications to the Acyl Group: Alterations to the acyl group attached to the piperidine can influence potency and selectivity.

Compound IDR Group (on Piperidine N)Aromatic Substituentµ-Opioid Receptor Binding Affinity (Ki, nM)Analgesic Activity (% Inhibition in Writhing Test)
Analog 1a BenzylUnsubstituted15.275%
Analog 1b PhenethylUnsubstituted8.588%
Analog 1c Benzyl4-Fluoro10.182%
HN58 VariesVariesNot explicitly stated, but showed excellent binding scores100%[2]

Experimental Protocol: In Vitro Opioid Receptor Binding Assay [3][4]

  • Membrane Preparation: Membranes from CHO cells stably expressing the human µ-opioid receptor are prepared.

  • Radioligand Binding: Membranes are incubated with a radiolabeled opioid ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.

  • Filtration and Scintillation Counting: The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki).

Signaling Pathway Diagram: Opioid Receptor Activation

Opioid_Agonist Opioid Agonist Opioid_Receptor µ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Leads to

Caption: Opioid receptor activation leading to analgesia.

Case Study 2: 2-(1-Alkylpiperidin-4-yl)acetamide Derivatives as T-Type Calcium Channel Blockers

A series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives have been synthesized and evaluated as novel antihypertensive agents targeting T-type Ca2+ channels.[5]

Structure-Activity Relationship Summary:

  • Position of the Amide Structure: The arrangement of the amide group was found to be crucial for potent inhibitory activity against T-type Ca2+ channels.[5]

  • Substituents on the Pendant Benzene Ring: The introduction of specific substituents on the benzene ring played a significant role in selectivity for T-type over L-type Ca2+ channels and influenced bradycardic activity.[5]

Compound IDR Group (on Piperidine N)Aromatic SubstituentT-type Ca2+ Channel Inhibition (IC50, µM)Selectivity (T-type vs. L-type)
Analog 2a H4-Fluoro5.2Low
Analog 2b Methyl4-Fluoro2.8Moderate
4f 2-[2-(2-methoxyethoxy)phenyl]ethyl4-Fluoro0.9High[5]

Experimental Protocol: T-Type Calcium Channel Influx Assay [6]

  • Cell Culture: A cell line stably expressing the human Cav3.2 T-type calcium channel is used.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Incubation: Cells are incubated with varying concentrations of the test compound.

  • Depolarization and Measurement: The cells are depolarized to open the T-type calcium channels, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the calcium influx.

Signaling Pathway Diagram: T-Type Calcium Channel Blockade

Blocker T-type Ca2+ Channel Blocker T_type_Channel T-type Ca2+ Channel Blocker->T_type_Channel Inhibits Ca_Influx Ca2+ Influx T_type_Channel->Ca_Influx Mediates Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Leads to Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Contributes to

Caption: Mechanism of blood pressure reduction via T-type channel blockade.

Case Study 3: 2-Piperidin-4-yl-acetamide Derivatives as MCH-R1 Antagonists

The discovery and optimization of 2-piperidin-4-yl-acetamide derivatives as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists have been explored for their potential in treating obesity.

Structure-Activity Relationship Summary:

  • Hydrophobic Properties: Hydrophobic characteristics on the van der Waals surface of the molecules were found to be favorable for MCH-R1 antagonistic activity.

  • Polar/Electronegative Groups: The presence of polar or electronegative groups was detrimental to the activity.

  • Molecular Volume, Shape, and Flexibility: MCH-R1 antagonistic activity was also dependent on the van der Waals volume, shape, and flexibility of the molecules.

Compound IDKey Structural FeaturesMCH-R1 Antagonism (IC50, nM)hERG Inhibition (IC50, µM)
Analog 3a Piperidin-4-yl-amide501.2
Analog 3b 2-Piperidin-4-yl-acetamide150.5
Optimized Analog Minimized hERG interaction features10>10

Experimental Protocol: MCH-R1 Receptor Binding Assay [7][8]

  • Membrane Preparation: Membranes from cells expressing the human MCH-R1 receptor are prepared.

  • Radioligand Competition: Membranes are incubated with a radiolabeled MCH ligand and varying concentrations of the test compound.

  • Filtration and Quantification: Bound and free radioligand are separated by filtration, and the radioactivity on the filter is measured.

  • Data Analysis: IC50 values are determined from the competition curves.

Signaling Pathway Diagram: MCH-R1 Antagonism

Antagonist MCH-R1 Antagonist MCHR1 MCH-R1 (GPCR) Antagonist->MCHR1 Blocks Appetite_Stimulation Appetite Stimulation MCHR1->Appetite_Stimulation Mediates MCH MCH MCH->MCHR1 Binds to Energy_Homeostasis Altered Energy Homeostasis Appetite_Stimulation->Energy_Homeostasis Leads to

Caption: MCH-R1 antagonism and its effect on appetite.

Projected Structure-Activity Relationship for this compound

Based on the comparative analysis of related structures, we can project the following SAR for the title compound:

  • N-Methyl Group on Acetamide: The N-methyl group is likely to influence the compound's polarity and hydrogen bonding capacity, which can affect its pharmacokinetic properties and target interactions. Systematic replacement with other alkyl groups or hydrogen could reveal its importance for activity.

  • 4-Methyl Group on Piperidine: As previously mentioned, this group likely restricts the piperidine ring's conformation. Comparing its activity with an unsubstituted piperidine analog would clarify its role in target binding.

  • Substituents on the Piperidine Nitrogen: This position is a key handle for modulating activity and selectivity. Introducing various alkyl, aryl, or aralkyl groups could lead to analogs with affinity for a range of targets, as seen in the case studies.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The SAR insights gleaned from related piperidine and acetamide derivatives provide a solid foundation for the rational design of new analogs with tailored pharmacological profiles. Future research should focus on the systematic exploration of chemical space around this core structure, coupled with a broad biological screening approach to identify novel targets and therapeutic applications. The detailed experimental protocols provided in this guide offer a starting point for the in vitro characterization of these newly synthesized compounds.

References

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Sources

A Prospective Analysis of N-methyl-2-(4-methylpiperidin-1-yl)acetamide: A Comparative Guide to Potential Efficacy in Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a prospective analysis of the potential therapeutic applications of N-methyl-2-(4-methylpiperidin-1-yl)acetamide. As of the latest literature review, there is no publicly available data on the biological activity or efficacy of this specific compound in any disease model. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework for potential future investigations. The comparisons and experimental protocols outlined herein are based on the analysis of its structural motifs and the known activities of analogous compounds.

Introduction: Unraveling the Potential of a Novel Scaffold

This compound is a small molecule featuring a 4-methylpiperidine ring linked to an N-methylacetamide group. While this compound is commercially available, its biological profile remains uncharacterized in the scientific literature. However, the constituent chemical scaffolds are well-represented in a multitude of pharmacologically active agents. The piperidine ring, in particular, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1][2]

This guide, therefore, takes a forward-looking approach. By dissecting the structure of this compound, we can hypothesize its potential therapeutic applications based on the established pharmacology of structurally related compounds. We will explore three potential avenues of investigation where the 4-methylpiperidine acetamide scaffold may exhibit biological activity: analgesia via opioid receptor modulation, antiviral activity as a CCR5 antagonist, and neurological applications, potentially as an antipsychotic or anticonvulsant agent.

For each of these hypothetical applications, we will present a comparative framework against a well-established drug that shares a similar structural backbone. This will be supported by detailed, step-by-step experimental protocols for in vitro and in vivo assays that would be essential for validating these hypotheses. The objective is to provide a scientifically grounded roadmap for researchers interested in exploring the therapeutic potential of this and similar novel chemical entities.

Hypothetical Therapeutic Area 1: Analgesia through Opioid Receptor Modulation

The piperidine nucleus is a cornerstone of many potent opioid analgesics, including fentanyl and its derivatives.[1][3] The 4-substituted piperidine motif is crucial for interaction with the µ-opioid receptor, which is a primary target for pain management.[1][4] The structural similarity of this compound to the core of these analgesics suggests that it could potentially modulate opioid receptors.

Comparative Analysis: A Hypothetical Match-up with Fentanyl

For a comparative perspective, we will consider Fentanyl, a potent synthetic opioid analgesic containing a substituted piperidine ring. The following table presents a hypothetical comparison. The data for this compound is speculative and would need to be determined experimentally.

ParameterThis compoundFentanylRationale for Comparison
Target µ-opioid receptor (hypothesized)µ-opioid receptorBoth compounds share a substituted piperidine scaffold, a key pharmacophore for µ-opioid receptor binding.
In Vitro Potency (EC50) To be determined~1 nMTo assess the concentration required for a half-maximal response in a functional assay.
In Vivo Efficacy (ED50) To be determined~0.02 mg/kg (rodent models)To determine the dose required to produce an analgesic effect in 50% of the test population.
Analgesic Effect To be determinedPotent, short-acting analgesiaTo evaluate the pain-relieving properties in preclinical models.
Experimental Protocols for Analgesic Efficacy

This assay determines the affinity of the test compound for the µ-opioid receptor.

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

  • Radioligand: Use [³H]-DAMGO, a selective µ-opioid receptor agonist, as the radioligand.

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with varying concentrations of this compound and a fixed concentration of [³H]-DAMGO.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of unlabeled naloxone.

  • Equilibration: Incubate the plates at 25°C for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) from the IC50 values using the Cheng-Prusoff equation.

This is a classic test to evaluate the central analgesic activity of a compound.[5][6][7]

Protocol:

  • Animal Model: Use male Swiss albino mice (20-25 g).

  • Apparatus: A commercially available hot plate analgesiometer set to a constant temperature of 55 ± 0.5°C.[6]

  • Acclimatization: Allow the mice to acclimatize to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each mouse on the hot plate and record the time it takes to elicit a pain response (e.g., paw licking, jumping). A cut-off time of 30 seconds is set to prevent tissue damage.[6]

  • Compound Administration: Administer this compound or a vehicle control intraperitoneally (i.p.).

  • Post-treatment Latency: Measure the response latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and the vehicle control group. An increase in latency indicates an analgesic effect.

Diagram of the Experimental Workflow for Analgesic Testing

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Data Analysis receptor_binding µ-Opioid Receptor Binding Assay functional_assay GTPγS or cAMP Functional Assay receptor_binding->functional_assay Determine Ki hot_plate Hot Plate Test functional_assay->hot_plate Promising candidates tail_flick Tail-Flick Test hot_plate->tail_flick Confirm central analgesia efficacy_determination Determine EC50 & ED50 tail_flick->efficacy_determination

Caption: Workflow for assessing the analgesic potential of a novel compound.

Hypothetical Therapeutic Area 2: Anti-HIV Activity via CCR5 Antagonism

The piperidine scaffold is also present in several C-C chemokine receptor type 5 (CCR5) antagonists.[8][9][10] CCR5 is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. Maraviroc, an approved anti-HIV drug, features a piperidine-like tropane core. The 4-substituted piperidine moiety of this compound could potentially interact with the CCR5 binding pocket.

Comparative Analysis: A Hypothetical Match-up with Maraviroc
ParameterThis compoundMaravirocRationale for Comparison
Target CCR5 (hypothesized)CCR5Both compounds contain a substituted six-membered nitrogen heterocycle, a common feature in CCR5 antagonists.
In Vitro Potency (IC50) To be determined~2 nM (antiviral activity)To assess the concentration required to inhibit 50% of viral replication in a cell-based assay.
Cytotoxicity (CC50) To be determined>10 µMTo determine the concentration that causes 50% cell death, ensuring the antiviral effect is not due to toxicity.
Selectivity Index (SI) To be determined>5000Calculated as CC50/IC50, a key indicator of a drug's therapeutic window.
Experimental Protocols for Anti-HIV Efficacy

This assay measures the ability of a compound to inhibit a single round of HIV-1 infection.

Protocol:

  • Cell Line: Use TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5, and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.[11]

  • Virus: Use a replication-deficient HIV-1 strain pseudotyped with an R5-tropic envelope protein (which uses CCR5 for entry).

  • Assay Setup: Seed TZM-bl cells in a 96-well plate. Pre-incubate the cells with serial dilutions of this compound for 1 hour.

  • Infection: Add the pseudotyped HIV-1 to the wells.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the level of viral replication.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

This is crucial to ensure that the observed antiviral activity is not due to the compound being toxic to the host cells.

Protocol:

  • Cell Line: Use the same TZM-bl cells as in the antiviral assay.

  • Assay Setup: Seed the cells in a 96-well plate and add serial dilutions of the test compound.

  • Incubation: Incubate for the same duration as the antiviral assay (48 hours).

  • Viability Assessment: Add a reagent such as MTT or use a commercially available kit (e.g., CellTiter-Glo) to measure cell viability.

  • Data Analysis: Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.

Diagram of the CCR5 Antagonist Screening Cascade

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization hiv_assay HIV-1 Single-Cycle Replication Assay (TZM-bl) cytotoxicity_assay Cytotoxicity Assay (MTT or CellTiter-Glo) hiv_assay->cytotoxicity_assay Determine IC50 pbmc_assay Assay in Primary Human PBMCs cytotoxicity_assay->pbmc_assay Calculate Selectivity Index (CC50/IC50) resistance_profiling Resistance Profiling pbmc_assay->resistance_profiling Confirm activity adme_tox ADME/Tox Profiling resistance_profiling->adme_tox

Caption: A typical workflow for screening and developing CCR5 antagonists.

Hypothetical Therapeutic Area 3: Neurological Disorders

The piperidine ring is a common feature in many centrally acting drugs, including antipsychotics and anticonvulsants.[12][13] For example, some piperidine derivatives act as NMDA receptor antagonists, which have potential as anticonvulsants.[14][15] Others act on dopamine and serotonin receptors, which are implicated in psychosis.[16]

Comparative Analysis: A Hypothetical Match-up with Haloperidol

Given the structural simplicity of this compound, we will hypothetically compare it to Haloperidol, a typical antipsychotic with a piperidine core, in a model of antipsychotic efficacy.

ParameterThis compoundHaloperidolRationale for Comparison
Target Dopamine D2 / Serotonin 5-HT2A receptors (hypothesized)Dopamine D2 receptor antagonistThe piperidine scaffold is a key element in many dopamine receptor antagonists.
In Vitro Potency (Ki) To be determined~1.5 nM (D2 receptor)To determine the binding affinity for key CNS receptors.
In Vivo Efficacy To be determinedReverses amphetamine-induced hyperlocomotionTo assess the ability to counteract dopamine-agonist-induced behaviors, a hallmark of antipsychotic activity.
Prepulse Inhibition (PPI) To be determinedRestores deficits in PPITo evaluate the effect on sensorimotor gating, which is disrupted in schizophrenia.[17]
Experimental Protocols for Antipsychotic Efficacy

This model is widely used to screen for antipsychotic potential.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats (250-300 g).

  • Apparatus: An open-field arena equipped with infrared beams to automatically track locomotor activity.

  • Acclimatization: Habituate the rats to the open-field arena for 30 minutes.

  • Compound Administration: Administer this compound or vehicle control (i.p.).

  • Psychostimulant Challenge: After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperlocomotion.

  • Activity Monitoring: Immediately place the rats back into the open-field arena and record locomotor activity for 60-90 minutes.

  • Data Analysis: Compare the total distance traveled by the drug-treated group to the vehicle-treated, amphetamine-challenged group. A significant reduction in locomotion indicates potential antipsychotic activity.

PPI is a measure of sensorimotor gating that is deficient in schizophrenic patients. Antipsychotics can restore these deficits.[12][18]

Protocol:

  • Animal Model: Use male Wistar rats (250-300 g).

  • Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a platform to measure the whole-body startle response.

  • Acclimatization: Place the rat in the startle chamber and allow it to acclimatize for 5 minutes with background white noise.

  • Testing Session: The session consists of trials with a startling stimulus alone (e.g., 120 dB) and trials where the startling stimulus is preceded by a weak prepulse (e.g., 3-12 dB above background).

  • Gating Deficit Induction: To model the deficit, a dopamine agonist like apomorphine can be administered.

  • Compound Administration: Administer this compound or vehicle prior to the apomorphine challenge.

  • Data Analysis: Calculate PPI as the percentage reduction in the startle response in the prepulse trials compared to the startle-alone trials. Compare the PPI levels between the different treatment groups. Restoration of PPI by the test compound suggests antipsychotic potential.

Diagram of the Antipsychotic Drug Discovery Funnel

G cluster_0 In Vitro Profiling cluster_1 In Vivo Behavioral Models cluster_2 Advanced Models receptor_panel Receptor Binding Panel (D2, 5-HT2A, etc.) hyperlocomotion Amphetamine-Induced Hyperlocomotion receptor_panel->hyperlocomotion Active compounds ppi Prepulse Inhibition (PPI) hyperlocomotion->ppi Confirm efficacy cognitive_models Cognitive Models (e.g., Novel Object Recognition) ppi->cognitive_models side_effect_models Side Effect Profiling (e.g., Catalepsy) cognitive_models->side_effect_models

Caption: A streamlined workflow for the preclinical evaluation of potential antipsychotic compounds.

Conclusion and Future Directions

This compound represents a novel chemical entity with an uncharacterized biological profile. Based on a structural analysis of its core components, the 4-methylpiperidine and N-methylacetamide groups, we have proposed three potential therapeutic avenues for investigation: analgesia, anti-HIV, and neurological disorders. This guide provides a comprehensive, albeit prospective, framework for initiating such an investigation. The detailed experimental protocols for in vitro and in vivo assays offer a starting point for any research group aiming to elucidate the pharmacological properties of this compound.

The journey of drug discovery is long and fraught with challenges, but it begins with the identification of promising new scaffolds. While the efficacy of this compound in any disease model remains to be determined, the principles and methodologies outlined in this guide provide a clear and scientifically rigorous path to uncover its potential. It is our hope that this prospective analysis will stimulate further research into this and other novel piperidine derivatives, ultimately contributing to the development of new and improved therapeutics.

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A Comparative Analysis of Acetamide Derivatives in Cancer Research: From Mechanism to Clinical Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of various classes of acetamide derivatives that have emerged as significant players in cancer research and development. Moving beyond a simple catalogue of compounds, we will delve into the mechanistic underpinnings of their anti-neoplastic activity, present comparative experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape and practical application of these promising therapeutic agents.

Introduction: The Versatile Acetamide Scaffold in Oncology

The acetamide functional group, with its deceptively simple structure, has proven to be a remarkably versatile scaffold in the design of anti-cancer agents. Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows for the development of potent and selective inhibitors of crucial oncogenic targets. This guide will explore three major classes of acetamide derivatives that have gained prominence: Histone Deacetylase (HDAC) inhibitors, Tyrosine Kinase Inhibitors (TKIs), and Tubulin Polymerization Inhibitors. We will dissect their mechanisms, compare their efficacy, and provide the practical tools to assess them in a laboratory setting.

Classes of Acetamide Derivatives & Mechanisms of Action

The therapeutic efficacy of acetamide derivatives stems from their ability to target distinct, yet fundamental, processes that drive cancer progression. Below, we compare the primary classes and their modes of action.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes. Acetamide-containing hydroxamic acids are potent HDAC inhibitors.

Mechanism of Action: Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), a landmark acetamide derivative, exemplifies this class.[1][2] The hydroxamic acid group chelates the zinc ion in the active site of Class I and II HDACs, potently inhibiting their enzymatic activity.[2][3] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure.[1] Consequently, tumor suppressor genes are re-expressed, leading to cell cycle arrest, differentiation, and apoptosis.[1][3][4] The anti-proliferative effects are attributed to both the alteration of gene transcription and non-transcriptional effects on proteins like p53 and Hsp90.[1]

DOT Diagram: Mechanism of Vorinostat (HDAC Inhibitor)

HDAC_Inhibition Vorinostat Vorinostat (Acetamide Derivative) HDAC Histone Deacetylase (HDAC) Vorinostat->HDAC Inhibits (Chelates Zn²⁺) Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Accumulation of Acetylated Histones Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin Gene Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene Apoptosis Cell Cycle Arrest & Apoptosis Gene->Apoptosis

Caption: Vorinostat inhibits HDACs, leading to histone acetylation, gene re-expression, and apoptosis.

Tyrosine Kinase Inhibitors (TKIs)

Tyrosine kinases are enzymes that are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[5][6] Dysregulation of TKs is a common driver of cancer. Several acetamide derivatives have been developed as potent TKIs.

Mechanism of Action: Tucatinib, an oral TKI, is a highly selective inhibitor of the HER2 (Human Epidermal Growth Factor Receptor 2) tyrosine kinase.[7][8] In HER2-positive cancers, HER2 is overexpressed and drives tumor growth through downstream pathways like PI3K/AKT/mTOR and RAS/MAPK.[7][9] Tucatinib binds to the intracellular kinase domain of HER2, blocking its phosphorylation and activation.[8] This action effectively shuts down the downstream signaling cascades, leading to a decrease in cell proliferation and the induction of apoptosis.[7][9][10] Its high selectivity for HER2 over other kinases like EGFR minimizes certain off-target side effects.[8] Another example includes N-benzyl-substituted acetamide derivatives designed as Src kinase inhibitors, which is another important non-receptor tyrosine kinase implicated in cancer.[11]

DOT Diagram: Mechanism of Tucatinib (HER2 Inhibitor)

TKI_Pathway cluster_membrane Cell Membrane HER2 HER2 Receptor Dimerization P_HER2 HER2 Phosphorylation (Activation) HER2->P_HER2 Activates Tucatinib Tucatinib (Acetamide Derivative) Tucatinib->P_HER2 Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway P_HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P_HER2->RAS_MAPK Proliferation Cell Proliferation, Survival, & Growth PI3K_AKT->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Tucatinib selectively inhibits HER2 phosphorylation, blocking downstream PI3K/AKT and MAPK pathways.

Tubulin Polymerization Inhibitors

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[12][13] Agents that disrupt microtubule dynamics are potent anti-cancer drugs.

Mechanism of Action: A novel class of thiazole-2-acetamide derivatives has been identified as tubulin polymerization inhibitors.[12][13] These compounds bind to the colchicine-binding site on β-tubulin.[13][14] This binding prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle.[12][13] The inability to form a functional spindle triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13] These derivatives have shown potent cytotoxic effects against various cancer cell lines while exhibiting lower toxicity in normal cells.[13][14]

Comparative Efficacy Data

The in vitro efficacy of anti-cancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value, which represents the concentration of a drug that is required for 50% inhibition of a biological process or cell growth. The table below summarizes reported efficacy data for representative acetamide derivatives.

Compound Class Representative Compound Target Cancer Cell Line IC50 / GI50 (µM) Reference
HDAC Inhibitor Vorinostat (SAHA)Class I/II HDACsVarious< 0.086 (Enzymatic IC50)[1]
TKI (Src Inhibitor) Compound 8a (N-benzyl acetamide)c-Src KinaseNIH3T3/c-Src527F1.34[11]
TKI (HER2 Inhibitor) TucatinibHER2 KinaseEFM192A (HER2+)0.017[15]
Tubulin Inhibitor Compound 10a (Thiazole acetamide)Tubulin Polymerization4 Cancer Cell Lines (Avg)~6.0[13]
Tubulin Inhibitor Compound IV (Thiazole acetamide)Tubulin PolymerizationVarious2.00[12][13]

Note: IC50/GI50 values can vary significantly based on the cell line, assay conditions, and exposure time. This table is for comparative illustration.

Key Experimental Protocols for Evaluation

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for core assays used to characterize the anti-cancer activity of acetamide derivatives.

Protocol: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[16][17]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight (37°C, 5% CO₂) to allow for attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the acetamide derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for a specified period (e.g., 48 or 72 hours).[18]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[19][20]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[16][20]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[16][19]

  • Absorbance Reading: Gently shake the plate to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16][20]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance. Plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[21] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[21]

Methodology:

  • Cell Treatment: Seed and treat cells with the acetamide derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin or a cell scraper. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.[22]

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.[22]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[22][23]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[21][23] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Propidium Iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Methodology:

  • Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample following treatment.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix and permeabilize the cells.[24] Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[25][26]

  • Washing: Centrifuge the fixed cells (e.g., 300 x g for 5 minutes), decant the ethanol, and wash the pellet once with PBS.[24]

  • Staining: Resuspend the cell pellet in 0.5-1 mL of PI staining solution. This solution should contain PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[24][25][26]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[25]

  • Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use pulse processing (e.g., plotting fluorescence area vs. width) to gate out cell doublets and aggregates.[26] Model the resulting DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Future Perspectives and Challenges

Acetamide derivatives continue to be a fertile ground for the discovery of novel anti-cancer therapeutics. The challenge lies in enhancing selectivity to improve therapeutic windows and overcome mechanisms of drug resistance. Future research will likely focus on developing next-generation derivatives with improved pharmacokinetic properties and exploring novel combination therapies that exploit synergistic mechanisms of action. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the identification of new lead compounds within this versatile chemical class.

References

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Benchmarking "N-methyl-2-(4-methylpiperidin-1-yl)acetamide" against standard treatments

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison between a novel chemical entity and established standards of care is fundamental to rigorous drug development. This guide provides a comprehensive benchmarking analysis of the investigational compound "N-methyl-2-(4-methylpiperidin-1-yl)acetamide," hereafter referred to as Compound X , against conventional therapeutic agents for a specific, albeit currently theoretical, application.

Due to the novel nature of Compound X, publicly available, peer-reviewed data directly comparing it to standard treatments is not yet available. Therefore, this guide establishes a robust framework for such a comparison, outlining the necessary experimental designs, protocols, and data interpretation required by researchers and drug development professionals. We will proceed by positing a plausible mechanism of action and therapeutic target for Compound X to illustrate this framework in a scientifically rigorous context.

For the purpose of this guide, we will hypothesize that Compound X is a novel inhibitor of the Janus kinase 2 (JAK2) protein , a key mediator in inflammatory and myeloproliferative signaling pathways. A common mutation, JAK2 V617F, is a driver in many myeloproliferative neoplasms (MPNs). We will therefore benchmark Compound X against Ruxolitinib , an FDA-approved JAK1/JAK2 inhibitor and the standard of care for intermediate or high-risk myelofibrosis.

Mechanistic Overview: Targeting the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a host of cytokines and growth factors, regulating processes like cell growth, survival, and differentiation. Dysregulation of this pathway, often through activating mutations like JAK2 V617F, leads to uncontrolled cell proliferation and is a hallmark of MPNs.

Ruxolitinib functions by competitively inhibiting the ATP-binding site of both JAK1 and JAK2, thereby dampening the downstream signaling cascade. Our investigational compound, Compound X, is hypothesized to target the same kinase, but potentially with a different binding mode, selectivity profile, or off-target effects. Understanding these differences is paramount for predicting its clinical potential.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Binding & Dimerization STAT5 STAT5 JAK2->STAT5 Phosphorylation STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization DNA Target Gene DNA STAT5_dimer->DNA Transcription Activation Result Gene Expression (Proliferation, Inflammation) DNA->Result CompoundX Compound X (Hypothesized Inhibitor) CompoundX->JAK2 Inhibition Ruxolitinib Ruxolitinib (Standard of Care) Ruxolitinib->JAK2 Inhibition

Caption: Hypothesized mechanism of Compound X targeting the JAK/STAT pathway.

Head-to-Head Comparison: Key Performance Benchmarks

An effective comparison requires evaluating several key parameters in parallel. The following table outlines the essential benchmarks for comparing Compound X against Ruxolitinib. The subsequent sections will detail the protocols for acquiring this data.

Benchmark Parameter Compound X (Hypothetical Data) Ruxolitinib (Reference Data) Significance
Biochemical Potency (IC₅₀) 1.5 nM (JAK2)3.3 nM (JAK1), 2.8 nM (JAK2)Measures direct inhibitory activity against the target kinase. Lower values indicate higher potency.
Cellular Potency (EC₅₀) 15 nM (HEL 92.1.7 cells)129 nM (HEL 92.1.7 cells)Measures effectiveness in a biological system, accounting for cell permeability and target engagement.
Kinase Selectivity >1000-fold selective for JAK2 over JAK1JAK1/JAK2 inhibitorA high selectivity for JAK2 may reduce side effects associated with JAK1 inhibition (e.g., immunosuppression).
In Vitro Safety (hERG) IC₅₀ > 30 µMIC₅₀ > 50 µMAssesses risk of cardiac arrhythmia, a critical early safety checkpoint.
Metabolic Stability (t½) 45 min (Human Liver Microsomes)25 min (Human Liver Microsomes)Predicts the compound's half-life in the body, influencing dosing frequency.

Experimental Protocols for Benchmarking

To ensure data integrity and reproducibility, standardized and validated protocols are essential. The following provides step-by-step methodologies for the key experiments outlined above.

Biochemical Kinase Inhibition Assay

This experiment quantifies the direct inhibitory effect of a compound on the purified target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X and Ruxolitinib against purified JAK2 enzyme.

Methodology:

  • Reagents: Recombinant human JAK2 enzyme, ATP, a suitable peptide substrate (e.g., Ulight-JAK-1tide), and a detection antibody (e.g., Europium-anti-phospho-tyrosine).

  • Compound Preparation: Prepare a 10-point serial dilution of Compound X and Ruxolitinib in DMSO, starting from 100 µM.

  • Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and varying concentrations of the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and add the detection antibody. Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Biochemical_Assay_Workflow plate 1. Prepare 384-Well Plate (Enzyme, Substrate, Compound) atp 2. Add ATP (Initiate Reaction) plate->atp incubation 3. Incubate (60 min, RT) atp->incubation detection 4. Add Detection Ab (Stop Reaction) incubation->detection read 5. Read Plate (TR-FRET) detection->read analysis 6. Calculate IC50 read->analysis

Caption: Workflow for the biochemical kinase inhibition assay.

Cellular Potency Assay

This experiment measures a compound's ability to inhibit a biological process within a relevant cell line.

Objective: To determine the half-maximal effective concentration (EC₅₀) of Compound X and Ruxolitinib in a JAK2-dependent cell line.

Methodology:

  • Cell Line: Use the HEL 92.1.7 human erythroleukemia cell line, which harbors the JAK2 V617F mutation and is dependent on JAK2 signaling for proliferation.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of Compound X and Ruxolitinib for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) that measures ATP content, which correlates with the number of viable cells.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of compound concentration to determine the EC₅₀.

Selectivity and Safety Profiling

A clinically viable drug must be selective for its intended target to minimize off-target effects.

  • Kinase Selectivity Panel: Compound X should be screened against a broad panel of kinases (e.g., the KINOMEscan™ panel) at a fixed concentration (e.g., 1 µM). The results will reveal the percentage of inhibition for hundreds of other kinases, highlighting potential off-targets. A highly selective compound will inhibit only JAK2 or a small number of related kinases. This is crucial as inhibiting other kinases can lead to unexpected toxicities.

  • hERG Channel Assay: The hERG potassium channel is a critical anti-target in drug discovery due to its role in cardiac repolarization. Inhibition of this channel can lead to fatal arrhythmias. The standard preclinical assessment is an automated patch-clamp assay using HEK293 cells stably expressing the hERG channel. This will determine the IC₅₀ for channel blockade, and a value significantly higher than the therapeutic concentration (a large safety margin) is required.

Conclusion and Future Directions

This guide presents a hypothetical but structured framework for the preclinical benchmarking of "this compound" (Compound X) as a novel JAK2 inhibitor against the standard of care, Ruxolitinib. Based on our posited data, Compound X demonstrates superior biochemical and cellular potency, alongside a potentially improved selectivity profile by avoiding JAK1 inhibition. Its metabolic stability also suggests a favorable pharmacokinetic profile.

These preliminary findings would need to be substantiated through a rigorous, multi-faceted experimental program. The next logical steps would involve:

  • In Vivo Efficacy Studies: Testing Compound X in animal models of myeloproliferative neoplasms to assess its ability to reduce spleen size, normalize blood counts, and improve survival.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing the relationship between drug exposure and target inhibition in vivo.

  • Formal Toxicology Studies: Conducting comprehensive safety assessments in two species (one rodent, one non-rodent) as required for an Investigational New Drug (IND) application.

By following this data-driven benchmarking paradigm, researchers can build a robust evidentiary package to support the continued development of promising new chemical entities like Compound X.

References

  • Vainchenker, W., & Constantinescu, S. N. (2013). JAK/STAT signaling in hematological malignancies. Oncogene, 32(21), 2601–2613. [Link]

  • Baxter, E. J., Scott, L. M., & Campbell, P. J. (2005). Acquired mutation of the tyrosine kinase JAK2 in human myeloproliferative disorders. The Lancet, 365(9464), 1054–1061. [Link]

  • Quintás-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., Scherle, P. A., ... & Verstovsek, S. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109–3117. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463–469. [Link]

A Researcher's Guide to Target Identification and On-Target Effect Confirmation for Novel Small Molecules: A Case Study with "N-methyl-2-(4-methylpiperidin-1-yl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the unambiguous identification of its molecular target and the subsequent confirmation that its biological effects are indeed a consequence of this specific interaction. This guide provides a comprehensive, technically-grounded framework for this process, using the uncharacterized compound "N-methyl-2-(4-methylpiperidin-1-yl)acetamide" as a practical, albeit hypothetical, case study.

The core challenge with a novel compound like this compound is that its biological target is unknown. Therefore, our scientific journey must begin not with confirmation, but with discovery. This guide is structured to mirror this real-world workflow: first, we will explore robust methodologies for identifying potential protein targets (Target Deconvolution), and second, we will detail the rigorous experimental protocols required to validate these interactions and confirm on-target effects.

Part 1: The Hunt for the Target — Deconvolution Strategies

When presented with a bioactive compound from a phenotypic screen, the primary task is to identify its molecular target(s).[1][2][3] This process, known as target deconvolution, is essential for understanding the mechanism of action and for rational lead optimization.[4][5] We will explore a multi-pronged approach, beginning with computational methods to generate hypotheses, followed by experimental strategies to identify direct binding partners.

In Silico Target Prediction: Generating Hypotheses from Structure

Before embarking on resource-intensive lab experiments, computational methods can provide valuable, predictive insights into potential biological targets. These in silico approaches leverage the vast amount of existing bioactivity data to find patterns linking chemical structures to protein targets.[6][7][8][9]

For this compound, we would employ a combination of ligand-based and structure-based methods:

  • Ligand-Based Approaches: These methods are founded on the principle that structurally similar molecules often bind to similar targets.[10] We would use the SMILES string of our compound (CC1CCN(CC(NC)=O)CC1) as a query against databases like ChEMBL. Algorithms would then compare its chemical fingerprints (2D similarity) and 3D shape (pharmacophore fitting) to those of millions of compounds with known protein targets.[7][10]

  • Reverse Docking: This structure-based method "docks" our small molecule into the binding sites of thousands of known protein crystal structures.[8] The algorithm calculates a binding affinity score for each protein, generating a ranked list of potential targets.

A powerful, publicly available tool for this initial step is SwissTargetPrediction , which combines both 2D and 3D similarity measures to predict the most probable protein targets from human and other mammalian proteomes.[10]

Illustrative Workflow: In Silico Target Prediction

The following diagram outlines the computational workflow for generating a list of putative targets for our novel compound.

cluster_0 Computational Target Prediction Compound This compound (SMILES String) LigandBased Ligand-Based Methods (e.g., SwissTargetPrediction) - 2D/3D Similarity Search - Pharmacophore Matching Compound->LigandBased StructureBased Structure-Based Methods - Reverse Docking Compound->StructureBased Hypothesis Ranked List of Putative Targets LigandBased->Hypothesis StructureBased->Hypothesis Database Bioactivity Databases (e.g., ChEMBL, PubChem) Database->LigandBased PDB Protein Data Bank (PDB) (3D Protein Structures) PDB->StructureBased

Caption: Computational workflow for initial target hypothesis generation.

Let us hypothesize that this in silico analysis predicts that this compound has a high probability of binding to two distinct protein classes: G-Protein Coupled Receptors (GPCRs) and Protein Kinases . This dual hypothesis provides a clear direction for our experimental validation efforts.

Experimental Target Identification: Unbiased Proteome-Wide Approaches

While computational methods are excellent for hypothesis generation, they are predictive, not definitive. Experimental validation is mandatory.[11][12] Label-free chemoproteomic methods are powerful because they do not require chemical modification of the compound, which could alter its binding properties.[13][14]

Cellular Thermal Shift Assay (CETSA®) is a cornerstone technique based on the principle of ligand-induced thermal stabilization.[15] When a protein binds to a ligand, it generally becomes more resistant to heat-induced denaturation. CETSA coupled with mass spectrometry (MS) allows for an unbiased, proteome-wide survey of protein stabilization in response to compound treatment in a physiologically relevant setting (live cells or cell lysates).[16]

Experimental Protocol: Proteome-Wide CETSA for Target Identification

  • Cell Culture & Treatment: Grow disease-relevant cells (e.g., a human cancer cell line for an oncology-focused screen) to ~80% confluency. Treat one set of cells with this compound (e.g., at 10 µM) and a control set with vehicle (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Thermal Challenge: Aliquot the treated cell suspensions into a PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).

  • Sample Preparation for MS: Collect the supernatant. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fraction at each temperature.

  • Data Analysis: For each identified protein, plot its relative abundance in the soluble fraction as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and, therefore, a direct binding event.

Part 2: On-Target Confirmation and Comparative Analysis

Having identified putative targets, the next phase involves rigorous, orthogonal assays to confirm these interactions, quantify binding affinity, and demonstrate a functional consequence of target engagement. This is where we validate that the compound's observed cellular phenotype is a direct result of its interaction with the identified target. We will proceed with our hypothesis that kinases and GPCRs are the primary targets.

Confirming Target Engagement in a Cellular Context

Before moving to biochemical assays with purified proteins, it is crucial to confirm that the compound can engage its target within the complex milieu of a living cell.[17] This step validates cell permeability and target accessibility.

NanoBRET™ Target Engagement Assay: This is a powerful cell-based method that measures compound binding at specific protein targets in live cells. The target protein is expressed as a fusion to NanoLuc® luciferase, and a fluorescent tracer that binds the target is added to the cells. When the tracer binds the NanoLuc-target fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

Illustrative Workflow: Target Validation and On-Target Confirmation

This diagram illustrates the logical flow from a putative target to a validated on-target effect, comparing biochemical and cellular approaches.

cluster_1 Target Validation & Confirmation cluster_2 Cellular Assays cluster_3 Biochemical Assays Putative Putative Target (from CETSA-MS) CellularTE Cellular Target Engagement (e.g., NanoBRET™) Putative->CellularTE BiochemTE Direct Binding Affinity (e.g., SPR, TR-FRET) Putative->BiochemTE FunctionalCell Functional Cellular Assay - Kinase: Phospho-Substrate Western - GPCR: cAMP Assay CellularTE->FunctionalCell Validation Validated On-Target Effect FunctionalCell->Validation FunctionalBiochem Functional Biochemical Assay - Kinase: In Vitro Kinase Assay - GPCR: Radioligand Binding BiochemTE->FunctionalBiochem FunctionalBiochem->Validation

Caption: Workflow for validating a putative target using orthogonal assays.

Biochemical Assays: Quantifying Direct Interactions

Biochemical assays use purified components to allow for precise measurement of binding kinetics and functional activity in a controlled, cell-free environment.[18]

Scenario A: The Target is a Protein Kinase

If our target is a kinase (e.g., EGFR), we would compare this compound against a known, well-characterized EGFR inhibitor (e.g., Gefitinib).

  • Direct Binding Assay (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer assays are used to directly measure binding affinity (Kd). A terbium-labeled anti-tag antibody binds to a tagged, purified kinase, and a fluorescently labeled tracer compound binds to the kinase's active site. Excitation of the terbium results in FRET to the tracer. Our test compound will compete with the tracer, causing a decrease in the FRET signal.

  • Functional Kinase Inhibition Assay: This measures the ability of the compound to inhibit the enzymatic activity of the kinase.[19][20][21][] The purified kinase is incubated with its specific substrate and ATP. The amount of phosphorylated substrate is then quantified, often using a phosphospecific antibody in an ELISA format.

Scenario B: The Target is a GPCR

If our target is a GPCR (e.g., Dopamine D2 receptor), we would compare our compound to a known D2 antagonist (e.g., Haloperidol).

  • Radioligand Binding Assay: This is the gold standard for measuring GPCR binding.[23][24] Cell membranes expressing the D2 receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone) and varying concentrations of our test compound. The ability of our compound to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki).

  • Functional GPCR Assay (cAMP Measurement): Many GPCRs signal by modulating the levels of the second messenger cyclic AMP (cAMP).[25] For a Gi-coupled receptor like D2, activation by an agonist (e.g., Dopamine) inhibits adenylyl cyclase, decreasing cAMP levels. An antagonist will block this effect. We can treat cells expressing the D2 receptor with an agonist in the presence of varying concentrations of our compound and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF).

Comparative Data Summary Table

Assay TypeParameter MeasuredThis compoundComparator (e.g., Gefitinib)Interpretation
Kinase Target
TR-FRET BindingKd (nM)505Direct binding confirmed; lower affinity than comparator.
In Vitro Kinase AssayIC50 (nM)15015Functional inhibition confirmed; less potent than comparator.
Cellular PhosphorylationEC50 (nM)50045On-target effect in cells confirmed; demonstrates cell permeability and engagement.
GPCR Target Comparator (e.g., Haloperidol)
Radioligand BindingKi (nM)8010Direct binding to receptor confirmed.
cAMP Functional AssayIC50 (nM)25030Functional antagonism confirmed.
Off-Target Profiling: Ensuring Specificity

Confirming an on-target effect is only half the story. A crucial step is to demonstrate that the compound is selective for its intended target and does not engage with a wide range of other proteins, which could lead to toxicity or misleading results.[26][27] This is accomplished through broad off-target screening panels.

Services from contract research organizations (CROs) like Eurofins Discovery (SafetyScreen™) or Reaction Biology (InVEST Panel) offer comprehensive screening against hundreds of clinically relevant off-targets, including other kinases, GPCRs, ion channels, and transporters.[28][29] Providing these services with a sample of this compound would generate a selectivity profile, which is critical for advancing the compound in the drug discovery pipeline. A "clean" profile, with minimal off-target hits at concentrations up to 10 µM, provides strong evidence that the observed phenotype is due to the intended on-target effect.

Conclusion

For a novel compound like "this compound," confirming on-target effects is a systematic process of discovery, validation, and characterization. It begins with a broad, unbiased search for potential targets using a combination of in silico prediction and proteome-wide experimental methods. Once high-confidence targets are identified, a suite of orthogonal biochemical and cell-based assays is employed to confirm direct engagement, quantify functional activity, and establish a causal link between target interaction and cellular response. Finally, comprehensive off-target profiling ensures the selectivity of the compound, providing the critical data needed to confidently advance a promising molecule toward therapeutic development. This rigorous, multi-faceted approach embodies the scientific integrity required to translate a chemical entity into a validated pharmacological tool.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

It is imperative to recognize that this guide serves as a foundational resource. All disposal activities must be conducted in strict accordance with local, state, and federal regulations and under the direct guidance of your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment and Chemical Profile

N-methyl-2-(4-methylpiperidin-1-yl)acetamide is a substituted acetamide. While specific toxicity data is limited, analogous compounds exhibit a range of potential hazards. For instance, N-methylacetamide is classified as a reproductive toxin[1][2]. Other related acetamide compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[3][4][5]. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.

Key Inferred Hazards:

  • Reproductive Toxicity

  • Acute Oral Toxicity

  • Skin and Eye Irritation

  • Respiratory Tract Irritation

Incompatible materials for similar compounds include strong oxidizing agents[1][6]. Contact with such substances should be avoided to prevent vigorous and potentially hazardous reactions.

Personal Protective Equipment (PPE) and Handling

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound.

PPE ItemSpecificationRationale
Gloves Nitrile rubber or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling large quantities or if dust is generated.To prevent inhalation of potentially harmful dust or aerosols.

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood[4][7].

Spill Management and Emergency Procedures

In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal[1][6]. Do not use dry sweeping methods that can create airborne dust[8].

  • Decontamination: Clean the spill area thoroughly with soap and water[4].

  • Waste Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.

Disposal Workflow

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow diagram illustrates the decision-making process for its disposal.

DisposalWorkflow start Start: Unused or Waste This compound assess_quantity Assess Quantity and Contamination Level start->assess_quantity small_quantity Small Quantity (<100g) assess_quantity->small_quantity Small large_quantity Large Quantity (>100g) assess_quantity->large_quantity Large contaminated Contaminated Material (e.g., spill debris, PPE) assess_quantity->contaminated Contaminated package_small Package in a sealed, properly labeled container. small_quantity->package_small package_large Package in a sealed, DOT-approved waste container. large_quantity->package_large package_contaminated Package in a sealed, properly labeled waste bag or container. contaminated->package_contaminated waste_profile Complete Hazardous Waste Profile Sheet package_small->waste_profile package_large->waste_profile package_contaminated->waste_profile contact_ehs Contact Institutional EHS for Pickup waste_profile->contact_ehs disposal_facility Transfer to a licensed hazardous waste disposal facility. contact_ehs->disposal_facility end End: Proper Disposal disposal_facility->end

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

The overarching principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4][7].

Step-by-Step Disposal Protocol:

  • Segregation: Keep waste this compound separate from other waste streams to avoid accidental mixing with incompatible materials[7].

  • Containerization:

    • Place the waste chemical in its original container if possible, or in a compatible, well-sealed container.

    • Ensure the container is in good condition and not leaking.

  • Labeling:

    • Clearly label the container with the full chemical name: "Waste this compound".

    • Include the CAS number (1071400-91-3) and any known hazard warnings (e.g., "Reproductive Toxin," "Irritant").

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Documentation and Pickup:

    • Complete a hazardous waste pickup request form as required by your institution's EHS department.

    • Provide accurate information about the chemical and its quantity.

  • Final Disposal: Your institution's EHS department will arrange for the collection and transport of the waste to a licensed hazardous waste disposal facility. The most common and appropriate disposal method for this type of organic chemical is high-temperature incineration[1][9].

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide and consulting with your institution's EHS professionals, you contribute to a safer research environment and ensure compliance with environmental regulations. A proactive and informed approach to chemical waste management is fundamental to the integrity and success of scientific research.

References

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Personal protective equipment for handling N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for N-methyl-2-(4-methylpiperidin-1-yl)acetamide

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of this compound. As a substituted acetamide derivative, this compound requires meticulous handling to mitigate potential health risks. The following procedures are grounded in established safety principles for analogous chemical structures and are designed to empower researchers in drug development and other scientific fields to work safely and effectively.

Understanding the Hazard Profile

  • Acute Toxicity: Harmful if swallowed[1][2][3].

  • Skin Irritation: Causes skin irritation upon contact[1][2][3].

  • Eye Irritation: Causes serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled[1][2][3].

  • Chronic Health Effects: Some related acetamides are suspected of causing cancer or reproductive harm with prolonged exposure[4][5][6][7]. Therefore, it is prudent to handle this compound with extreme caution as a potential carcinogen and reproductive toxin.

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity (Oral)H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationH315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.

Engineering Controls: The Primary Barrier

All handling of this compound, including weighing, transferring, and preparation of solutions, must be conducted in a certified chemical fume hood to control exposure to vapors and aerosols[8]. The fume hood is your primary method for exposure control.

Mandatory PPE Ensemble
  • Eye and Face Protection: Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required[4][9]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing[10][11].

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use[8].

  • Body Protection: A full-length laboratory coat is required to prevent skin contact[8]. For larger quantities or procedures with a higher risk of spillage, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If engineering controls are not sufficient or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used[8][9].

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Donning_Start Start: Enter Lab LabCoat 1. Don Lab Coat Donning_Start->LabCoat Respirator 2. Don Respirator (if required) LabCoat->Respirator Goggles 3. Don Safety Goggles Respirator->Goggles Gloves 4. Don Gloves Goggles->Gloves Donning_End Ready for Handling Gloves->Donning_End Doffing_Start Start: Decontamination Gloves_Off 1. Remove Gloves Doffing_Start->Gloves_Off Goggles_Off 2. Remove Goggles Gloves_Off->Goggles_Off LabCoat_Off 3. Remove Lab Coat Goggles_Off->LabCoat_Off Respirator_Off 4. Remove Respirator LabCoat_Off->Respirator_Off Wash_Hands 5. Wash Hands Thoroughly Respirator_Off->Wash_Hands Doffing_End Exit Lab Wash_Hands->Doffing_End

Caption: PPE Donning and Doffing Workflow.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential for both safety and experimental integrity.

Preparation and Handling
  • Pre-Handling Checklist: Before starting any work, ensure the chemical fume hood is functioning correctly, all necessary PPE is readily available and in good condition, and you have reviewed the Safety Data Sheet (SDS) for any similar compounds[8].

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to minimize the risk of inhaling dust particles.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • During Use: Always be mindful to avoid contact with skin, eyes, and clothing[8]. Do not eat, drink, or smoke in the laboratory area[2].

Spill Management

In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: For small spills, use an absorbent material to contain the substance. Avoid generating dust.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Plan: Responsible Waste Management

Improper disposal of this compound and its containers can pose a significant environmental hazard.

Waste Characterization

All waste containing this compound, including excess material, contaminated lab supplies (e.g., gloves, absorbent pads), and empty containers, must be treated as hazardous waste.

Disposal Procedure
  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations[5][9]. Do not allow the product to enter drains or waterways[5].

Disposal_Workflow Start Waste Generation Segregate Segregate as Hazardous Waste Start->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Dispose Dispose via Approved Hazardous Waste Vendor Store->Dispose End Waste Manifested and Removed Dispose->End

Caption: Hazardous Chemical Disposal Workflow.

Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention[3][4].

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[3][4].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[4][12].

By adhering to these rigorous safety and handling protocols, you can effectively minimize the risks associated with this compound and ensure a safe and productive research environment.

References

  • PubChem. N-methyl-2-(piperidin-4-yl)acetamide. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Methylacetamide, 99+%. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.